molecular formula C9H13ClN2 B172665 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride CAS No. 175871-45-1

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride

Katalognummer: B172665
CAS-Nummer: 175871-45-1
Molekulargewicht: 184.66 g/mol
InChI-Schlüssel: NVUKVDXUFJCOAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride (CAS 175871-45-1) is a versatile tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure in natural products and pharmaceuticals, known for its diverse biological activities . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Researchers utilize this amine hydrochloride in constructing more complex molecules targeting apoptosis in cancer cells, as the THIQ core is found in potent Bcl-2/Mcl-1 inhibitor development . The structural motif is also present in clinically used drugs for conditions ranging from Parkinson's disease (e.g., Apomorphine) to hypertension and as anthelmintics . The 7-amino substitution on the THIQ ring system provides a handle for further chemical modification, facilitating extensive structure-activity relationship (SAR) studies . Common synthetic routes to access this and related THIQ building blocks include Pictet–Spengler condensation and Bischler–Nepieralski cyclization . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. Store under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUKVDXUFJCOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632702
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175871-45-1
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological context for 1,2,3,4-Tetrahydroisoquinolin-7-amine and its hydrochloride salt. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a significant scaffold in medicinal chemistry, found in numerous natural products and forming the basis for various therapeutic agents.[1][2][3] This guide is intended to be a technical resource for professionals engaged in research and drug development.

Chemical and Physical Properties

The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical development to improve physicochemical properties such as solubility and stability.[4] The properties of both the free base and its corresponding hydrochloride salt are detailed below.

1,2,3,4-Tetrahydroisoquinolin-7-amine (Free Base)

This compound serves as the parent molecule for the hydrochloride salt.

PropertyValueSource
Molecular Formula C₉H₁₂N₂PubChem[5]
Molecular Weight 148.20 g/mol PubChem[5]
CAS Number 72299-68-4PubChem[5]
Appearance SolidCymitQuimica[6]
IUPAC Name 1,2,3,4-tetrahydroisoquinolin-7-aminePubChem[5]
SMILES C1CNCC2=C1C=CC(=C2)NPubChem[5]
InChIKey VMEDBFRQSKKEEQ-UHFFFAOYSA-NPubChem[5]
This compound

The hydrochloride salt form generally exhibits different physical properties compared to the free base, notably higher melting points and greater aqueous solubility.[4]

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂Derived
Molecular Weight 184.67 g/mol Derived
CAS Number 175871-45-1BLD Pharm[7]

Synthesis and Characterization Workflows

The synthesis of the tetrahydroisoquinoline scaffold is a well-established process in organic chemistry, with the Pictet-Spengler and Bischler-Napieralski reactions being cornerstone methods.[1][8] The subsequent conversion to a hydrochloride salt is a standard procedure to enhance the compound's utility.

G cluster_synthesis Core Synthesis (Pictet-Spengler) cluster_purification Purification cluster_salt Salt Formation start Phenylethylamine + Aldehyde imine Iminium Ion Intermediate start->imine Condensation cyclization Acid-Catalyzed Cyclization imine->cyclization Activation thiq Crude THIQ Product cyclization->thiq purify Chromatography (e.g., Flash Column) thiq->purify pure_thiq Pure THIQ Free Base purify->pure_thiq dissolve Dissolve in Organic Solvent pure_thiq->dissolve add_hcl Add HCl Solution (e.g., in Dioxane) dissolve->add_hcl precipitate Precipitation/ Crystallization add_hcl->precipitate final THIQ-7-amine HCl precipitate->final G cluster_pathway Apoptosis Regulation cluster_intervention Therapeutic Intervention bcl2 Anti-Apoptotic Proteins (Bcl-2, Mcl-1) apoptosis Apoptosis (Programmed Cell Death) bcl2->apoptosis Inhibits cell Cancer Cell Survival apoptosis->cell Prevents thiq THIQ-based Inhibitor (e.g., Amine Derivative) thiq->bcl2 Binds and Inhibits thiq->apoptosis Induces

References

An In-depth Technical Guide on the Physicochemical Characteristics of 7-amino-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 7-amino-1,2,3,4-tetrahydroisoquinoline (7-amino-THIQ) hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt form in publicly accessible literature, this document focuses on providing detailed experimental protocols for the determination of these properties. Data for the free base, 7-amino-1,2,3,4-tetrahydroisoquinoline, is included for reference where available.

This guide is intended to be a practical resource for researchers, enabling them to generate the necessary data for their work in drug discovery and development. The methodologies outlined are standard in the field and can be readily adapted to characterize 7-amino-THIQ hydrochloride and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 7-amino-THIQ and its hydrochloride salt is presented below. It is important to note that while some experimental data exists for the free base, the data for the hydrochloride salt is largely predicted or unavailable. The provided tables are structured to guide the researcher in compiling experimentally determined values.

Table 1: General Physicochemical Data

Property7-amino-1,2,3,4-tetrahydroisoquinoline7-amino-1,2,3,4-tetrahydroisoquinoline HCl
Molecular Formula C₉H₁₂N₂C₉H₁₃ClN₂
Molecular Weight ( g/mol ) 148.21184.67
CAS Number 72299-68-4Not available
Appearance Brown to pink to off-white solid[1]To be determined
Melting Point (°C) 120 - 121 (experimental)[1]To be determined

Table 2: Solubility Profile

SolventSolubility of 7-amino-THIQ HCl (mg/mL)Method
Water To be determinede.g., Shake-flask method
Ethanol To be determinede.g., Shake-flask method
DMSO To be determinede.g., Shake-flask method
Methanol To be determinede.g., Shake-flask method
Phosphate-Buffered Saline (pH 7.4) To be determinede.g., Shake-flask method

Table 3: Acid-Base Properties

Property7-amino-THIQ HClMethod
pKa To be determinedPotentiometric Titration

Table 4: Spectral Data Summary

TechniqueKey Peaks/Shifts for 7-amino-THIQ HCl
¹H NMR To be determined
¹³C NMR To be determined
FT-IR (cm⁻¹) To be determined
Mass Spectrometry (m/z) To be determined

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 7-amino-THIQ hydrochloride are provided below.

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of dry 7-amino-THIQ hydrochloride into a mortar and gently grind to a fine powder.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid setting to approach the expected melting point, then reduce the rate to 1-2 °C per minute about 20 °C below the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting).

    • The melting point is reported as the range between these two temperatures.

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by agitating an excess of the solid with the solvent until equilibrium is reached.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation:

    • Add an excess amount of 7-amino-THIQ hydrochloride to a series of vials.

    • Add a known volume of the desired solvent (e.g., water, ethanol, DMSO, PBS pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

    • Calculate the solubility in mg/mL or mol/L.

Principle: The pKa is the pH at which a compound is 50% ionized. Potentiometric titration involves adding a titrant (acid or base) to a solution of the compound and monitoring the pH change to determine the pKa.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of 7-amino-THIQ hydrochloride and dissolve it in a known volume of deionized water or a suitable co-solvent system if solubility is low. The concentration should be around 1-10 mM.

  • Titration:

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments from the burette.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., D₂O, DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of 7-amino-THIQ hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Transfer the solution into a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

    • Process the data (Fourier transform, phase correction, baseline correction, and integration).

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Apparatus:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

  • Spatula

  • Agate mortar and pestle (for KBr pellet method)

Procedure (ATR Method):

  • Place a small amount of the solid 7-amino-THIQ hydrochloride sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Apparatus:

  • Mass spectrometer (e.g., ESI-QTOF, GC-MS)

  • Syringe pump or autosampler

  • Suitable solvent (e.g., methanol, acetonitrile)

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of 7-amino-THIQ hydrochloride (typically in the µg/mL to ng/mL range) in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • High-resolution mass spectrometry can be used to confirm the elemental composition.

Biological Context and Signaling Pathways

Tetrahydroisoquinoline (THIQ) derivatives are known to exhibit a range of biological activities, particularly in the central nervous system. They have been investigated for their neuroprotective and neurotoxic effects, often linked to their structural similarity to endogenous and exogenous neurotoxins.

The 7-amino substitution on the THIQ scaffold can significantly influence its biological activity, including its interaction with dopaminergic and other neurotransmitter systems.

The following diagram illustrates a general workflow for assessing the biological activity of 7-amino-THIQ hydrochloride.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment receptor_binding Receptor Binding Assays (e.g., Dopamine, Orexin Receptors) pk_studies Pharmacokinetic Studies receptor_binding->pk_studies enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO) enzyme_inhibition->pk_studies cell_viability Cell Viability Assays (e.g., MTT, LDH) behavioral_models Behavioral Models (e.g., Parkinson's disease models) cell_viability->behavioral_models neuroprotection Neuroprotection Assays (e.g., against MPP+, glutamate) neuroprotection->behavioral_models pk_studies->behavioral_models microdialysis In Vivo Microdialysis (Neurotransmitter levels) behavioral_models->microdialysis compound 7-amino-THIQ HCl compound->receptor_binding compound->enzyme_inhibition compound->cell_viability compound->neuroprotection

Caption: A general experimental workflow for evaluating the biological activity of 7-amino-THIQ HCl.

Based on the literature for related THIQ compounds, a potential neuroprotective mechanism of 7-amino-THIQ hydrochloride may involve the modulation of dopaminergic signaling and the reduction of oxidative stress. The following diagram illustrates a hypothesized signaling pathway.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular compound 7-amino-THIQ HCl dopamine_receptor Dopamine Receptor compound->dopamine_receptor Modulation oxidative_stress Oxidative Stress (e.g., from dopamine metabolism) compound->oxidative_stress Inhibition? downstream_signaling Downstream Signaling (e.g., cAMP, PKA/PKC) dopamine_receptor->downstream_signaling gene_expression Modulation of Gene Expression downstream_signaling->gene_expression neuroprotective_proteins Upregulation of Neuroprotective Proteins gene_expression->neuroprotective_proteins neuronal_survival Increased Neuronal Survival neuroprotective_proteins->neuronal_survival ros Reactive Oxygen Species (ROS) oxidative_stress->ros ros->neuronal_survival Apoptosis

References

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of a vast and diverse family of alkaloids with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the seminal discoveries, historical development, and foundational experimental methodologies that have shaped our understanding of this crucial class of natural products. From the pioneering synthetic strategies of the late 19th and early 20th centuries to the elucidation of their intricate biosynthetic pathways, this document serves as a comprehensive resource, complete with tabulated quantitative data, detailed experimental protocols, and visualized chemical and biological pathways to support contemporary research and development endeavors.

A Historical Perspective: The Dawn of Tetrahydroisoquinoline Chemistry

The story of tetrahydroisoquinoline alkaloids is intrinsically linked to the broader history of alkaloid chemistry, which saw its genesis in the early 19th century with the isolation of morphine from the opium poppy in 1804.[1] However, the specific focus on the THIQ scaffold emerged later, driven by the need for synthetic routes to this common structural motif.

The Precursors: Early Synthetic Strategies

Prior to the direct synthesis of the THIQ ring system, related isoquinoline structures were being assembled. A landmark achievement was the Bischler-Napieralski reaction , first reported in 1893 by August Bischler and Bernard Napieralski. This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be readily reduced to a tetrahydroisoquinoline.[2] This method provided a crucial tool for the construction of the isoquinoline core and remains a staple in organic synthesis.

A Seminal Breakthrough: The Pictet-Spengler Reaction

The most direct and influential method for the synthesis of the THIQ skeleton was unveiled in 1911 by Amé Pictet and Theodor Spengler. They discovered that a β-arylethylamine could be condensed with an aldehyde or ketone in the presence of an acid catalyst to directly yield a 1,2,3,4-tetrahydroisoquinoline.[3][4] The original reaction involved the condensation of phenylethylamine with dimethoxymethane (a formaldehyde equivalent) in the presence of concentrated hydrochloric acid.[5] This elegant and efficient reaction mimics the biosynthetic pathways of many THIQ alkaloids and has become an indispensable tool in the synthesis of natural products and medicinal chemistry.[3]

Early Encounters with Nature's THIQs

The late 19th and early 20th centuries were a golden age of natural product isolation. Among the diverse compounds being discovered were simple tetrahydroisoquinoline alkaloids from various plant sources, particularly cacti.

  • Carnegine (Pectenine): This simple THIQ was first isolated from the giant saguaro cactus (Carnegiea gigantea) in 1901. Its structure as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline was later established, and its synthesis was achieved in 1929.

  • Salsoline and Salsolidine: These closely related alkaloids were isolated from plants of the Salsola genus. Ernst Späth was a key figure in the structural elucidation and synthesis of these compounds in the late 1920s. Salsolidine has also been identified in the saguaro cactus.[6]

These early discoveries provided the first glimpses into the natural diversity of the THIQ family and spurred further investigation into their chemical properties and biological activities.

Key Synthetic Methodologies: Quantitative Data

The efficiency of the foundational reactions for THIQ synthesis is highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data for the Bischler-Napieralski and Pictet-Spengler reactions.

Table 1: Representative Yields for the Bischler-Napieralski Reaction

Starting AmideCondensing AgentSolventTemperature (°C)ProductYield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃TolueneReflux6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline85[7]
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamidePOCl₃Not SpecifiedNot Specified7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolineNot Specified[2]
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamideP₂O₅Not SpecifiedNot SpecifiedMixture of 6- and 7-methoxy isomersNot Specified[2]
N-Acyl Tryptamine DerivativesPOCl₃ or P₂O₅Not SpecifiedNot Specifiedβ-Carboline DerivativesNot Specified[8]

Table 2: Representative Yields for the Pictet-Spengler Reaction

β-ArylethylamineCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
3,4-Dimethoxyphenethylamine4-BromobenzaldehydeZeolite E4aEthanol80206,7-Dimethoxy-1-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline85[9]
Tryptamine2,3-PentanedioneSquaramide/Benzoic AcidToluene110 then rt101-Methyl-1-propionyl-tetrahydro-β-carboline52[10]
Isotryptamine4-ChlorobenzaldehydeThiourea/Benzoic AcidNot SpecifiedNot Specified1Tetrahydro-γ-carboline derivative>98 (conversion)[11]
3-(3-formyl cycloalkenyl)-acrylate derivative + aminobenzylamineAldehyde/KetoneAcetic Acid or TFAMethanolNot SpecifiedNot SpecifiedFused Polyheterocycle70-92[12]

Foundational Experimental Protocols

To provide a practical context to the historical discoveries, this section details the methodologies for key experiments.

Historical Alkaloid Isolation: The Stas-Otto Method (General Protocol)

The Stas-Otto method is a classic acid-base extraction procedure used for the isolation of alkaloids from plant material.

Protocol:

  • Maceration and Basification: The dried and powdered plant material is moistened with water and mixed with a base, such as lime (calcium hydroxide) or sodium carbonate, to form a paste. This process liberates the free alkaloid bases from their salt forms within the plant tissue.

  • Solvent Extraction: The basified plant material is then extracted with a non-polar organic solvent, such as ether or chloroform. The free alkaloid bases, being more soluble in the organic solvent, are partitioned into the organic layer.

  • Acidification and Partitioning: The organic extract containing the alkaloids is then shaken with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). The alkaloids are protonated to form their corresponding salts, which are more soluble in the aqueous layer. This step effectively transfers the alkaloids from the organic phase to the aqueous phase, leaving behind many non-basic impurities in the organic layer.

  • Basification and Final Extraction: The aqueous solution of alkaloid salts is then made basic again with an alkali like sodium hydroxide or ammonia. This regenerates the free alkaloid bases, which typically precipitate out of the aqueous solution.

  • Final Purification: The precipitated alkaloids are then collected by filtration or extracted into a fresh portion of a non-polar organic solvent. Evaporation of the solvent yields the crude alkaloid mixture, which can be further purified by crystallization or other chromatographic techniques.

A Classic Pictet-Spengler Synthesis

The following protocol is a representative example of a classic Pictet-Spengler reaction.

Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyphenethylamine in ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of acetaldehyde, followed by the dropwise addition of concentrated hydrochloric acid with cooling.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a base, such as sodium carbonate solution, until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Modern Analytical Protocol: GC-MS Analysis of THIQ Alkaloids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like many simple THIQ alkaloids.

Protocol:

  • Sample Preparation: The alkaloid extract is dissolved in a suitable solvent (e.g., methanol, dichloromethane). If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of the analytes.

  • GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, typically in splitless mode to enhance sensitivity for trace components. The injector temperature is set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample.

  • Gas Chromatography: The separation is performed using a temperature program. A typical program might start at a low temperature (e.g., 70-110°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min). Helium is typically used as the carrier gas at a constant flow rate.[13]

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI) at 70 eV. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to the different compounds in the mixture. The mass spectrum of each peak is then compared to a library of known spectra (e.g., NIST/Wiley) for identification. The retention time of the peak provides an additional layer of confirmation.

Visualizing the Core Pathways

Biosynthesis of (S)-Reticuline: The Central Hub

(S)-Reticuline is a pivotal intermediate in the biosynthesis of a vast array of more complex benzylisoquinoline alkaloids. Its formation from the amino acid L-tyrosine is a multi-step enzymatic pathway.

Biosynthesis_of_Reticuline Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase p_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->p_HPAA Multi-step (transaminase, decarboxylase) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) p_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine Norcoclaurine 6-O-methyltransferase (6OMT) N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine Coclaurine N-methyltransferase (CNMT) Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy-N- methylcoclaurine N_Methylcoclaurine->Hydroxy_N_Methylcoclaurine N-methylcoclaurine 3'-hydroxylase (NMCH) Reticuline (S)-Reticuline Hydroxy_N_Methylcoclaurine->Reticuline 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT)

Caption: Biosynthetic pathway of (S)-Reticuline from L-Tyrosine.

The Pictet-Spengler Reaction Mechanism

The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.

Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization and Rearomatization β-Arylethylamine β-Arylethylamine Schiff Base Schiff Base β-Arylethylamine->Schiff Base + Aldehyde - H₂O Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H⁺ Cyclized Intermediate Cyclized Intermediate Iminium Ion->Cyclized Intermediate Electrophilic Aromatic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclized Intermediate->Tetrahydroisoquinoline - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

A Workflow for Alkaloid Discovery

The process of discovering and characterizing a new alkaloid follows a logical workflow from natural source to pure compound.

Alkaloid_Discovery_Workflow Plant_Material Plant Material Collection and Preparation Extraction Crude Extraction (e.g., Stas-Otto Method) Plant_Material->Extraction Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Purification->Structure_Elucidation Synthesis Total Synthesis (Confirmation of Structure) Structure_Elucidation->Synthesis Bioactivity Biological Activity Testing Structure_Elucidation->Bioactivity

References

An In-depth Technical Guide to 7-Amino-1,2,3,4-tetrahydroisoquinoline (CAS 72299-68-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, analytical data, and biological activity of 7-Amino-1,2,3,4-tetrahydroisoquinoline, a key building block in medicinal chemistry and drug discovery.

Core Structural Information

7-Amino-1,2,3,4-tetrahydroisoquinoline, identified by CAS number 72299-68-4, is a heterocyclic amine with a tetrahydroisoquinoline core. This structural motif is prevalent in a wide array of natural products and pharmacologically active compounds.

PropertyValueSource
CAS Number 72299-68-4[1]
Molecular Formula C₉H₁₂N₂[1]
IUPAC Name 1,2,3,4-tetrahydroisoquinolin-7-amine[1]
Molecular Weight 148.20 g/mol [1]
Appearance Off-white to brown powder or solidCommercial Suppliers
Melting Point 110-125 °CCommercial Suppliers
Storage Conditions 2-8°C, under inert atmosphereCommercial Suppliers

Synonyms: 1,2,3,4-tetrahydroisoquinolin-7-amine; 7-Amino-1,2,3,4-tetrahydro-isoquinoline; 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine.[1]

Synthesis and Experimental Protocols

The synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process, typically involving the nitration of a suitable precursor followed by reduction of the nitro group. A common strategy is the reduction of 7-nitro-1,2,3,4-tetrahydroisoquinoline.

General Synthesis Workflow

Synthesis_of_7-Amino-1,2,3,4-tetrahydroisoquinoline start Starting Material (e.g., Isoquinoline) reduction_h2 Hydrogenation start->reduction_h2 H2, Pd/C or PtO2 nitration Nitration nitro_intermediate 7-Nitro-1,2,3,4- tetrahydroisoquinoline nitration->nitro_intermediate intermediate 1,2,3,4-Tetrahydroisoquinoline reduction_h2->intermediate intermediate->nitration HNO3/H2SO4 reduction_fe Reduction nitro_intermediate->reduction_fe Fe/HCl or SnCl2/HCl final_product 7-Amino-1,2,3,4- tetrahydroisoquinoline (CAS 72299-68-4) reduction_fe->final_product

A general synthetic workflow for 7-Amino-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolve 7-Nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.

  • Add an excess of the reducing agent (e.g., iron powder or tin(II) chloride).

  • Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 7-Amino-1,2,3,4-tetrahydroisoquinoline.

  • The crude product can be further purified by column chromatography or recrystallization.

Analytical Data

The structural confirmation of 7-Amino-1,2,3,4-tetrahydroisoquinoline relies on various spectroscopic techniques.

TechniqueKey Observations
¹H NMR Signals corresponding to aromatic protons, and aliphatic protons of the tetrahydroisoquinoline ring system. The chemical shifts and coupling constants would be consistent with the proposed structure.
¹³C NMR Resonances for the aromatic and aliphatic carbons. The number of signals would correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (148.20 g/mol ).[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).[1]

Note: Specific, high-resolution spectral data for this compound is not consistently available across public databases. Researchers should perform their own analytical characterization for confirmation.

Biological Activity and Therapeutic Potential

7-Amino-1,2,3,4-tetrahydroisoquinoline serves as a crucial scaffold in the development of therapeutic agents, particularly for neurological disorders. The substitution at the 7-position has been identified as a key determinant for the biological activity of several tetrahydroisoquinoline derivatives.

Orexin 1 Receptor Antagonism

A significant area of research for 7-substituted tetrahydroisoquinolines is their activity as antagonists of the orexin 1 (OX1) receptor.[2][3][4] The orexin system is implicated in regulating various physiological processes, including wakefulness, appetite, and reward pathways.[3] Selective antagonism of the OX1 receptor is a promising therapeutic strategy for the treatment of substance abuse and addiction.[2][3] Structure-activity relationship (SAR) studies have demonstrated that the 7-position of the tetrahydroisoquinoline core is critical for potent OX1 receptor antagonism.[2][4]

Orexin 1 Receptor Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs). The binding of the endogenous ligand, orexin-A, to the OX1 receptor initiates a downstream signaling cascade.

Orexin_1_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular orexin_A Orexin-A OX1R Orexin 1 Receptor (OX1R) orexin_A->OX1R Binds & Activates antagonist 7-Amino-THIQ Derivative (Antagonist) antagonist->OX1R Binds & Blocks Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates downstream Downstream Signaling & Cellular Responses PKC->downstream

Simplified signaling pathway of the Orexin 1 Receptor and the inhibitory action of a 7-Amino-THIQ derivative.

The activation of the OX1 receptor by orexin-A leads to the coupling and activation of the Gq protein.[2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses. 7-Amino-1,2,3,4-tetrahydroisoquinoline-based antagonists competitively bind to the OX1 receptor, thereby preventing the binding of orexin-A and inhibiting this signaling cascade.

Conclusion

7-Amino-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile chemical entity for drug discovery and development. Its structural features, particularly the amino group at the 7-position, make it an important pharmacophore for targeting specific receptors, such as the orexin 1 receptor. This technical guide provides a foundational understanding of its synthesis, characterization, and biological significance, serving as a resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience. Further exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics for a range of disorders.

References

The 7-Amino-Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-amino-1,2,3,4-tetrahydroisoquinoline (7-amino-THIQ) scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Its inherent structural features, combining a rigid bicyclic core with a strategically positioned amino group amenable to a wide range of chemical modifications, have made it a cornerstone for the development of potent and selective inhibitors for various enzymes and receptors implicated in a multitude of diseases. This technical guide provides a comprehensive overview of the biological significance of the 7-amino-THIQ core, with a focus on its role in anticancer and antimicrobial applications, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanistic action.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Derivatives of the 7-amino-THIQ scaffold have exhibited significant potential as anticancer agents by targeting key players in cancer cell proliferation, survival, and angiogenesis. These include critical enzymes such as cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), and poly(ADP-ribose) polymerase (PARP), as well as signaling pathways like those mediated by the vascular endothelial growth factor (VEGF) receptor.

Kinase Inhibition: Halting the Engine of Cell Proliferation

The 7-amino-THIQ scaffold has proven to be an effective template for the design of potent kinase inhibitors. By functionalizing the 7-amino group, medicinal chemists have successfully developed compounds that can selectively target the ATP-binding pocket of various kinases, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) Inhibition:

Novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines incorporating a 4-(N,N-dimethylamino)phenyl moiety have been synthesized and evaluated for their anticancer activity.[1] Certain derivatives have demonstrated potent inhibitory activity against both CDK2 and DHFR, two crucial enzymes in cell cycle progression and nucleotide synthesis, respectively.

Quantitative Data on Anticancer and Enzyme Inhibitory Activity:

Compound IDCancer Cell LineTarget EnzymeIC50 (µM)Reference
7e A549 (Lung)CDK20.155[1]
8d MCF7 (Breast)DHFR0.170[1]
GM-3-121 MCF-7 (Breast)-0.43 (µg/mL)[2]
GM-3-121 Ishikawa (Endometrial)-0.01 (µg/mL)[2]
GM-3-18 Colon Cancer Cell LinesKRas0.9 - 10.7[2]
GM-3-121 -Anti-angiogenesis1.72[2]
JS-56 MCF-7 (Breast)-9.74[3]
JS-92 MCF-7 (Breast)-5.03[3]

Note: The table summarizes a selection of reported IC50 values. For a comprehensive understanding, refer to the cited literature.

Signaling Pathways and Experimental Workflows:

CDK2 Signaling Pathway

CDK2_Signaling_Pathway CDK2 Signaling Pathway Inhibition cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb Hyperphosphorylates G1/S Arrest G1/S Arrest CDK2->G1/S Arrest S_Phase_Genes->G1/S Arrest 7-Amino-THIQ 7-Amino-THIQ Derivative 7-Amino-THIQ->CDK2 Inhibits

Caption: Inhibition of CDK2 by a 7-Amino-THIQ derivative, leading to G1/S cell cycle arrest.

DHFR Metabolic Pathway

DHFR_Pathway DHFR Pathway Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR DHFR THF THF DHFR->THF Thymidylate Synthesis Thymidylate Synthesis DNA Synthesis DNA Synthesis Thymidylate Synthesis->DNA Synthesis Inhibition_of_DNA_Synthesis Inhibition_of_DNA_Synthesis DNA Synthesis->Inhibition_of_DNA_Synthesis 7-Amino-THIQ 7-Amino-THIQ Derivative 7-Amino-THIQ->DHFR Inhibits DHF DHF DHF->DHFR THF->Thymidylate Synthesis

Caption: Inhibition of DHFR by a 7-Amino-THIQ derivative, disrupting DNA synthesis.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

The 7-amino-THIQ scaffold has also been explored for the development of PARP inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

PARP-1 Signaling in DNA Repair

PARP_Signaling PARP-1 Inhibition in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Recruits & Activates PAR_Polymer Poly(ADP-ribose) (PAR) Chain PARP1->PAR_Polymer Synthesizes Repair_Proteins DNA Repair Proteins PAR_Polymer->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Failure leads to 7-Amino-THIQ 7-Amino-THIQ Derivative 7-Amino-THIQ->PARP1 Inhibits

Caption: 7-Amino-THIQ derivatives can inhibit PARP-1, leading to apoptosis in cancer cells.

Anti-Angiogenic Activity: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGF signaling pathway is a key regulator of angiogenesis. Tetrahydroisoquinoline derivatives have been shown to possess anti-angiogenic properties, suggesting another avenue for their anticancer effects.

VEGF Signaling Pathway

VEGF_Signaling VEGF Signaling Pathway Inhibition VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream_Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream_Signaling->Angiogenesis 7-Amino-THIQ 7-Amino-THIQ Derivative 7-Amino-THIQ->VEGFR Inhibits

Caption: Potential inhibition of the VEGF signaling pathway by 7-Amino-THIQ derivatives.

Antimicrobial Activity: A Renewed Weapon Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. The tetrahydroisoquinoline scaffold has a long history in natural product chemistry with many alkaloids possessing antimicrobial properties. Synthetic derivatives of 7-amino-THIQ are being investigated as novel antimicrobial agents to combat resistant strains of bacteria and fungi.

Quantitative Data on Antimicrobial Activity:

While extensive quantitative data specifically for 7-amino-THIQ derivatives is still emerging, various substituted tetrahydroisoquinolines have shown promising antimicrobial activity. For example, certain C1-substituted THIQ motifs exhibit substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Experimental Protocols

This section provides generalized experimental protocols for the key biological assays discussed. These protocols are intended as a guide and may require optimization based on the specific 7-amino-THIQ derivative and the biological system under investigation.

Synthesis of 7-Amino-Tetrahydroisoquinoline Derivatives

A general synthetic route to 7-amino-THIQ derivatives often involves a multi-step process starting from a suitable isoquinoline precursor.

General Synthetic Workflow

Synthesis_Workflow General Synthesis of 7-Amino-THIQ Derivatives Start Start Isoquinoline Isoquinoline Start->Isoquinoline N-amination N-amination Isoquinoline->N-amination e.g., HOSA Acylation Acylation N-amination->Acylation Acyl/Sulfonyl Chloride Reduction Reduction Acylation->Reduction e.g., NaBH4 Nitro_Reduction Nitro Group Reduction Reduction->Nitro_Reduction If starting with 7-nitroisoquinoline 7-Amino-THIQ 7-Amino-THIQ Reduction->7-Amino-THIQ Nitro_Reduction->7-Amino-THIQ

Caption: A generalized workflow for the synthesis of 7-Amino-THIQ derivatives.

Detailed Methodology:

  • N-Amination of Isoquinoline: Isoquinoline is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in an aqueous solution and heated to produce the 2-aminoisoquinolinium salt.[2]

  • Acylation/Sulfonylation: The resulting N-ylide is then reacted with a variety of acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine in a suitable solvent such as dry tetrahydrofuran (THF) under reflux.[2]

  • Reduction to Tetrahydroisoquinoline: The acylated or sulfonylated isoquinolinium ylide is subsequently reduced, typically using sodium borohydride in ethanol at low temperatures, to yield the corresponding 1,2,3,4-tetrahydroisoquinoline derivative.[2]

  • Introduction/Reduction of the 7-Amino Group: If not already present, a nitro group can be introduced at the 7-position of the isoquinoline ring system early in the synthesis. This nitro group is then reduced to the desired 7-amino group in a later step, commonly using a reducing agent like tin(II) chloride or through catalytic hydrogenation.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with 7-Amino-THIQ Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: A typical workflow for assessing the anticancer activity using the MTT assay.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, Ishikawa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The 7-amino-THIQ derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5]

Kinase Inhibition Assay

A variety of assay formats can be used to measure the inhibition of kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The following is a general protocol for a radiometric filter-binding assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer containing ATP (including a radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP) and magnesium chloride.

  • Inhibitor Addition: The 7-amino-THIQ derivative, dissolved in DMSO, is added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP mixture and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Substrate Capture: The reaction is stopped by the addition of a solution such as phosphoric acid. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose or glass fiber) that binds the phosphorylated substrate.

  • Washing: The filter is washed multiple times to remove unincorporated radiolabeled ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The 7-amino-THIQ derivative is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]

Conclusion

The 7-amino-tetrahydroisoquinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to achieve potent and selective interactions with a wide range of biological targets. The demonstrated efficacy of its derivatives as anticancer agents, through the inhibition of key enzymes like kinases and PARP, and as potential antimicrobial agents highlights its significant biological importance. Further exploration of the structure-activity relationships and mechanisms of action of 7-amino-THIQ derivatives will undoubtedly pave the way for the development of novel and effective treatments for a variety of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical scaffold.

References

Bioactive Tetrahydroisoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydroisoquinolines (THIQs) are a prominent class of nitrogen-containing heterocyclic compounds widely distributed in nature, particularly in plants. The THIQ scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a diverse range of biological targets. This has led to the discovery of numerous naturally occurring and synthetic THIQ derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide provides an in-depth review of the bioactive properties of THIQs, focusing on their anticancer, antimicrobial, and neuropharmacological effects, with a particular emphasis on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Tetrahydroisoquinolines

THIQ derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[7][8][9]

Quantitative Anticancer Data

The in vitro anticancer activity of various THIQ derivatives is summarized in the tables below, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Table 1: Cytotoxicity (IC50, µM) of Tetrahydroisoquinoline Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
GM-3-18 Colo3200.9 - 10.7[5][10]
DLD-10.9 - 10.7[5][10]
HCT1160.9 - 10.7[5][10]
SNU-C10.9 - 10.7[5][10]
SW4800.9 - 10.7[5][10]
GM-3-121 MCF-70.43 µg/mL[5]
MDA-MB-2310.37 µg/mL[5]
Ishikawa0.01 µg/mL[5]
Analogue 5c A54914.61 ± 1.03[11]
Compound 7e A5490.155[2]
Compound 8d MCF-70.170[2]
Compound 16e A549Not specified[7]
STX 2895 MDA-MB-231Nanomolar range[12]
A549Nanomolar range[12]
STX 3329 MDA-MB-231Nanomolar range[12]
A549Nanomolar range[12]
STX 3451 MDA-MB-231Nanomolar range[12]
A549Nanomolar range[12]
STX 3450 MDA-MB-231Nanomolar range[12]
A549Nanomolar range[12]
Coclaurine HepG-2Not specified[13]
MCF-7Not specified[13]
HCT-116Not specified[13]
Compound 2 HepG-2Not specified[13]
MCF-7Not specified[13]
HCT-116Not specified[13]
Anticancer Mechanisms of Action and Signaling Pathways

A significant mechanism by which THIQs exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Mitochondria-Dependent Apoptosis: Several THIQ analogues have been shown to induce apoptosis via the intrinsic, or mitochondrial, pathway.[11][12] This process is characterized by the following key events:

  • Induction of Reactive Oxygen Species (ROS): The compound triggers an increase in intracellular ROS levels.[11]

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: The accumulation of ROS leads to a decrease in the mitochondrial membrane potential.[11][12]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[8][12]

  • Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[8][11][14]

  • DNA Damage and Cell Death: Activated caspase-3 leads to DNA fragmentation and ultimately, apoptotic cell death.[11][14]

apoptosis_pathway THIQ THIQ Analogue ROS ROS Accumulation THIQ->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondria-Dependent Apoptosis Pathway Induced by THIQs.

PI3K/Akt Signaling Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15] Some THIQ derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[16][17]

pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation THIQ THIQ Derivative THIQ->PI3K

Inhibition of the PI3K/Akt Signaling Pathway by THIQs.
Experimental Protocols: Anticancer Activity

Cell Viability/Cytotoxicity Assay (MTT Assay):

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the THIQ derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry):

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

  • Cell Treatment: Treat cancer cells with the THIQ derivative for the desired time.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence signals.

Antimicrobial Activity of Tetrahydroisoquinolines

THIQ derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi.[4][21]

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of various THIQ derivatives is summarized in the table below, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism).

Table 2: Antimicrobial Activity (MIC, µg/mL) of Tetrahydroisoquinoline Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 145 Saccharomyces cerevisiae1[4]
Compound 146 Yarrowia lipolytica2.5[4]
HSN584 Methicillin-resistant S. aureus (MRSA)4-8[22]
Vancomycin-resistant E. faecium (VRE)4-8[22]
HSN739 Methicillin-resistant S. aureus (MRSA)4-8[22]
Vancomycin-resistant E. faecium (VRE)4-8[22]
Compound 5a Bacillus cereus7.0-9.0[21]
Staphylococcus aureus8.0-9.0[21]
Escherichia coli7.0-9.0[21]
Pseudomonas aeruginosa7.0-9.0[21]
Compound 6 Bacillus cereus7.0-9.0[21]
Staphylococcus aureus8.0-9.0[21]
Escherichia coli7.0-9.0[21]
Pseudomonas aeruginosa7.0-9.0[21]
Antimicrobial Mechanisms of Action

The antimicrobial mechanisms of THIQs are diverse and can include:

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4]

  • Inhibition of Nucleic Acid Synthesis: Certain THIQs have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.[22]

  • Disruption of Ergosterol Biosynthesis: In fungi, some THIQs inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a compromised cell membrane.[4]

Experimental Protocols: Antimicrobial Activity

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This is a standard laboratory method used to determine the MIC of an antimicrobial agent.[22][23]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial twofold dilutions of the THIQ derivative in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the well.

antimicrobial_workflow Start Start PrepInoculum Prepare Microbial Inoculum Start->PrepInoculum Inoculation Inoculate Microtiter Plate PrepInoculum->Inoculation SerialDilution Serial Dilution of THIQ Compound SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadMIC Determine MIC Incubation->ReadMIC End End ReadMIC->End

Workflow for Antimicrobial Susceptibility Testing.

Neuropharmacological Effects of Tetrahydroisoquinolines

The structural similarity of the THIQ core to endogenous neurotransmitters like dopamine and serotonin has led to the investigation of their effects on the central nervous system.[24] THIQ derivatives have shown affinity for various receptors, including dopamine and serotonin receptors.[25][26]

Quantitative Neuropharmacological Data

The receptor binding affinity of THIQ derivatives is typically expressed as the Ki value (inhibition constant), which represents the concentration of the compound required to occupy 50% of the receptors.

Table 3: Receptor Binding Affinity (Ki, nM) of Tetrahydroisoquinoline Derivatives

Compound IDReceptorKi (nM)Reference
Compound 31 Dopamine D3pKi 8.4 (approx. 4 nM)[25]
Compound 6a Dopamine D32[27]
Compound 6c Dopamine D31.2 and 3.4[27]
1-butyl-7-chloro-6-hydroxy-THIQ Dopamine D2-like66[28]
Compound 1c Serotonin 5-HT70.5[29]
Compound (-)2 (2a) Serotonin 5-HT71.2[29]
Compound (+)2 (2b) Serotonin 5-HT793[29]
Anhalidine (1b) Serotonin 5-HT7EC50 = 219[30]
Neuropharmacological Mechanisms of Action

Dopamine Receptor Modulation: Certain THIQs act as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[25][27] By binding to these receptors, they can modulate dopaminergic neurotransmission, which is implicated in various neurological and psychiatric disorders.

Serotonin Receptor Modulation: THIQ derivatives have also been identified as potent ligands for serotonin receptors, such as the 5-HT1A and 5-HT7 subtypes.[26][29] Their interaction with these receptors suggests potential applications in the treatment of conditions like depression and anxiety.

Experimental Protocols: Neuropharmacology

Receptor Binding Assay:

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D3 or serotonin 5-HT7).

  • Radioligand Incubation: Incubate the membranes with a known radiolabeled ligand that binds to the target receptor and various concentrations of the unlabeled THIQ derivative.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: The Ki value of the THIQ derivative is calculated from the competition binding curve.

The tetrahydroisoquinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and neuropharmacological effects, underscore the importance of continued research in this area. This technical guide has provided a comprehensive overview of the current state of knowledge, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of bioactive tetrahydroisoquinolines. Further investigation into structure-activity relationships, optimization of lead compounds, and elucidation of novel mechanisms of action will undoubtedly pave the way for the development of innovative THIQ-based therapeutics.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Chemical Identity

This compound possesses a bicyclic scaffold, consisting of a benzene ring fused to a dihydropyridine ring, with an amine substituent at the 7-position of the isoquinoline core. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Structure:

Molecular Structure of this compound

The fundamental chemical identifiers for the free base form of this compound are summarized in the table below.

IdentifierValue
IUPAC Name 1,2,3,4-tetrahydroisoquinolin-7-amine
CAS Number 72299-68-4[1]
Molecular Formula C₉H₁₂N₂
Canonical SMILES C1CNCC2=C1C=CC(=C2)N[1]
InChI Key VMEDBFRQSKKEEQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of 1,2,3,4-Tetrahydroisoquinolin-7-amine are crucial for its handling, formulation, and pharmacokinetic profiling. The data presented below is for the free base and has been computationally derived.

PropertyValueSource
Molecular Weight 148.20 g/mol PubChem CID 11586323[1]
XLogP3 0.6PubChem CID 11586323[1]
Hydrogen Bond Donor Count 2PubChem CID 11586323[1]
Hydrogen Bond Acceptor Count 2PubChem CID 11586323[1]
Rotatable Bond Count 0PubChem CID 11586323[1]
Exact Mass 148.100048391 g/mol PubChem CID 11586323[1]
Topological Polar Surface Area 38.1 ŲPubChem CID 11586323[1]
Heavy Atom Count 11PubChem CID 11586323[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step process involving the formation of the tetrahydroisoquinoline core, followed by functional group manipulations. A common and logical synthetic pathway involves the nitration of a suitable tetrahydroisoquinoline precursor, followed by the reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.

General Synthetic Strategies for the Tetrahydroisoquinoline Core

The construction of the core 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic synthesis. Two of the most prominent methods are:

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[2]

  • Bischler-Napieralski Reaction: This method entails the cyclization of a β-phenylethylamide using a dehydrating agent, followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate.[2]

A logical workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Salt Formation Start β-Arylethylamine Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Aldehyde Aldehyde/Ketone Aldehyde->Pictet_Spengler THIQ_Core 1,2,3,4-Tetrahydroisoquinoline Core Pictet_Spengler->THIQ_Core Nitration Nitration THIQ_Core->Nitration Nitro_THIQ 7-Nitro-1,2,3,4-tetrahydroisoquinoline Nitration->Nitro_THIQ Reduction Reduction Nitro_THIQ->Reduction Amino_THIQ 1,2,3,4-Tetrahydroisoquinolin-7-amine Reduction->Amino_THIQ HCl_Formation HCl Salt Formation Amino_THIQ->HCl_Formation Final_Product This compound HCl_Formation->Final_Product

General Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 1,2,3,4-Tetrahydroisoquinoline

A study on the nitration of N-protected tetrahydroquinolines provides insights into achieving regioselectivity.[3] Direct nitration of the unprotected amine is often challenging due to the harsh acidic conditions. Therefore, protection of the secondary amine is a common strategy.

  • Protection: The secondary amine of 1,2,3,4-tetrahydroisoquinoline is first protected, for example, as an N-acetyl derivative.

  • Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitrating conditions, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to favor nitration at the 7-position of the aromatic ring.

  • Deprotection: The protecting group is subsequently removed to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The reduction of the nitro group to an amine can be achieved using various established methods.

  • Catalytic Hydrogenation: A common and clean method involves the use of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

  • Metal-Acid Reduction: Alternatively, a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid can be used for the reduction.

A general procedure for a similar reduction is as follows: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent (e.g., iron powder and a catalytic amount of acid) is added, and the mixture is heated. Upon completion, the reaction is worked up by filtering the catalyst and removing the solvent.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt.

  • The synthesized 1,2,3,4-Tetrahydroisoquinolin-7-amine is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol).

  • A solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amine solution with stirring.

  • The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data (Predicted and for Related Compounds)

While specific spectroscopic data for this compound is not available in the searched literature, data for the parent compound and its hydrochloride salt can provide an indication of the expected spectral features.

¹H NMR: For 1,2,3,4-tetrahydroisoquinoline hydrochloride, characteristic signals would be expected for the aromatic protons and the three sets of methylene protons in the heterocyclic ring. The presence of the hydrochloride salt would likely cause a downfield shift of the protons, particularly the N-H proton.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydroisoquinoline core.

IR Spectroscopy: The IR spectrum of the hydrochloride salt would be expected to show characteristic N-H stretching vibrations, as well as aromatic and aliphatic C-H stretching bands. The presence of the ammonium salt may be observed in the fingerprint region.

Mass Spectrometry: The mass spectrum of the free base, 1,2,3,4-Tetrahydroisoquinolin-7-amine, is available on PubChem (CID 11586323).[1] The hydrochloride salt would likely show a molecular ion peak corresponding to the free base in the mass spectrum.

Biological Activity and Potential Applications

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] These activities include, but are not limited to, antitumor, antibacterial, antiviral, and neuropharmacological effects.

While specific biological targets and signaling pathways for this compound have not been detailed in the available literature, its structural similarity to other bioactive tetrahydroisoquinolines suggests it could be a valuable building block for the synthesis of novel therapeutic agents. For instance, various substituted tetrahydroisoquinolines have been investigated as CXCR4 antagonists, which have implications in cancer and inflammation.

A potential logical workflow for investigating the biological activity of this compound is outlined below.

Biological_Screening_Workflow Compound 1,2,3,4-Tetrahydroisoquinolin-7-amine HCl Primary_Screening Primary Phenotypic Screening (e.g., cell viability, antibacterial assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) Hit_Identification->Target_Deconvolution If active Identified_Target Identified Molecular Target(s) Target_Deconvolution->Identified_Target Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Identified_Target->Pathway_Analysis Mechanism_of_Action Elucidation of Mechanism of Action Pathway_Analysis->Mechanism_of_Action

Workflow for Biological Activity Investigation

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its core structure, which is present in numerous biologically active compounds. While detailed experimental data for this specific hydrochloride salt is limited in the public domain, this guide provides a comprehensive overview based on available information for the free base and related compounds, along with established synthetic methodologies. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential as a lead compound or a versatile building block in the development of novel therapeutics.

References

Potential Therapeutic Targets for 7-Amino-THIQ Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets for 7-amino-1,2,3,4-tetrahydroisoquinoline (7-amino-THIQ) derivatives. The information presented herein is intended to facilitate further research and development of this promising class of compounds.

Fibrinogen Receptor (Integrin αIIbβ3)

Derivatives of 7-amino-THIQ have been identified as novel antagonists of the fibrinogen receptor, which is also known as integrin αIIbβ3.[1][2] This receptor plays a crucial role in platelet aggregation, a key process in thrombosis. By blocking this receptor, 7-amino-THIQ derivatives can inhibit platelet aggregation, suggesting their potential as anti-thrombotic agents.[1][2]

Quantitative Data: Fibrinogen Receptor Antagonism
CompoundAssayEndpointValueReference
4-(1,2,3,4-tetrahydro-isoquinoline-7-yl)amino-4-oxo-butyric acid derivativesInhibition of platelet aggregationIC50High potency (specific values not detailed in abstract)[2]
7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid derivativesInhibition of platelet aggregation-High antiaggregatory activities[1]
7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid derivativesFITC-Fibrinogen binding to αIIbβ3-Effective blocking[1]
Experimental Protocols

Platelet Aggregation Inhibition Assay

A detailed protocol for assessing the inhibition of platelet aggregation by 7-amino-THIQ derivatives can be adapted from standard methods described in the literature.

  • Objective: To determine the concentration of a 7-amino-THIQ derivative required to inhibit platelet aggregation induced by an agonist (e.g., ADP).

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.

    • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.

    • Incubation with Inhibitor: Aliquots of the adjusted PRP are pre-incubated with various concentrations of the 7-amino-THIQ derivative or vehicle control for a specified time at 37°C.

    • Induction of Aggregation: Platelet aggregation is initiated by adding an agonist, such as adenosine diphosphate (ADP), to the PRP samples.

    • Measurement of Aggregation: The change in light transmission through the platelet suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the light transmission increases.

    • Data Analysis: The maximum aggregation percentage is determined for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits aggregation by 50%, is then calculated.[3]

FITC-Fibrinogen Binding Assay

This assay measures the ability of a compound to block the binding of fluorescein isothiocyanate (FITC)-labeled fibrinogen to activated platelets.

  • Objective: To quantify the inhibition of fibrinogen binding to the αIIbβ3 receptor on platelets by 7-amino-THIQ derivatives.

  • Methodology:

    • Washed Platelet Preparation: Platelets are isolated from whole blood and washed to remove plasma proteins.

    • Platelet Activation: Washed platelets are activated with an agonist (e.g., ADP or thrombin) in the presence of calcium ions.

    • Incubation with Inhibitor and FITC-Fibrinogen: The activated platelets are incubated with various concentrations of the 7-amino-THIQ derivative and a fixed concentration of FITC-labeled fibrinogen.

    • Flow Cytometry Analysis: The amount of FITC-fibrinogen bound to the platelets is quantified using a flow cytometer.

    • Data Analysis: The fluorescence intensity is measured, and the concentration of the test compound that inhibits 50% of FITC-fibrinogen binding is determined.[1]

Signaling Pathway

The binding of fibrinogen to the integrin αIIbβ3 receptor on activated platelets is a critical step in the final common pathway of platelet aggregation. This interaction leads to the cross-linking of adjacent platelets, forming a stable thrombus. 7-amino-THIQ derivatives, by acting as antagonists at this receptor, can disrupt this process and prevent thrombus formation.

Fibrinogen_Receptor_Signaling Platelet Agonist (e.g., ADP, Thrombin) Platelet Agonist (e.g., ADP, Thrombin) Platelet Activation Platelet Activation Platelet Agonist (e.g., ADP, Thrombin)->Platelet Activation Integrin αIIbβ3 (Fibrinogen Receptor) Integrin αIIbβ3 (Fibrinogen Receptor) Platelet Activation->Integrin αIIbβ3 (Fibrinogen Receptor) Conformational Change Platelet Aggregation Platelet Aggregation Integrin αIIbβ3 (Fibrinogen Receptor)->Platelet Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->Integrin αIIbβ3 (Fibrinogen Receptor) Thrombus Formation Thrombus Formation Platelet Aggregation->Thrombus Formation 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative->Integrin αIIbβ3 (Fibrinogen Receptor) Inhibits

Caption: Fibrinogen Receptor Signaling Pathway and Inhibition by 7-Amino-THIQ Derivatives.

Orexin Receptors (OX1 and OX2)

7-amino-THIQ derivatives have been investigated as antagonists of orexin receptors, particularly with selectivity for the orexin-1 (OX1) receptor.[4][5][6] Orexins are neuropeptides that regulate various physiological processes, including wakefulness, appetite, and reward. Antagonism of orexin receptors is a therapeutic strategy for the treatment of insomnia and substance use disorders.[4]

Quantitative Data: Orexin Receptor Antagonism
CompoundTargetAssayEndpointValue (nM)Reference
Compound 44OX1Calcium MobilizationKe5.7[4]
Compound 10cOX1Calcium MobilizationKe23.7[6]
Compound 26aOX1Calcium MobilizationKe427[6]
THIQ-1OX1Competitive BindingIC5030[7]
THIQ-2OX1Competitive BindingIC5031[7]
THIQ-1OX2Competitive BindingIC50160[7]
THIQ-2OX2Competitive BindingIC50332[7]
Experimental Protocols

Calcium Mobilization Assay

This cell-based functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an orexin agonist.

  • Objective: To determine the potency of 7-amino-THIQ derivatives as antagonists of orexin receptors.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor are cultured in appropriate media.

    • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and incubated overnight.

    • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

    • Compound Addition: The dye solution is removed, and the cells are washed. Various concentrations of the 7-amino-THIQ derivative or vehicle are added to the wells.

    • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescent imaging plate reader (FLIPR). An orexin agonist (e.g., orexin-A) is added to the wells, and the resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured over time.

    • Data Analysis: The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist to the right. The Ke (equilibrium dissociation constant for an antagonist) is calculated from the IC50 value obtained.[7][8][9]

Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs). Upon binding of orexin, OX1 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses. 7-amino-THIQ derivatives act as competitive antagonists, blocking the binding of orexin to the receptor and thereby inhibiting this signaling cascade.

Orexin_Receptor_Signaling cluster_membrane Cell Membrane Orexin Receptor (OX1) Orexin Receptor (OX1) Gq Gq Orexin Receptor (OX1)->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Orexin Orexin Orexin->Orexin Receptor (OX1) 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative->Orexin Receptor (OX1) Inhibits Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers Downstream Cellular Responses Downstream Cellular Responses Ca2+ Release->Downstream Cellular Responses

Caption: Orexin Receptor Signaling Pathway and Inhibition by 7-Amino-THIQ Derivatives.

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2)

Recent studies have identified novel tetrahydroisoquinoline derivatives, including those with a 7-amino substitution, as potent inhibitors of both Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[10][11][12] Both DHFR and CDK2 are well-established targets for cancer therapy. DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication in rapidly dividing cancer cells.[10] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[10]

Quantitative Data: DHFR and CDK2 Inhibition
CompoundTargetAssayEndpointValue (µM)Reference
Compound 8dDHFREnzyme InhibitionIC500.199[10][12]
Methotrexate (Control)DHFREnzyme InhibitionIC500.131[10][12]
Compound 7eCDK2Enzyme InhibitionIC500.149[10][12]
Roscovitine (Control)CDK2Enzyme InhibitionIC500.380[10][12]
Experimental Protocols

DHFR Enzyme Inhibition Assay

This is a spectrophotometric assay that measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+.

  • Objective: To determine the IC50 value of 7-amino-THIQ derivatives against DHFR.

  • Methodology:

    • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), dihydrofolic acid (DHF), and NADPH.

    • Incubation with Inhibitor: Various concentrations of the 7-amino-THIQ derivative are added to the reaction mixture.

    • Enzyme Addition: The reaction is initiated by the addition of recombinant human DHFR enzyme.

    • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.

    • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 value is determined.[5]

CDK2 Enzyme Inhibition Assay

This assay typically measures the phosphorylation of a substrate by CDK2.

  • Objective: To determine the IC50 value of 7-amino-THIQ derivatives against CDK2.

  • Methodology:

    • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a CDK2 substrate (e.g., a peptide derived from histone H1), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • Incubation with Inhibitor: Various concentrations of the 7-amino-THIQ derivative are pre-incubated with the CDK2/cyclin E or CDK2/cyclin A enzyme complex.

    • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.

    • Reaction Termination and Measurement: After a specific incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, for example, by capturing the radiolabeled substrate on a filter and measuring the radioactivity using a scintillation counter.

    • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[4]

Signaling Pathways

DHFR in Nucleotide Synthesis

DHFR is a critical enzyme in the folate pathway, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By inhibiting DHFR, 7-amino-THIQ derivatives can deplete the intracellular pool of tetrahydrofolate, leading to an arrest of DNA synthesis and cell proliferation.

DHFR_Pathway Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR->Tetrahydrofolate (THF) Reduction Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis DNA Replication & Cell Proliferation DNA Replication & Cell Proliferation Nucleotide Synthesis->DNA Replication & Cell Proliferation 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative->DHFR Inhibits

Caption: DHFR Pathway and Inhibition by 7-Amino-THIQ Derivatives.

CDK2 in Cell Cycle Regulation

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. It phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the activation of transcription factors like E2F, which are necessary for the expression of genes required for DNA replication. Inhibition of CDK2 by 7-amino-THIQ derivatives can block this process, resulting in cell cycle arrest at the G1/S checkpoint.

CDK2_Pathway Cyclin E/A Cyclin E/A CDK2/Cyclin Complex CDK2/Cyclin Complex Cyclin E/A->CDK2/Cyclin Complex CDK2 CDK2 CDK2->CDK2/Cyclin Complex Rb Phosphorylation Rb Phosphorylation CDK2/Cyclin Complex->Rb Phosphorylation Phosphorylates E2F Activation E2F Activation Rb Phosphorylation->E2F Activation Leads to G1/S Phase Transition G1/S Phase Transition E2F Activation->G1/S Phase Transition Drives 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative->CDK2 Inhibits

Caption: CDK2 Pathway in Cell Cycle Regulation and its Inhibition.

Monoamine Oxidase A (MAO-A)

Tetrahydroisoquinoline derivatives have been explored as inhibitors of monoamine oxidase A (MAO-A), an enzyme that plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[13][14] Inhibition of MAO-A can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression.[14] While specific quantitative data for 7-amino-THIQ derivatives as MAO-A inhibitors is an area for further investigation, the THIQ scaffold is a known pharmacophore for MAO-A inhibition.

Experimental Protocols

MAO-A Inhibition Assay

A common method for assessing MAO-A inhibition is a fluorometric or spectrophotometric assay that measures the production of hydrogen peroxide or an aldehyde from the oxidation of a substrate.

  • Objective: To determine the IC50 of 7-amino-THIQ derivatives against MAO-A.

  • Methodology:

    • Enzyme Source: Recombinant human MAO-A is used.

    • Reaction Mixture: A reaction buffer containing the MAO-A enzyme is pre-incubated with various concentrations of the 7-amino-THIQ derivative.

    • Substrate Addition: The reaction is initiated by adding a suitable substrate (e.g., kynuramine for a spectrophotometric assay or a fluorogenic substrate).

    • Signal Detection: The product formation is measured over time. For a fluorometric assay, the increase in fluorescence is monitored. For a spectrophotometric assay, the change in absorbance is measured.

    • Data Analysis: The rate of reaction is calculated, and the IC50 value is determined from the dose-response curve.[10][15]

Signaling Pathway

MAO-A is located on the outer mitochondrial membrane and catalyzes the oxidative deamination of monoamine neurotransmitters. This process not only regulates neurotransmitter levels but also produces reactive oxygen species (ROS) as a byproduct. By inhibiting MAO-A, 7-amino-THIQ derivatives can prevent the breakdown of neurotransmitters like serotonin and norepinephrine, leading to their increased availability in the synaptic cleft and enhanced neurotransmission, which is believed to be the basis of their antidepressant effects.

MAOA_Pathway Monoamine Neurotransmitters (Serotonin, Norepinephrine) Monoamine Neurotransmitters (Serotonin, Norepinephrine) MAO-A MAO-A Monoamine Neurotransmitters (Serotonin, Norepinephrine)->MAO-A Increased Neurotransmitter Levels Increased Neurotransmitter Levels Monoamine Neurotransmitters (Serotonin, Norepinephrine)->Increased Neurotransmitter Levels Inactive Metabolites Inactive Metabolites MAO-A->Inactive Metabolites Metabolizes to Antidepressant Effect Antidepressant Effect Increased Neurotransmitter Levels->Antidepressant Effect 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative->MAO-A Inhibits

Caption: MAO-A Pathway and its Inhibition by 7-Amino-THIQ Derivatives.

KRas

The Kirsten rat sarcoma viral oncogene homolog (KRas) is a small GTPase that acts as a molecular switch in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRas and uncontrolled cell division. While direct inhibition of KRas has been a long-standing challenge in drug discovery, recent advances have led to the development of inhibitors that target specific KRas mutants. The potential for 7-amino-THIQ derivatives to inhibit KRas is an emerging area of research.

Experimental Protocols

KRas Nucleotide Exchange Assay

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRas protein, which is a key step in its activation.

  • Objective: To screen for and characterize 7-amino-THIQ derivatives that inhibit KRas activation.

  • Methodology:

    • Reagents: Recombinant KRas protein, a fluorescently labeled GDP analog (e.g., BODIPY-GDP), and a guanine nucleotide exchange factor (GEF) such as Son of Sevenless (SOS1) are required.

    • KRas Loading: KRas is pre-loaded with the fluorescent GDP analog.

    • Incubation with Inhibitor: The GDP-loaded KRas is incubated with various concentrations of the 7-amino-THIQ derivative.

    • Initiation of Nucleotide Exchange: The nucleotide exchange reaction is initiated by the addition of a high concentration of unlabeled GTP and the GEF.

    • Fluorescence Measurement: The dissociation of the fluorescent GDP from KRas results in a change in fluorescence polarization or intensity, which is monitored over time.

    • Data Analysis: The rate of nucleotide exchange is calculated, and the IC50 value for the inhibitor is determined.[16]

Signaling Pathway

KRas cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by GEFs, which promote GTP binding, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis. In its active state, KRas binds to and activates a number of downstream effector proteins, including Raf kinases (leading to activation of the MAPK/ERK pathway) and PI3-kinases (leading to activation of the PI3K/AKT pathway). These pathways are critical for promoting cell proliferation and survival. Inhibitors of KRas could potentially block its activation or its interaction with downstream effectors.

KRas_Pathway cluster_membrane Cell Membrane Receptor Tyrosine Kinase Receptor Tyrosine Kinase SOS1 (GEF) SOS1 (GEF) Receptor Tyrosine Kinase->SOS1 (GEF) Activates KRas-GDP (Inactive) KRas-GDP (Inactive) SOS1 (GEF)->KRas-GDP (Inactive) Promotes GDP/GTP Exchange KRas-GTP (Active) KRas-GTP (Active) KRas-GDP (Inactive)->KRas-GTP (Active) Raf-MEK-ERK Pathway Raf-MEK-ERK Pathway KRas-GTP (Active)->Raf-MEK-ERK Pathway Activates PI3K-AKT Pathway PI3K-AKT Pathway KRas-GTP (Active)->PI3K-AKT Pathway Activates Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase Cell Proliferation & Survival Cell Proliferation & Survival Raf-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT Pathway->Cell Proliferation & Survival 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative 7-Amino-THIQ Derivative->KRas-GDP (Inactive) Potentially Inhibits Activation

Caption: KRas Signaling Pathway and Potential Inhibition by 7-Amino-THIQ Derivatives.

References

The Neuropharmacology of 1,2,3,4-Tetrahydroisoquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of neuropharmacological activities. Found both endogenously in the mammalian brain and in various plant species, these molecules have garnered substantial interest in the scientific community for their potential as therapeutic agents for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core neuropharmacology of THIQ compounds, focusing on their interactions with key central nervous system receptors. The information is presented to facilitate research and drug development efforts in this promising area.

Core Neuropharmacological Targets and Quantitative Data

The neuropharmacological effects of THIQ derivatives are primarily mediated through their interactions with a variety of receptor systems. The following tables summarize the quantitative binding affinities of representative THIQ compounds for their principal molecular targets.

Table 1: Binding Affinities of 1-Aryl-1,2,3,4-Tetrahydroisoquinoline Derivatives for the NMDA Receptor Ion Channel Site
CompoundConfigurationKᵢ (µM)Reference
4e S2-MethylphenylH0.0374[1]
4e R2-MethylphenylH3.33[1]

Data from competitive binding assays using [³H]MK-801 as the radioligand.

Table 2: Binding Affinities of N-Substituted 1,2,3,4-Tetrahydroisoquinoline Derivatives for Dopamine Receptors
CompoundReceptor SubtypepKᵢSelectivity (D₂/D₃)Reference
31 D₃8.4150-fold for D₃[2]

pKᵢ is the negative logarithm of the inhibitory constant (Kᵢ).

Table 3: Binding Affinities of N-Substituted 1,2,3,4-Tetrahydroisoquinoline Derivatives for the 5-HT₁ₐ Receptor

The affinity of N-substituted THIQ derivatives for the 5-HT₁ₐ receptor is influenced by the nature and size of the substituent on the nitrogen atom. Studies have shown that these compounds can act as agonists or partial agonists at postsynaptic 5-HT₁ₐ receptors.[3] The volume of the terminal amide substituent has been identified as a critical parameter for determining the 5-HT₁ₐ receptor affinities of these compounds.[3]

Table 4: Binding Affinities of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives for Sigma Receptors
Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Reference
3b >10005
3e >10006
4b >10005
4e >10006

Key Signaling Pathways

The interaction of THIQ compounds with their respective receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.

G cluster_nmda NMDA Receptor Antagonism by THIQ Derivatives THIQ THIQ Derivative (Uncompetitive Antagonist) NMDA_R NMDA Receptor (Ion Channel) THIQ->NMDA_R Blocks Channel Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Blocked Na_ion Na⁺ NMDA_R->Na_ion Influx Blocked Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds Cell_Response Decreased Neuronal Excitability & Neuroprotection Ca_ion->Cell_Response

NMDA Receptor Antagonism by THIQ Derivatives.

G cluster_d3 Dopamine D3 Receptor Signaling by THIQ Analogs THIQ_agonist THIQ Analog (Agonist) D3R Dopamine D3 Receptor THIQ_agonist->D3R Activates Gi Gαi/o D3R->Gi Activates Mitogenesis Mitogenesis D3R->Mitogenesis Promotes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activates

Dopamine D3 Receptor Signaling by THIQ Analogs.

G cluster_5ht1a 5-HT1A Receptor Agonism by THIQ Derivatives THIQ_agonist THIQ Derivative (Agonist) HT1A_R 5-HT1A Receptor THIQ_agonist->HT1A_R Activates Gi Gαi/o HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Production K_ion K⁺ GIRK->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

5-HT1A Receptor Agonism by THIQ Derivatives.

G cluster_sigma2 Sigma-2 Receptor Modulation by THIQ Compounds THIQ_ligand THIQ Compound Sigma2_R Sigma-2 Receptor THIQ_ligand->Sigma2_R Binds Ca_release Intracellular Ca²⁺ Release Sigma2_R->Ca_release Modulates Apoptosis Apoptosis Ca_release->Apoptosis Induces

Sigma-2 Receptor Modulation by THIQ Compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of the key experimental protocols used to characterize the neuropharmacology of THIQ compounds.

Radioligand Binding Assay for NMDA Receptors ([³H]MK-801)

This assay is used to determine the affinity of test compounds for the ion channel binding site of the NMDA receptor.

1. Membrane Preparation:

  • Rat cortical synaptosomal membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

  • The final pellet is resuspended in fresh buffer for use in the binding assay.

2. Binding Assay:

  • The assay is performed in a final volume of 250 µL in 96-well plates.

  • To each well, the following are added:

    • 150 µL of the membrane preparation (3-20 µg protein).

    • 50 µL of the test THIQ compound at various concentrations or buffer (for total binding).

    • 50 µL of [³H]MK-801 (a specific radioligand for the NMDA receptor ion channel) at a concentration near its Kₔ.

  • For determination of non-specific binding, a high concentration of an unlabeled NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801) is added.

  • The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay for 5-HT₁ₐ Receptors ([³⁵S]GTPγS Binding Assay)

This assay measures the functional activity of THIQ compounds at G-protein coupled receptors like the 5-HT₁ₐ receptor by quantifying agonist-stimulated binding of [³⁵S]GTPγS to G-proteins.

1. Membrane Preparation:

  • Membranes are prepared from a tissue or cell line expressing the 5-HT₁ₐ receptor (e.g., rat hippocampus). The procedure is similar to that described for the NMDA receptor binding assay.

2. [³⁵S]GTPγS Binding Assay:

  • The assay is conducted in a 96-well plate format.

  • Each well contains:

    • Membrane preparation.

    • Assay buffer containing GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation).

    • The test THIQ compound at various concentrations.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • Basal binding is determined in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • The plate is incubated at 30°C for 60-90 minutes.

3. Filtration and Counting:

  • The assay is terminated by rapid filtration, and the radioactivity is counted as described for the radioligand binding assay.

4. Data Analysis:

  • The agonist-stimulated increase in [³⁵S]GTPγS binding is calculated by subtracting the basal binding.

  • The data are plotted as a function of the log concentration of the THIQ compound.

  • The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) are determined using non-linear regression. These parameters provide information on the potency and efficacy of the compound as an agonist.

Experimental Workflow for Radioligand Binding Assay

G start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay_setup Assay Setup (96-well plate) - Membranes - Radioligand - Test Compound / Buffer prep->assay_setup incubation Incubation (e.g., 30°C for 60 min) assay_setup->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration washing Filter Washing (Removes non-specifically bound radioligand) filtration->washing counting Scintillation Counting (Measures radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold provides a versatile platform for the development of novel neuropharmacological agents. The diverse receptor interaction profiles of THIQ derivatives, including their effects on NMDA, dopamine, serotonin, and sigma receptors, underscore their potential for treating a wide array of central nervous system disorders. The quantitative data, signaling pathway diagrams, and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of THIQ derivatives is warranted to advance these promising molecules towards clinical applications.

References

Methodological & Application

Synthesis Protocol for 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, multi-step synthesis protocol for 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline via N-acetylation, followed by regioselective nitration at the 7-position of the aromatic ring. Subsequent deprotection of the acetyl group, reduction of the nitro group to the corresponding amine, and final conversion to the hydrochloride salt are detailed. This protocol is designed for researchers and scientists in organic and medicinal chemistry, providing clear, step-by-step instructions and quantitative data to ensure reproducibility.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The 7-amino substituted THIQ, in particular, serves as a key intermediate for the synthesis of various pharmacologically active agents. This application note outlines a reliable and reproducible laboratory-scale synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine as its hydrochloride salt. The presented protocol is an amalgamation of established chemical transformations, optimized for this specific substrate.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a five-step sequence starting from 1,2,3,4-tetrahydroisoquinoline. The overall workflow is depicted in the following diagram.

Synthesis_Workflow start 1,2,3,4-Tetrahydroisoquinoline step1 Step 1: N-Acetylation start->step1 intermediate1 N-Acetyl-1,2,3,4-tetrahydroisoquinoline step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 intermediate2 N-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 intermediate3 7-Nitro-1,2,3,4-tetrahydroisoquinoline step3->intermediate3 step4 Step 4: Reduction intermediate3->step4 intermediate4 1,2,3,4-Tetrahydroisoquinolin-7-amine step4->intermediate4 step5 Step 5: Salt Formation intermediate4->step5 end This compound step5->end

Caption: Overall synthetic route for this compound.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all chemicals with care, paying special attention to corrosive and flammable substances.

Step 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroisoquinoline

This step involves the protection of the secondary amine of the starting material to direct the subsequent electrophilic nitration to the aromatic ring.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-Acetyl-1,2,3,4-tetrahydroisoquinoline as a solid.

Step 2: Synthesis of N-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

This crucial step introduces the nitro group at the desired 7-position of the tetrahydroisoquinoline ring system. The N-acetyl protecting group deactivates the nitrogen, favoring electrophilic substitution on the aromatic ring. Nitration of N-acetyl-tetrahydroquinoline has been reported to yield a mixture of 6- and 7-nitro isomers, with the 7-nitro isomer being a significant product.

Materials:

  • N-Acetyl-1,2,3,4-tetrahydroisoquinoline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Distilled water

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Carefully add N-Acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid to obtain N-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline. Further purification can be achieved by recrystallization from ethanol.

Step 3: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

This step involves the removal of the N-acetyl protecting group to liberate the secondary amine.

Materials:

  • N-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

  • Hydrochloric acid (6M)

  • Sodium hydroxide solution (10M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • Suspend N-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in 6M hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Basify the solution by the slow addition of 10M sodium hydroxide solution until a pH of >10 is reached.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 7-Nitro-1,2,3,4-tetrahydroisoquinoline.

Step 4: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine

The nitro group is reduced to the primary amine in this step, a key transformation to obtain the desired product.

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (5-10 mol %) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to obtain 1,2,3,4-Tetrahydroisoquinolin-7-amine.

Step 5: Synthesis of this compound

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine product.

Materials:

  • 1,2,3,4-Tetrahydroisoquinolin-7-amine

  • Hydrochloric acid in diethyl ether or dioxane (2M solution)

  • Diethyl ether

  • Anhydrous conditions (e.g., nitrogen atmosphere)

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude 1,2,3,4-Tetrahydroisoquinolin-7-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) to the stirred solution under an inert atmosphere.

  • A precipitate should form immediately.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. Note that yields are indicative and may vary based on reaction scale and experimental conditions.

StepProductStarting MaterialExpected Yield (%)
1N-Acetyl-1,2,3,4-tetrahydroisoquinoline1,2,3,4-Tetrahydroisoquinoline>95
2N-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinolineN-Acetyl-1,2,3,4-tetrahydroisoquinoline40-60 (for 7-isomer)
37-Nitro-1,2,3,4-tetrahydroisoquinolineN-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline>90
41,2,3,4-Tetrahydroisoquinolin-7-amine7-Nitro-1,2,3,4-tetrahydroisoquinoline>95
5This compound1,2,3,4-Tetrahydroisoquinolin-7-amine>98

Conclusion

This application note provides a detailed and logical workflow for the synthesis of this compound. The protocol is broken down into five distinct steps, each with a clear procedure and list of materials. By following these guidelines, researchers can reliably produce this important chemical intermediate for use in various drug discovery and development applications. The provided quantitative data and workflow visualization aid in the planning and execution of the synthesis.

Application Notes and Protocols: Pictet-Spengler Reaction for Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines (THIQs) and their analogs.[1][2][3] First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of biological activities.[4][5][6]

The versatility of the Pictet-Spengler reaction allows for the synthesis of a diverse range of substituted THIQs by varying the starting β-arylethylamine and the carbonyl compound. The reaction is a special case of the more general Mannich reaction.[1][2] The driving force for the cyclization is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[2][7] While traditionally carried out with strong acids at elevated temperatures, milder and more stereoselective methods have been developed, including the use of organocatalysts and enzymatic approaches.[8][9][10] This has expanded the applicability of the Pictet-Spengler reaction in the synthesis of complex molecules and in the construction of compound libraries for drug discovery.[4][11]

Reaction Mechanism and Signaling Pathway

The mechanism of the Pictet-Spengler reaction proceeds through several key steps:

  • Imine Formation: The reaction is typically initiated by the condensation of the β-arylethylamine with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine).

  • Iminium Ion Formation: Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction. This is the key ring-closing step.

  • Rearomatization: Finally, a proton is lost from the intermediate to restore the aromaticity of the system, yielding the final tetrahydroisoquinoline product.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Arylethylamine β-Arylethylamine Carbonyl Aldehyde or Ketone Schiff_Base Schiff Base (Imine) Carbonyl->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline (THIQ) Cyclized_Intermediate->THIQ - H⁺ (Rearomatization) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine β-Arylethylamine, Aldehyde/Ketone, and Catalyst in Solvent Reaction Heat/Stir for a specified time Reactants->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Quench_Neutralize Quench and/or Neutralize Reaction Monitoring->Quench_Neutralize Proceed upon completion Extraction Extract with Organic Solvent Quench_Neutralize->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Purify by Column Chromatography or Preparative HPLC Drying_Concentration->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization

References

The Bischler-Napieralski Synthesis of Tetrahydroisoquinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Bischler-Napieralski reaction is a cornerstone in synthetic organic chemistry, providing a powerful method for the construction of 3,4-dihydroisoquinolines, which are immediate precursors to the tetrahydroisoquinoline scaffold. This structural motif is of significant interest to researchers in drug development due to its prevalence in a wide array of biologically active alkaloids and synthetic pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction, tailored for researchers, scientists, and drug development professionals.

Application Notes

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a condensing agent under acidic conditions.[1] The resulting 3,4-dihydroisoquinoline can then be readily reduced to the corresponding tetrahydroisoquinoline. The reaction is particularly effective for aromatic rings bearing electron-donating groups.[2]

Mechanism: The reaction is believed to proceed through one of two primary mechanistic pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more reactive nitrilium ion intermediate.[3] The nitrilium ion pathway is generally favored and involves the initial activation of the amide carbonyl by the condensing agent, followed by cyclization onto the electron-rich aromatic ring and subsequent elimination to afford the dihydroisoquinoline.

Key Reagents: A variety of condensing agents can be employed, with phosphorus oxychloride (POCl₃) being the most common.[3] Other reagents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[2][3] For substrates that are sensitive to harsh acidic conditions, milder protocols have been developed, such as the use of triflic anhydride in the presence of a non-nucleophilic base like 2-chloropyridine, a method developed by Movassaghi and coworkers.[1][4] Another modified procedure by Larsen and coworkers utilizes oxalyl chloride to avoid certain side reactions.[1][5]

Subsequent Reduction: The 3,4-dihydroisoquinoline product of the Bischler-Napieralski reaction is an imine that can be reduced to the desired tetrahydroisoquinoline using standard reducing agents. Sodium borohydride (NaBH₄) is commonly used for this purpose.

Quantitative Data Summary

The following table summarizes quantitative data from various reported Bischler-Napieralski reactions for the synthesis of dihydroisoquinolines, the precursors to tetrahydroisoquinolines.

Starting AmideCondensing Agent/ConditionsSolventTemp. (°C)Time (h)Yield (%) of DihydroisoquinolineReference
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux-91Patent WO2016014463
N-(Phenethyl)acetamideTf₂O, 2-chloropyridineCH₂Cl₂-78 to 230.595Org. Lett. 2008, 10, 3485-3488[4]
N-(4-Methoxyphenethyl)acetamideTf₂O, 2-chloropyridineCH₂Cl₂-78 to 230.598Org. Lett. 2008, 10, 3485-3488[4]
N-(1,2-Diphenylethyl)formamideOxalyl chloride, FeCl₃ then H₂SO₄/MeOH1,2-Dichloroethane0 to 23, then Reflux18, then 1685J. Org. Chem. 1991, 56, 6034-6038[5]
Generic β-arylethylamidePOCl₃DCMReflux394Patent Reference WO2016014463
Substituted β-arylethylamidePOCl₃Anhydrous DCMReflux4-Org. Lett. 2020, 22, 4568

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃ and Subsequent Reduction

This protocol is a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline followed by its reduction to the corresponding tetrahydroisoquinoline.

Step 1: Bischler-Napieralski Cyclization

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide (1.0 equiv).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the stirred solution.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

  • Basify the aqueous solution to pH > 8 with a suitable base (e.g., 20% NaOH solution).

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline from Step 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude tetrahydroisoquinoline.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Mild Bischler-Napieralski Cyclization via the Movassaghi Protocol

This protocol is suitable for substrates that are sensitive to high temperatures and strongly acidic conditions.

  • To a solution of the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under a nitrogen atmosphere, add 2-chloropyridine (1.2 equiv).

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 3,4-dihydroisoquinoline can then be reduced to the tetrahydroisoquinoline following Step 2 of Protocol 1.

Visualizations

Bischler_Napieralski_Mechanism amide β-Arylethylamide activated_amide Activated Amide Intermediate amide->activated_amide + reagent Condensing Agent (e.g., POCl₃) reagent->activated_amide nitrilium Nitrilium Ion activated_amide->nitrilium - H₂O dihydroisoquinolinium Dihydroisoquinolinium Salt nitrilium->dihydroisoquinolinium Cyclization cyclization Intramolecular Electrophilic Aromatic Substitution dihydroisoquinoline 3,4-Dihydroisoquinoline dihydroisoquinolinium->dihydroisoquinoline - H⁺ thfl Tetrahydroisoquinoline dihydroisoquinoline:e->thfl:w reduction Reduction (e.g., NaBH₄) reduction->thfl

Caption: Reaction mechanism of the Bischler-Napieralski synthesis.

Experimental_Workflow start Start: β-Arylethylamide cyclization Bischler-Napieralski Cyclization (e.g., POCl₃, reflux in DCM) start->cyclization workup1 Aqueous Workup & Extraction cyclization->workup1 dihydroisoquinoline Crude 3,4-Dihydroisoquinoline workup1->dihydroisoquinoline purification1 Purification (optional) (Column Chromatography) dihydroisoquinoline->purification1 reduction Reduction (e.g., NaBH₄ in MeOH) dihydroisoquinoline->reduction Directly to reduction purification1->reduction workup2 Aqueous Workup & Extraction reduction->workup2 thfl Crude Tetrahydroisoquinoline workup2->thfl purification2 Purification (Column Chromatography) thfl->purification2 final_product Final Product: Tetrahydroisoquinoline purification2->final_product

Caption: General experimental workflow for the synthesis.

References

7-Amino-1,2,3,4-Tetrahydroisoquinoline: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Amino-1,2,3,4-tetrahydroisoquinoline (7-amino-THIQ) is a valuable heterocyclic scaffold in organic synthesis, particularly in the field of medicinal chemistry. Its rigid bicyclic structure, coupled with a reactive primary amino group, makes it an ideal starting material for the construction of a diverse array of complex molecules with potential therapeutic applications. This application note explores the utility of 7-amino-THIQ as a versatile building block, providing detailed protocols for its derivatization and summarizing the biological activities of the resulting compounds.

Application in the Synthesis of Fibrinogen Receptor Antagonists

One notable application of 7-amino-THIQ is in the synthesis of novel fibrinogen receptor antagonists. These compounds have the potential to act as antiplatelet agents, crucial in the prevention and treatment of cardiovascular diseases. The synthesis involves the coupling of 7-amino-THIQ with isophthalic acid derivatives to create molecules that can interfere with the binding of fibrinogen to its receptor on platelets, thereby inhibiting platelet aggregation[1].

Key Synthetic Transformations of 7-Amino-THIQ

The primary amino group at the 7-position of the THIQ nucleus is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules. Key reactions include:

  • Amide Bond Formation (Acylation): The amino group can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various acyl moieties to modulate the biological activity of the resulting molecule.

  • Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields imines, commonly known as Schiff bases. These intermediates can be further reduced to secondary amines or used in cyclization reactions to generate novel heterocyclic systems.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active compounds due to their ability to participate in hydrogen bonding interactions with biological targets.

  • Suzuki-Miyaura Coupling (of a halogenated derivative): While not a direct reaction of the amino group, a halogenated derivative of 7-amino-THIQ can undergo palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this scaffold.

Experimental Protocols

The following section provides detailed experimental protocols for key synthetic transformations of 7-amino-THIQ.

Protocol 1: General Procedure for Amide Bond Formation via Acylation

This protocol describes a general method for the acylation of 7-amino-THIQ using an acid chloride in the presence of a base.

Materials:

  • 7-Amino-1,2,3,4-tetrahydroisoquinoline

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-(1,2,3,4-tetrahydroisoquinolin-7-yl)amide.

Quantitative Data for a Representative Amide Synthesis:

Reactant 1Reactant 2Coupling Reagent/BaseSolventReaction Time (h)Yield (%)Reference
7-Amino-THIQIsophthalic acid derivativeNot specifiedNot specifiedNot specifiedNot specified[1]

Note: Specific yield and reaction conditions for the synthesis of fibrinogen receptor antagonists from 7-amino-THIQ and isophthalic acids are not detailed in the available literature abstract.

Protocol 2: General Procedure for Schiff Base Formation

This protocol outlines the formation of a Schiff base from 7-amino-THIQ and an aromatic aldehyde.

Materials:

  • 7-Amino-1,2,3,4-tetrahydroisoquinoline

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or Methanol

  • Catalytic amount of glacial acetic acid (optional)

Procedure:

  • Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction (optional).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Logical Workflow for Derivatization of 7-Amino-THIQ

G start 7-Amino-THIQ prod1 Amide Derivative start->prod1 Acylation prod2 Schiff Base (Imine) start->prod2 Condensation prod3 Urea / Thiourea Derivative start->prod3 Addition prod4 7-Amino-X-THIQ start->prod4 Halogenation reac1 Carboxylic Acid / Acid Chloride reac1->prod1 reac2 Aldehyde / Ketone reac2->prod2 reac3 Isocyanate / Isothiocyanate reac3->prod3 reac4 Halogenating Agent reac4->prod4 reac5 Aryl Boronic Acid prod5 7-Amino-Aryl-THIQ reac5->prod5 prod4->prod5 Suzuki Coupling

Caption: Synthetic pathways originating from 7-amino-THIQ.

Experimental Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 7-Amino-THIQ and Base in DCM B Cool to 0°C A->B C Add Acyl Chloride B->C D Stir at Room Temperature (2-4 hours) C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry with MgSO₄ H->I J Concentrate I->J K Column Chromatography or Recrystallization J->K

Caption: Step-by-step workflow for amide synthesis.

Conclusion

7-Amino-1,2,3,4-tetrahydroisoquinoline is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly for applications in drug discovery and development. The reactivity of its primary amino group allows for a wide range of synthetic transformations, providing access to a rich chemical space of potential therapeutic agents. The protocols provided herein serve as a guide for researchers to utilize this important scaffold in their synthetic endeavors. Further exploration of the biological activities of novel derivatives of 7-amino-THIQ is a promising avenue for the discovery of new and effective medicines.

References

Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroisoquinoline (THIQ) derivatives, a core scaffold in numerous natural products and pharmacologically active molecules. The following sections outline various synthetic strategies, complete with step-by-step procedures, quantitative data for comparison, and visual workflows to aid in experimental design and execution.

Introduction

Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that form the structural backbone of a wide range of alkaloids and synthetic pharmaceuticals. Their prevalence in biologically active molecules has driven the development of diverse and efficient synthetic methodologies. This document details several key approaches for the synthesis of THIQ derivatives, including classical methods and modern asymmetric strategies.

Synthetic Methodologies and Protocols

This section provides detailed experimental protocols for several widely used methods for synthesizing THIQ derivatives.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and versatile method for constructing the THIQ skeleton. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1][2][3][4]

Experimental Protocol: Synthesis of 1-Substituted THIQ Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve the β-phenylethylamine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or toluene (0.1 M).

  • Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0-1.2 eq.) at room temperature.

  • Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid (TFA), HCl, or BF₃·OEt₂) to the reaction mixture.[2][5]

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux for 1-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired THIQ derivative.[1]

Microwave-Assisted Pictet-Spengler Reaction

Microwave irradiation can significantly accelerate the Pictet-Spengler reaction.[6][7][8]

  • Procedure: A mixture of the β-phenylethylamine (1 eq.), aldehyde (1 eq.), and trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) is subjected to microwave irradiation at a set temperature (e.g., 140 °C) for a specified time (e.g., 15-30 minutes).[5] Work-up and purification follow the standard protocol.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another fundamental method for THIQ synthesis, proceeding through the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ.[9][10][11]

Experimental Protocol: Two-Step Synthesis of THIQs

  • Step 1: Cyclization to 3,4-Dihydroisoquinoline

    • Reactant Preparation: Place the β-phenylethylamide (1.0 eq.) in a flask under an inert atmosphere.

    • Addition of Dehydrating Agent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a solvent like toluene or acetonitrile.[10][11] The reaction is often performed at elevated temperatures (reflux).

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Carefully quench the reaction mixture with ice and then basify with an aqueous solution of a base like sodium hydroxide. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Step 2: Reduction to Tetrahydroisoquinoline

    • Reduction: Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol) and cool in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

    • Work-up and Purification: After the reaction is complete, remove the solvent, add water, and extract the product with an organic solvent. The crude THIQ is then purified by column chromatography.

Asymmetric Synthesis via Iridium-Catalyzed Reductive Amination

Modern catalytic methods enable the enantioselective synthesis of chiral THIQ derivatives. Iridium-catalyzed asymmetric reductive amination is a powerful tool for this purpose.[12][13]

Experimental Protocol: Enantioselective Synthesis of THIQs

  • Catalyst Preparation: In a glovebox, a mixture of an iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral ligand (e.g., a Josiphos-type ligand) is stirred in a dry solvent.

  • Reaction Setup: To a reaction vessel containing the activated catalyst, add the isoquinoline substrate, a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent), and any necessary additives.[12]

  • Reaction Conditions: The reaction is typically run under a hydrogen atmosphere at a specific pressure and temperature for a set period.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Asymmetric Phase-Transfer Catalysis

Chiral phase-transfer catalysis provides an effective method for the asymmetric synthesis of THIQs, particularly for the alkylation of glycine Schiff bases to form α-amino acid precursors that can be cyclized to THIQs.[14][15][16][17][18]

Experimental Protocol: Asymmetric Alkylation

  • Reaction Setup: A biphasic system is prepared with an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% KOH).

  • Addition of Reagents: To this mixture, add the glycine Schiff base substrate, the alkylating agent, and a chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative).[18]

  • Reaction Conditions: The reaction is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature) until completion as monitored by TLC.

  • Work-up and Purification: The layers are separated, and the organic layer is washed, dried, and concentrated. The resulting product can then be deprotected and cyclized to the corresponding THIQ derivative. Purification is typically achieved through chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of THIQ derivatives using the described methods.

Table 1: Pictet-Spengler Reaction

Entryβ-ArylethylamineAldehyde/KetoneCatalyst/ConditionsYield (%)Reference
1TryptamineBenzaldehydeTFA, CH₂Cl₂98[7]
2DopamineAcetaldehydeHCl, H₂O85[8]
32-(3,4-Dimethoxyphenyl)ethylamine4-NitrobenzaldehydeMW, TFA, DCE, 15 min95[5]

Table 2: Bischler-Napieralski Reaction followed by Reduction

Entryβ-ArylethylamideCyclization ReagentReduction ReagentOverall Yield (%)Reference
1N-Acetyl-2-(3,4-dimethoxyphenyl)ethylaminePOCl₃, TolueneNaBH₄75[19]
2N-Benzoyl-2-phenylethylamineP₂O₅, TolueneNaBH₄68[9]

Table 3: Asymmetric Iridium-Catalyzed Hydrogenation

EntrySubstrateChiral LigandSolventYield (%)ee (%)Reference
11-Phenyl-3,4-dihydroisoquinoline(R)-MeO-BIPHEPToluene9996 (R)[12]
21-Methyl-3,4-dihydroisoquinoline(S)-SEGPHOSDioxane9598 (S)[12]

Table 4: Asymmetric Phase-Transfer Catalysis (Alkylation Step)

EntrySubstrateAlkylating AgentCatalystYield (%)ee (%)Reference
1Glycine tert-butyl ester Schiff baseBenzyl bromide(S)-BINAP based catalyst9592[18]
2Alanine methyl ester Schiff baseAllyl bromideCinchona-derived catalyst9992[18]

Experimental Workflows (Graphviz)

The following diagrams illustrate the general experimental workflows for the synthesis of THIQ derivatives.

Pictet_Spengler_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine β-Arylethylamine Mix Mix in Solvent Amine->Mix Carbonyl Aldehyde/Ketone Carbonyl->Mix Add_Catalyst Add Acid Catalyst Mix->Add_Catalyst React Stir at Temp. Add_Catalyst->React Neutralize Neutralize React->Neutralize Extract Extract Neutralize->Extract Purify Purify Extract->Purify Product THIQ Derivative Purify->Product

Caption: General workflow for the Pictet-Spengler reaction.

Bischler_Napieralski_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_workup Work-up & Purification Amide β-Arylethylamide Cyclize Add Dehydrating Agent & Heat Amide->Cyclize Workup1 Work-up Cyclize->Workup1 Intermediate 3,4-Dihydroisoquinoline Reduce Add Reducing Agent Intermediate->Reduce Workup2 Work-up & Purify Reduce->Workup2 Product THIQ Derivative Workup1->Intermediate Workup2->Product

Caption: Two-step workflow for the Bischler-Napieralski synthesis of THIQs.

Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Ir_precursor Iridium Precursor Catalyst Active Catalyst Ir_precursor->Catalyst Ligand Chiral Ligand Ligand->Catalyst Hydrogenate Hydrogenation (H₂ or Transfer) Catalyst->Hydrogenate Substrate Isoquinoline Substrate Substrate->Hydrogenate Purify Purification Hydrogenate->Purify Analyze Chiral HPLC Purify->Analyze Product Chiral THIQ Analyze->Product

Caption: Workflow for asymmetric synthesis of THIQs via Ir-catalyzed hydrogenation.

References

Analytical Methods for the Characterization of Tetrahydroisoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of tetrahydroisoquinolines (THIQs). The methods described herein are essential for the identification, quantification, and chiral separation of this important class of compounds in various matrices, including biological and pharmaceutical samples.

Introduction to Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that are structurally related to isoquinoline. They are found in nature, can be synthesized, and are also formed endogenously in mammals through the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes or keto acids.[1][2][3] The THIQ scaffold is a key structural motif in many alkaloids and pharmacologically active compounds, exhibiting a wide range of biological activities.[2] Notably, certain THIQs have been implicated in neurodegenerative diseases like Parkinson's disease and in the mechanisms of alcohol dependence, primarily due to their neurotoxic effects.[1][4][5] Therefore, robust and sensitive analytical methods are crucial for their characterization and to understand their physiological and pathological roles.

Chromatographic Methods for THIQ Analysis

Chromatographic techniques are the cornerstone for the separation and quantification of THIQs. The choice of method depends on the specific analyte, the complexity of the sample matrix, and the analytical objective (e.g., quantification, chiral separation).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable THIQs. For polar THIQs, derivatization is often necessary to increase their volatility and improve chromatographic performance.[6]

Application Note: GC-MS is particularly useful for the enantiomeric separation of chiral THIQs after derivatization with a chiral reagent to form diastereomers. This approach allows for the determination of the enantiomeric composition of THIQs in biological samples.[7]

Experimental Protocol: Enantioselective Analysis of Salsolinol by GC-MS

This protocol describes the determination of R- and S-salsolinol in biological samples.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a phenyl-boronic acid solid-phase extraction (SPE) cartridge.

    • Load the plasma or urine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the salsolinol fraction.

    • Use deuterated salsolinol as an internal standard.[7]

  • Derivatization:

    • Step 1 (Silylation): React the extracted salsolinol with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to protect the hydroxyl groups.

    • Step 2 (Acylation): React the silylated product with R-(-)-2-phenylbutyrylic acid to form diastereomers.[7]

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column (e.g., VF-1ms, 60 m x 0.25 mm x 0.25 µm).[7]

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Optimize for the separation of the diastereomers (a temperature gradient may be required).

    • MS Detector: Electron impact (EI) ionization at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Quantitative Data:

ParameterValueReference
Limit of Quantification (LOQ)100 pg/mL for each enantiomer[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of THIQs in complex biological matrices without the need for derivatization.

Application Note: This method is ideal for the simultaneous analysis of multiple THIQs and their metabolites in samples such as blood, brain, and liver tissue.[8] It offers excellent selectivity and low detection limits.

Experimental Protocol: Quantification of THIQs in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add a deuterated internal standard.

    • Add three parts of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • LC Column: A reversed-phase C18 or similar column (e.g., Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm).[3][9][10]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[8]

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: Optimize the gradient to achieve separation of the target analytes.

    • MS Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.[8]

Quantitative Data:

AnalyteLLOQ (ng/mL)MatrixReference
Various THIQs0.2 - 2.2Serum, Brain[8]
High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is a versatile technique for the analysis of THIQs. For chiral separations, specialized chiral stationary phases (CSPs) are employed.

Application Note: Chiral HPLC is the method of choice for the direct separation of THIQ enantiomers without derivatization. Polysaccharide-based and Cinchona alkaloid-based CSPs are commonly used.[11][12]

Experimental Protocol: Chiral Separation of THIQ Enantiomers

  • Sample Preparation:

    • Dissolve the THIQ sample in the mobile phase.

    • Filter the sample through a 0.45 µm filter.

  • Chiral HPLC Analysis:

    • Chiral Stationary Phase: Chiralpak ZWIX(+)™ or Chiralpak ZWIX(-)™ (Cinchona alkaloid-based zwitterionic ion-exchanger).[11]

    • Mobile Phase: A mixture of methanol and acetonitrile or tetrahydrofuran with organic salt additives. For basic compounds, 0.1% diethylamine can be added; for acidic compounds, 0.1% trifluoroacetic acid is used.[12]

    • Flow Rate: 1 mL/min.

    • Column Temperature: Typically ambient, but can be varied (e.g., 10-50 °C) to optimize separation.[11]

    • Detection: UV detector at a wavelength appropriate for the THIQ analyte.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of THIQs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure, connectivity, and stereochemistry of THIQ molecules.

Application Note: 1D and 2D NMR experiments (e.g., COSY, HMQC, HMBC) are used to unambiguously assign all proton and carbon signals, confirming the structure of newly synthesized or isolated THIQs.[13][14][15]

Data Acquisition Parameters (General):

  • Solvent: Deuterated solvent such as CDCl₃ or DMSO-d₆.[14][16]

  • Internal Standard: Tetramethylsilane (TMS).

  • Spectrometer Frequency: 300-500 MHz for ¹H NMR.

Expected Chemical Shifts for 1,2,3,4-Tetrahydroisoquinoline:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-H₂~4.0 (s)~47
C3-H₂~2.9 (t)~29
C4-H₂~2.7 (t)~43
Aromatic-H~7.0-7.2 (m)~126-135
N-HVariable-

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[14]

Signaling Pathways and Experimental Workflows

Neurotoxic Signaling Pathway of THIQs

Endogenously formed THIQs, such as tetrahydropapaveroline (THP), derived from dopamine, are implicated in neurodegenerative processes. Their neurotoxicity is often linked to the generation of reactive oxygen species (ROS) and the induction of apoptotic cell death.[1][4][5]

THIQ_Neurotoxicity Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL MAO THP Tetrahydropapaveroline (THP) DOPAL->THP Pictet-Spengler Condensation ROS Reactive Oxygen Species (ROS) THP->ROS Auto-oxidation OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis NeuronalCellDeath Neuronal Cell Death Apoptosis->NeuronalCellDeath

Caption: Neurotoxic pathway of THP formation and action.

General Experimental Workflow for THIQ Analysis

The following diagram illustrates a typical workflow for the analysis of THIQs from a biological matrix.

THIQ_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Sample Preparation (SPE or LLE) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Analysis Analytical Separation (GC-MS, LC-MS/MS, HPLC) Extraction->Analysis Direct analysis Derivatization->Analysis If derivatized Detection Detection and Quantification Analysis->Detection Data Data Analysis and Interpretation Detection->Data

Caption: General workflow for THIQ analysis.

Conclusion

The analytical characterization of tetrahydroisoquinolines requires a range of sophisticated techniques. The choice of method is dictated by the specific research question, the nature of the THIQ, and the sample matrix. The protocols and application notes provided here offer a comprehensive guide for researchers in the fields of neuroscience, pharmacology, and drug development to accurately identify, quantify, and characterize these biologically significant molecules.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of Tetrahydroisoquinoline (THIQ) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of natural alkaloids and synthetic compounds with significant pharmacological activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these compounds.[2][3] This document provides detailed protocols and data interpretation guidelines for the ¹H and ¹³C NMR analysis of THIQ derivatives.

Data Presentation: Characteristic NMR Spectral Data

The chemical shifts (δ) of THIQ compounds are influenced by the substitution pattern on both the aromatic and heterocyclic rings. However, a general pattern can be described. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core THIQ structure in common deuterated solvents like CDCl₃ and DMSO-d₆.

Table 1: Typical ¹H NMR Data for the Tetrahydroisoquinoline Core

Proton AssignmentTypical Chemical Shift (δ, ppm)Typical MultiplicityTypical Coupling Constant (J, Hz)Notes
Aromatic (H-5, H-6, H-7, H-8)6.8 – 7.5Multiplet (m)ortho: 7-9, meta: 2-3, para: <1[4]Shift and pattern are highly dependent on aromatic substituents.
H-1 (CH₂)3.8 – 5.5Singlet (s) or AB quartet-Can be a singlet for the parent THIQ[5] or a complex multiplet in substituted derivatives.[1] Often deshielded if adjacent to a substituent.
H-3 (CH₂)2.9 – 3.7Triplet (t) or Multiplet (m)³J ≈ 6-8Appears as a triplet in the unsubstituted ring, coupling with H-4 protons.
H-4 (CH₂)2.6 – 3.1Triplet (t) or Multiplet (m)³J ≈ 6-8Appears as a triplet in the unsubstituted ring, coupling with H-3 protons.
N-H1.5 – 4.0Broad Singlet (br s)-Often exchanges with D₂O. Its chemical shift is concentration and solvent dependent.

Note: For N-acylated or other N-substituted THIQs, hindered rotation around the N-C bond can lead to the observation of two distinct sets of signals for the ring protons, a phenomenon known as rotational isomerism.[6][7]

Table 2: Typical ¹³C NMR Data for the Tetrahydroisoquinoline Core

Carbon AssignmentTypical Chemical Shift (δ, ppm)Notes
Aromatic CH125 – 130Specific shifts depend on the substitution pattern.[8]
Aromatic Quaternary (C-4a, C-8a)130 – 140Often weaker in intensity.[9]
C-145 – 60Highly sensitive to substitution at C-1 or N-2.
C-340 – 50Generally consistent unless substituted.
C-425 – 35Typically the most upfield of the aliphatic carbons.

Experimental Protocols

3.1. Protocol for NMR Sample Preparation

This protocol is suitable for the analysis of most small-molecule THIQ compounds.

  • Weigh Sample: For standard 5 mm NMR tubes, weigh 5-25 mg of the purified THIQ compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10][11] Use a clean, dry vial for this purpose.

  • Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), DMSO-d₆, Acetone-d₆, and Methanol-d₄.[10][12]

  • Dissolve Sample: Add approximately 0.5 to 0.6 mL of the deuterated solvent to the vial containing the sample.[12][13] Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filter and Transfer: If any particulate matter is present, filter the solution into the NMR tube. A Pasteur pipette with a small cotton or glass wool plug is effective for removing solids that can interfere with spectral quality.[13][14]

  • Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added (for organic solvents).[10] Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[13] Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[14]

3.2. Protocol for 1D NMR Data Acquisition

The following are general parameters for acquiring standard ¹H and ¹³C spectra on a modern NMR spectrometer. Specific parameters may need optimization based on the sample concentration and instrument.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: ~16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for samples of sufficient concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.

    • Spectral Width: ~240 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Requires a significantly higher number of scans than ¹H NMR, ranging from several hundred to several thousand, depending on the sample concentration. This can take from 20 minutes to several hours.[10]

Advanced Structural Elucidation with 2D NMR

For complex or novel THIQ derivatives, 1D NMR spectra may not be sufficient for complete structural assignment. 2D NMR experiments are crucial for establishing atom connectivity.[15]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds. This is essential for mapping out the spin systems within the aliphatic portion (H-1, H-3, H-4) and the aromatic ring.[16]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling). This allows for the unambiguous assignment of protonated carbons.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is a powerful tool for connecting structural fragments, identifying quaternary carbons, and confirming the overall carbon skeleton of the THIQ derivative.[2][16]

Visualized Workflow

The following diagram outlines the logical workflow for the complete NMR analysis of a THIQ compound, from sample preparation to final structure verification.

THIQ_NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation cluster_final Phase 4: Verification prep Sample Preparation (Weigh, Dissolve, Filter) acq_1d 1D NMR Acquisition (¹H, ¹³C, DEPT) prep->acq_1d Ready Sample proc Data Processing (FT, Phasing, Calibration) acq_1d->proc Raw Data (FID) acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) acq_2d->proc assign Spectral Assignment (Integrate ¹H, Assign C/H) proc->assign Processed Spectra assign->acq_2d Ambiguity? Need Connectivity elucidate Structure Elucidation (Connect Fragments via HMBC/COSY) assign->elucidate Assigned Peaks verify Final Structure Verification elucidate->verify Proposed Structure

References

Unraveling Alzheimer's: Application Notes & Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The multifaceted nature of Alzheimer's disease (AD) presents a formidable challenge to medicinal chemists.[1][2] This neurological disorder, characterized by progressive cognitive decline, is associated with a complex interplay of pathological factors, including the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, cholinergic dysfunction, and neuroinflammation.[3][4] Current therapeutic strategies are aimed at these various pathological hallmarks, with ongoing research focused on the discovery and development of novel, more effective disease-modifying agents.[5][6]

This document provides detailed application notes and experimental protocols for key therapeutic targets in Alzheimer's drug discovery, presenting quantitative data for representative compounds and outlining methodologies for their synthesis and evaluation.

Key Therapeutic Strategies and Drug Targets

The primary approaches in medicinal chemistry for Alzheimer's disease can be categorized based on their biological targets:

  • Cholinesterase Inhibition: This strategy aims to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes responsible for its breakdown, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][7] This approach provides symptomatic relief for cognitive decline.[8]

  • Anti-Amyloid Agents: The "amyloid cascade hypothesis" posits that the aggregation of Aβ peptides is a central event in AD pathogenesis.[2][9] Medicinal chemistry efforts in this area focus on inhibiting the production of Aβ by targeting β-secretase (BACE1) and γ-secretase, or by preventing the aggregation of Aβ peptides.[9][10]

  • Tau Aggregation Inhibition: Hyperphosphorylated tau protein forms intracellular NFTs, which are another pathological hallmark of AD.[4][11] The development of small molecules that can inhibit tau aggregation is a promising therapeutic avenue.[11][12]

  • Neuroinflammation Modulation: Chronic neuroinflammation, mediated by microglia and astrocytes, is increasingly recognized as a key contributor to AD progression.[13][14] Targeting inflammatory pathways, such as those involving cytokines and the NLRP3 inflammasome, represents a newer therapeutic strategy.[14][15]

Application Note 1: Cholinesterase Inhibitors

Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.[5][16] By preventing the breakdown of acetylcholine, these compounds enhance cholinergic neurotransmission, which is impaired in AD patients.[2][7] Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are viable targets, and dual inhibitors may offer broader therapeutic benefits.[17]

Quantitative Data: Representative Cholinesterase Inhibitors
CompoundTarget(s)IC50 (nM)Source
Donepezil AChE-[5]
Rivastigmine AChE, BChE-[5]
Galantamine AChE-[5]
Tacrine-Cinnamic Acid Hybrid (Compound 19) human AChE10.2 ± 1.2[18]
Tacrine-Cinnamic Acid Hybrid (Compound 27) human AChE16.5 ± 1.7[18]
Tacrine-Cinnamic Acid Hybrid (Compound 30) human AChE15.3 ± 1.8[18]
Phthalimide Derivative (Compound 4b) AChE16,420 ± 1,070[19]
Compound 8i eeAChE390[17]
Compound 8i eqBChE280[17]
Compound 17 AChE23.4 ± 1.1[1]
Compound 17 MAO-B40.3 ± 1.7[1]

Note: "eeAChE" refers to AChE from Electrophorus electricus and "eqBChE" refers to BChE from equine serum.

Experimental Protocol: Synthesis of N-(9-Acridinyl)-2-Chloroacetamide

This protocol describes a general procedure for the synthesis of a precursor to certain cholinesterase inhibitors.[7]

Materials:

  • 9-aminoacridine

  • Chloroacetyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • Dissolve 9-aminoacridine (20 mmol) and triethylamine (40 mmol) in THF (50 mL).

  • Cool the mixture to 0–5 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (30 mmol) in THF (10 mL) dropwise to the stirred mixture.

  • Continue stirring at 0–5 °C for 4 hours.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water to remove triethylamine hydrochloride.

  • Dry the solid and recrystallize from ethanol to yield N-(9-acridinyl)-2-chloroacetamide.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE and BChE inhibitors.[17][19]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • Donepezil (as a positive control)

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

  • Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

  • Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) at a wavelength of 412 nm over time using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Application Note 2: Amyloid-β Targeting Agents

Targeting the production and aggregation of amyloid-beta peptides is a central strategy in the development of disease-modifying therapies for AD.[9][20] This can be achieved by inhibiting the enzymes that cleave the amyloid precursor protein (APP) to produce Aβ, namely β-secretase (BACE1) and γ-secretase, or by developing compounds that prevent Aβ from aggregating into toxic oligomers and plaques.[9][10]

Quantitative Data: Representative BACE1 and Aβ Aggregation Inhibitors
CompoundTargetIC50 / ActivitySource
(S)-16 BACE18.6 nM (cell IC50)[21]
(R)-41 BACE10.16 nM (cell IC50)[21]
Compound 8a-g Aβ Aggregation50-67% inhibition[10]
Experimental Protocol: Synthesis of Aβ Peptides

Access to synthetic Aβ peptides is crucial for in vitro aggregation studies.[22] A common method is solid-phase peptide synthesis (SPPS).[22]

General Principle of Fmoc/tBu SPPS:

  • The C-terminal amino acid is attached to a solid support resin.

  • The N-terminal Fmoc protecting group is removed using a base (e.g., piperidine).

  • The next Fmoc-protected amino acid is coupled to the free N-terminus using a coupling agent (e.g., HATU).

  • Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

  • The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The ThT assay is a fluorescent-based method used to monitor the formation of amyloid fibrils in real-time.[10][23]

Materials:

  • Synthetic Aβ42 peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • A known Aβ aggregation inhibitor (as a positive control)

Procedure:

  • Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) to monomerize it, then removing the solvent and resuspending in buffer.

  • In a black 96-well plate, combine the Aβ42 solution, ThT solution, and the test compound at various concentrations.

  • Incubate the plate at 37 °C with intermittent shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

  • The increase in fluorescence corresponds to the formation of amyloid fibrils.

  • Plot the fluorescence intensity versus time to generate aggregation curves.

  • Determine the extent of inhibition by comparing the fluorescence of samples with the test compound to that of the control (Aβ42 alone).

Application Note 3: Tau Aggregation Inhibitors

The intracellular aggregation of hyperphosphorylated tau into neurofibrillary tangles is another key pathological feature of Alzheimer's disease.[4][11] Small molecules that can inhibit this aggregation process are being actively investigated as potential therapeutics.[12][24]

Quantitative Data: Representative Tau Aggregation Inhibitors
Compound ClassExampleActivitySource
Phenothiazines Methylene BlueReduces tau aggregation in vitro and in cellular models.[11]
Porphyrins -Target monomeric, oligomeric, and filamentous tau.[11]
Quinoxalines 113F08, 330B06Concentration-dependent modulators of K18 aggregation.[11]
Experimental Protocol: In Vitro Tau Aggregation Assay

Heparin is often used to induce the aggregation of recombinant tau protein in vitro.[24]

Materials:

  • Recombinant human tau protein (full-length or a fragment like K18)

  • Heparin

  • Thioflavin S (ThS) or Thioflavin T (ThT)

  • Buffer (e.g., HEPES or phosphate buffer)

  • Test compounds

Procedure:

  • In a suitable container (e.g., microfuge tube or 96-well plate), combine the tau protein solution, heparin, and the test compound at various concentrations in buffer.

  • Incubate the mixture at 37 °C with agitation for a period ranging from hours to days.

  • At various time points, take aliquots of the reaction mixture.

  • To measure aggregation, add ThS or ThT and measure the fluorescence intensity (for ThS: excitation ~440 nm, emission ~521 nm).

  • Alternatively, aggregation can be assessed by electron microscopy to visualize fibril formation.

  • Determine the inhibitory effect of the test compounds by comparing the aggregation in their presence to the control (tau and heparin alone).

Application Note 4: Modulators of Neuroinflammation

Neuroinflammation is a critical component of AD pathology, and targeting the underlying inflammatory pathways is a promising therapeutic strategy.[13][14] This involves the development of compounds that can modulate the activity of microglia and astrocytes and reduce the production of pro-inflammatory cytokines.[15]

Key Inflammatory Targets in AD
  • NLRP3 Inflammasome: A key component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines.[14]

  • TREM2: A receptor expressed on microglia that is involved in Aβ phagocytosis.[15]

  • TNF-α: A pro-inflammatory cytokine that is elevated in the brains of AD patients.[15]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia

This in vitro assay is used to screen for compounds that can suppress the inflammatory response in microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α and IL-1β, Griess reagent for nitric oxide)

Procedure:

  • Culture microglial cells in a 96-well plate until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS to induce an inflammatory response.

  • Incubate for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory markers in the supernatant using appropriate assays (e.g., ELISA for cytokines, Griess assay for nitric oxide).

  • Determine the ability of the test compounds to reduce the production of these inflammatory markers.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the complex processes involved in Alzheimer's disease and the drug discovery pipeline, the following diagrams have been generated using the DOT language.

Alzheimer_Pathways cluster_amyloid Amyloid Cascade cluster_tau Tau Pathology cluster_inflammation Neuroinflammation cluster_downstream Downstream Effects APP APP sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) Ab Aβ Monomers APP->Ab γ-secretase Oligomers Toxic Oligomers Ab->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Microglia Activated Microglia Oligomers->Microglia Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Plaques->Microglia Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Kinases NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Synaptic_Dysfunction Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Cytokines->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Cognitive_Decline Cognitive Decline Neuronal_Death->Cognitive_Decline

Caption: Key pathological pathways in Alzheimer's disease.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt ADME_Tox ADME/Toxicity Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo Safety Safety & Toxicology In_Vivo->Safety Phase_I Phase I Safety->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: Generalized workflow for Alzheimer's drug discovery.

References

Application Notes and Protocols for the Development of Anticancer Agents from Tetrahydroisoquinoline (THIQ) Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anticancer agents derived from the tetrahydroisoquinoline (THIQ) scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and an exploration of the key signaling pathways involved in their mechanism of action. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent anticancer properties.[1][2]

Biological Activity of THIQ Derivatives

Tetrahydroisoquinoline derivatives have demonstrated significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as NF-κB.[3][5][6] The versatility of the THIQ scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2][5]

Quantitative Antiproliferative Activity

The anticancer efficacy of various THIQ derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several promising THIQ compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5d A549 (Lung)2.281[5]
HCT116 (Colon)1.591[5]
MDA-MB-231 (Breast)1.973[5]
SK-OV-3 (Ovarian)1.884[5]
16e A549 (Lung)Not Specified (Outstanding)[2]
MCF-7 (Breast)Not Specified[2]
HT-29 (Colon)Not Specified[2]
Compound 15 MCF-7 (Breast)15.16[1]
HepG2 (Liver)18.74[1]
A549 (Lung)18.68[1]
GM-3-18 Colo320 (Colon)0.9 - 10.7[3][7]
DLD-1 (Colon)0.9 - 10.7[3][7]
HCT116 (Colon)0.9 - 10.7[3][7]
SNU-C1 (Colon)0.9 - 10.7[3][7]
SW480 (Colon)0.9 - 10.7[3][7]
GM-3-121 MCF-7 (Breast)0.43 µg/mL[3]
MDA-MB-231 (Breast)0.37 µg/mL[3]
Ishikawa (Endometrial)0.01 µg/mL[3]
7e A549 (Lung)0.155[8]
8d MCF-7 (Breast)0.170[8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel THIQ-based anticancer agents. The following section provides step-by-step protocols for key experiments.

Protocol 1: General Synthesis of THIQ Derivatives

This protocol outlines a general method for the synthesis of substituted THIQ scaffolds, which can be adapted based on the desired final compound. A common synthetic route is the Pictet-Spengler reaction.

Materials:

  • A substituted phenethylamine

  • An aldehyde or ketone

  • An appropriate acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Sodium borohydride (for reduction if an imine is formed)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted phenethylamine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde or ketone (1.1 equivalents) to the solution.

  • Add the acid catalyst dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If an imine intermediate is present, dissolve the crude product in a suitable solvent (e.g., methanol) and add sodium borohydride in portions at 0 °C.

  • Stir the reaction until the imine is fully reduced (monitor by TLC).

  • Quench the reaction carefully with water and extract the product as described in steps 6-7.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Workflow for THIQ Synthesis

G cluster_synthesis Synthesis of THIQ Derivatives Start Start Reactants Phenethylamine + Aldehyde/Ketone Start->Reactants Cyclization Pictet-Spengler Reaction (Acid Catalyst) Reactants->Cyclization Quench_Extract Quench Reaction & Extract Product Cyclization->Quench_Extract Reduction Reduction of Imine (if necessary) Quench_Extract->Reduction Purification Column Chromatography Reduction->Purification Characterization Spectroscopic Analysis Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of THIQ derivatives.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • THIQ test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the THIQ compounds in culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the THIQ compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow

G cluster_mtt MTT Cell Viability Assay Seed Seed Cells in 96-well Plate Treat Treat with THIQ Compounds Seed->Treat Incubate_MTT Add MTT & Incubate Treat->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Analysis of Apoptosis by Western Blot

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[10][11]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western Blot Workflow for Apoptosis

G cluster_wb Western Blot for Apoptosis Markers Lysis Cell Lysis & Protein Extraction Quant Protein Quantification Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Detection & Analysis Secondary->Detect G cluster_tubulin Tubulin Polymerization Assay Prepare Prepare Reagents on Ice Mix Mix Tubulin, GTP, & Compound Prepare->Mix Incubate_Read Incubate at 37°C & Read Absorbance Mix->Incubate_Read Analyze Analyze Polymerization Curves Incubate_Read->Analyze G cluster_apoptosis Apoptosis Signaling Pathway THIQ THIQ Derivative Bax Bax THIQ->Bax Bcl2 Bcl-2 THIQ->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Bax->Mitochondria promotes release Bcl2->Mitochondria inhibits release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_nfkb NF-κB Signaling Pathway THIQ THIQ Derivative NFkB NF-κB (p65/p50) THIQ->NFkB inhibits nuclear translocation Stimulus Pro-inflammatory Stimulus IKK IKK Stimulus->IKK IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription G cluster_tubulin_pathway Tubulin Polymerization Pathway THIQ THIQ Derivative Tubulin α/β-Tubulin Dimers THIQ->Tubulin inhibits polymerization Microtubule Microtubule Tubulin->Microtubule polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Apoptosis_tubulin Apoptosis CellCycleArrest->Apoptosis_tubulin

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 1,2,3,4-Tetrahydroisoquinolin-7-amine?

A1: The most prevalent and well-documented approach involves a four-step sequence starting from 3-nitrophenethylamine. This strategy includes:

  • N-formylation of the starting material.

  • Bischler-Napieralski cyclization to form the dihydroisoquinoline core.

  • Reduction of the resulting imine to a tetrahydroisoquinoline.

  • Reduction of the nitro group to the target amine.

Q2: Why is the Bischler-Napieralski cyclization step often low-yielding for this specific synthesis?

A2: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The presence of a strong electron-withdrawing nitro group at the 7-position deactivates the aromatic ring, making it less nucleophilic and thus hindering the cyclization step.[1][2][3] This often necessitates harsh reaction conditions, which can lead to side reactions and lower yields.

Q3: What are the key challenges in the final nitro group reduction step?

A3: The primary challenge is to achieve complete and selective reduction of the nitro group without affecting the tetrahydroisoquinoline core. Over-reduction or side reactions can occur depending on the chosen reducing agent and reaction conditions. Catalyst poisoning can also be an issue in catalytic hydrogenation.

Q4: Can the Pictet-Spengler reaction be used as an alternative to the Bischler-Napieralski reaction for this synthesis?

A4: While the Pictet-Spengler reaction is a common method for synthesizing tetrahydroisoquinolines, it is generally less effective for substrates with strongly electron-withdrawing groups on the aromatic ring, such as a nitro group.[4] The reaction typically requires electron-rich aromatic systems to proceed efficiently under standard conditions. Harsher conditions with superacids may be required, but this can lead to lower yields and more side products.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine.

Problem 1: Low Yield in N-formylation of 3-Nitrophenethylamine
Possible Cause Troubleshooting Suggestion
Incomplete reaction- Ensure an excess of the formylating agent (e.g., formic acid) is used.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.
Degradation of starting material- If using a mixed anhydride (e.g., from acetic anhydride and formic acid), control the temperature carefully to avoid decomposition.- Consider using a milder formylating agent.
Difficult product isolation- Optimize the work-up procedure to ensure complete extraction of the formylated product.- Recrystallization from a suitable solvent can improve purity and isolated yield.
Problem 2: Low Yield or No Reaction in Bischler-Napieralski Cyclization
Possible Cause Troubleshooting Suggestion
Insufficiently strong dehydrating agent- The nitro group deactivates the ring, requiring a potent dehydrating agent. Phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective for such deactivated substrates.[5]
Reaction temperature too low- This reaction often requires high temperatures (reflux) to overcome the activation energy barrier of the deactivated ring.
Side reactions (e.g., polymerization)- Ensure all reagents and solvents are anhydrous.- Add the dehydrating agent portion-wise at a controlled temperature to manage any exothermic reactions.
Problem 3: Incomplete Reduction of the Dihydroisoquinoline Intermediate

| Possible Cause | Troubleshooting Suggestion | | Insufficient reducing agent | - Use a sufficient excess of the reducing agent (e.g., sodium borohydride). | | Low reactivity of the imine | - Ensure the reaction is performed in a suitable solvent (e.g., methanol or ethanol) that allows for good solubility of both the substrate and the reducing agent. | | Hydrolysis of the imine | - Perform the reduction immediately after the Bischler-Napieralski work-up, as the dihydroisoquinoline intermediate can be susceptible to hydrolysis. |

Problem 4: Low Yield or Incomplete Reduction of the 7-Nitro Group

| Possible Cause | Troubleshooting Suggestion | | Catalyst poisoning (for catalytic hydrogenation) | - Ensure the starting material is pure and free of impurities that could poison the catalyst (e.g., sulfur compounds).- Use a higher catalyst loading or a fresh batch of catalyst. | | Insufficient reducing agent (for chemical reduction) | - Use a significant excess of the reducing agent (e.g., SnCl₂ or Fe powder). | | Incomplete reaction | - Increase the reaction time and/or temperature.- For catalytic hydrogenation, increase the hydrogen pressure. | | Difficult product isolation | - The final amine product can be quite polar. Optimize the extraction and purification procedure. Conversion to the hydrochloride salt can aid in isolation and purification. |

Experimental Protocols

Overall Synthesis Workflow

Synthesis Workflow A 3-Nitrophenethylamine B N-(3-Nitrophenethyl)formamide A->B N-Formylation (HCOOH / Ac₂O) C 7-Nitro-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl₃ / P₂O₅) D 7-Nitro-1,2,3,4-tetrahydroisoquinoline C->D Imine Reduction (NaBH₄) E 1,2,3,4-Tetrahydroisoquinolin-7-amine D->E Nitro Reduction (H₂, Pd/C or SnCl₂)

Caption: Overall synthetic workflow for 1,2,3,4-Tetrahydroisoquinolin-7-amine.

Step 1: N-Formylation of 3-Nitrophenethylamine
  • Reagents: 3-Nitrophenethylamine, Formic Acid, Acetic Anhydride.

  • Procedure:

    • Cool acetic anhydride in an ice bath.

    • Slowly add formic acid to the cooled acetic anhydride to form a mixed anhydride.

    • Add 3-nitrophenethylamine to the mixed anhydride solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with ice water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Step 2: Bischler-Napieralski Cyclization of N-(3-Nitrophenethyl)formamide
  • Reagents: N-(3-Nitrophenethyl)formamide, Phosphoryl chloride (POCl₃), Phosphorus pentoxide (P₂O₅), Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve N-(3-Nitrophenethyl)formamide in anhydrous acetonitrile.

    • Add phosphorus pentoxide to the solution.

    • Slowly add phosphoryl chloride to the mixture at 0 °C.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Make the aqueous solution basic by adding a concentrated base (e.g., NaOH or KOH) while cooling in an ice bath.

    • Extract the product with an organic solvent (e.g., chloroform or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-nitro-3,4-dihydroisoquinoline is typically used in the next step without further purification.

Step 3: Reduction of 7-Nitro-3,4-dihydroisoquinoline
  • Reagents: Crude 7-nitro-3,4-dihydroisoquinoline, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve the crude 7-nitro-3,4-dihydroisoquinoline in methanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the cooled solution.

    • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 7-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 4: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Method A: Catalytic Hydrogenation

  • Reagents: 7-Nitro-1,2,3,4-tetrahydroisoquinoline, Palladium on carbon (10% Pd/C), Ethanol or Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the nitro compound in ethanol or methanol.

    • Add the Pd/C catalyst.

    • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 40-50 psi) until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or by conversion to its hydrochloride salt.

Method B: Chemical Reduction with Tin(II) Chloride

  • Reagents: 7-Nitro-1,2,3,4-tetrahydroisoquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.

  • Procedure:

    • Dissolve the nitro compound in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and make it strongly basic with a concentrated NaOH solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate.

    • Purify the product as needed.

Data Presentation

Table 1: Comparison of Conditions for Bischler-Napieralski Cyclization
Dehydrating AgentSolventTemperatureTypical Yield RangeReference
POCl₃AcetonitrileRefluxModerate[6]
P₂O₅ in POCl₃TolueneRefluxModerate to Good[5]
Polyphosphoric acid (PPA)-140-160 °CVariable[2]
Table 2: Comparison of Reducing Agents for 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Reducing AgentCatalyst/ConditionsSolventTypical Yield RangeNotes
H₂10% Pd/CEthanolGood to ExcellentStandard and clean method.
SnCl₂·2H₂OHCl, RefluxEthanolGoodRequires a strongly basic work-up.
Fe / HClRefluxEthanol/WaterGoodInexpensive and effective.
Na₂S₂O₄aq. THF/MeOHRoom Temp.Moderate to GoodMild conditions.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Yield in Bischler-Napieralski Cyclization

Bischler_Napieralski_Troubleshooting start Low Yield in Cyclization check_reagents Are reagents anhydrous? start->check_reagents check_temp Is reaction temperature high enough? check_reagents->check_temp Yes solve_reagents Dry solvents and reagents. check_reagents->solve_reagents No check_acid Is dehydrating agent strong enough? check_temp->check_acid Yes solve_temp Increase to reflux temperature. check_temp->solve_temp No check_acid->start Yes (Re-evaluate other parameters) solve_acid Use P₂O₅ in POCl₃. check_acid->solve_acid No

Caption: Troubleshooting workflow for the Bischler-Napieralski cyclization step.

References

Technical Support Center: Purification of Crude Tetrahydroisoquinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude tetrahydroisoquinoline (THIQ) products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges in the purification of this important class of nitrogen-containing heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your crude THIQ products. Each problem is followed by a detailed explanation of the potential causes and step-by-step guidance on how to resolve the issue.

Flash Chromatography Issues

Question: My THIQ product is streaking/tailing on the silica gel column. What can I do to improve the peak shape?

Answer:

Tailing is a common issue when purifying basic compounds like THIQs on silica gel, which is acidic in nature. The free amine group on your THIQ can strongly interact with the acidic silanol groups on the silica surface, leading to poor peak shape and reduced separation efficiency.

Causality: The lone pair of electrons on the nitrogen atom of the THIQ forms a strong hydrogen bond with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction slows down the elution of the compound and causes it to "tail" or "streak" down the column.

Troubleshooting Steps:

  • Solvent System Modification: The most effective way to combat tailing is to add a basic modifier to your eluent.[1]

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. The triethylamine will compete with your THIQ for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute more symmetrically.

    • Pyridine: A small amount of pyridine can also be used, but it is less volatile and can be more difficult to remove from your final product.

    • Ammonia: For very polar THIQs, a solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane.

  • Stationary Phase Selection:

    • Deactivated Silica: You can deactivate the silica gel by reducing its acidity. This can be done by preparing a slurry of silica gel in your eluent containing the basic modifier and then packing the column.

    • Alumina: Consider using neutral or basic alumina as your stationary phase. Alumina is generally less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Reversed-Phase Silica: For polar or water-soluble THIQs, reversed-phase chromatography using a C18 stationary phase can be an excellent option.[2]

dot

Tailing_Troubleshooting cluster_problem Problem cluster_cause Cause cluster_solutions Solutions cluster_solvent_options cluster_sp_options Tailing THIQ Tailing on Silica Gel AcidBaseInteraction Strong Acid-Base Interaction (Amine <=> Silanol Groups) Tailing->AcidBaseInteraction is caused by Solvent Modify Solvent System AcidBaseInteraction->Solvent can be addressed by StationaryPhase Change Stationary Phase AcidBaseInteraction->StationaryPhase can be addressed by Et3N Add Triethylamine (0.1-1%) Solvent->Et3N Pyridine Add Pyridine Solvent->Pyridine Ammonia Use NH4OH in MeOH Solvent->Ammonia DeactivatedSilica Deactivated Silica Gel StationaryPhase->DeactivatedSilica Alumina Use Alumina (Neutral/Basic) StationaryPhase->Alumina ReversedPhase Use Reversed-Phase (C18) StationaryPhase->ReversedPhase

Caption: Troubleshooting workflow for THIQ tailing in flash chromatography.

Question: I'm having trouble separating my target THIQ from a non-polar impurity. My product has a low Rf even in highly polar solvent systems.

Answer:

This is a common challenge, especially if your THIQ has multiple polar functional groups. If increasing the polarity of the eluent doesn't provide adequate separation, you may need to consider alternative strategies.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Ternary Solvent Systems: Instead of a simple two-solvent system (e.g., hexanes/ethyl acetate), explore ternary systems. For example, a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can provide unique selectivity for polar amines.

    • Scouting Gradients: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. Aim for an Rf value of your target compound between 0.15 and 0.35 for optimal separation on a column.[2]

  • Dry Loading: If your crude product has poor solubility in the column eluent, dry loading is recommended.[2] Dissolve your crude material in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of your column. This technique prevents the introduction of a strong solvent at the start of the chromatography, which can lead to band broadening and poor separation.

  • Alternative Chromatographic Techniques:

    • Reversed-Phase Chromatography: As mentioned previously, if your THIQ is polar, reversed-phase chromatography is a powerful alternative. The separation mechanism is based on hydrophobicity, which can provide a completely different selectivity compared to normal-phase chromatography.

    • Ion-Exchange Chromatography: For THIQs that are readily protonated, cation-exchange chromatography can be a highly effective purification method.

Recrystallization Challenges

Question: My crude THIQ product oils out instead of crystallizing. How can I induce crystallization?

Answer:

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This typically happens when the solubility of the compound at a given temperature is exceeded, but the temperature is still above the melting point of the impure compound.

Causality: The presence of impurities can lower the melting point of your product, making it more prone to oiling out. Also, a very high concentration of the solute or rapid cooling can favor the formation of an oil over a crystalline solid.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[3]

    • Solvent Polarity: For THIQs, which are often polar, consider solvent pairs. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly. Common solvent pairs for polar organic compounds include ethanol/water, acetone/water, and diethyl ether/methanol.[4]

    • Trial and Error: Test a variety of solvents on a small scale to find one that dissolves your compound when hot but has low solubility when cold.

  • Control the Cooling Rate:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature without disturbance.[5] Rapid cooling can lead to the formation of a supersaturated solution that is more likely to oil out.

    • Insulation: You can insulate the flask with a beaker of hot water or glass wool to slow down the cooling process.

  • Induce Crystallization:

    • Seeding: Add a small seed crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.

  • Salt Formation: If the freebase THIQ is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride or tartrate).[6] Salts often have higher melting points and are more crystalline than their freebase counterparts. You can then recrystallize the salt and, if necessary, convert it back to the freebase.

dot

OilingOut_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions OilingOut THIQ Product Oils Out Impurity Impurities Lowering Melting Point OilingOut->Impurity is often caused by Cooling Rapid Cooling OilingOut->Cooling is often caused by Concentration High Solute Concentration OilingOut->Concentration is often caused by Solvent Optimize Solvent System Impurity->Solvent can be addressed by CoolingRate Control Cooling Rate Impurity->CoolingRate can be addressed by Induce Induce Crystallization Impurity->Induce can be addressed by Salt Form a Salt Impurity->Salt can be addressed by Cooling->Solvent can be addressed by Cooling->CoolingRate can be addressed by Cooling->Induce can be addressed by Cooling->Salt can be addressed by Concentration->Solvent can be addressed by Concentration->CoolingRate can be addressed by Concentration->Induce can be addressed by Concentration->Salt can be addressed by

Caption: Troubleshooting workflow for a THIQ product that oils out during recrystallization.

Acid-Base Extraction Difficulties

Question: I'm performing an acid-base extraction to purify my THIQ, but I'm getting a persistent emulsion at the interface. How can I break it?

Answer:

Emulsions are a common problem in liquid-liquid extractions, especially when dealing with basic compounds that can act as surfactants. They are colloidal suspensions of one liquid in another and can be very stable.

Causality: Emulsions are often caused by the presence of fine particulate matter, high concentrations of dissolved substances that increase the viscosity of the aqueous layer, or vigorous shaking.

Troubleshooting Steps:

  • Mechanical Methods:

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

    • Stirring: Use a glass rod to gently stir the interface between the two layers.

  • Chemical Methods:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.[7]

    • Change the pH: A slight change in the pH of the aqueous layer can sometimes destabilize the emulsion.

  • Physical Methods:

    • Time: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the emulsion will break on its own.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the purification of crude THIQ products.

Question: What are the most common impurities I should expect in my crude THIQ product?

Answer:

The impurities in your crude product will largely depend on the synthetic route used to prepare the THIQ.

  • Pictet-Spengler Reaction: This is a very common method for synthesizing THIQs. Potential byproducts include unreacted starting materials (the β-arylethylamine and the aldehyde or ketone), and potentially regioisomers if the aromatic ring has multiple possible sites for cyclization.[8]

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide. Common impurities include unreacted starting material and potentially byproducts from side reactions, such as the formation of abnormal cyclization products.[8][9] In some cases, partially reduced intermediates can also be present.

  • General Impurities: Regardless of the synthetic route, you may also have residual solvents, catalysts, and reagents in your crude product. If your THIQ is a tertiary amine, N-oxide formation is a possible side reaction, especially if oxidative conditions are present.[10][11]

Question: How do I choose between flash chromatography, recrystallization, and acid-base extraction for purifying my THIQ?

Answer:

The best purification method depends on the scale of your reaction, the nature of your THIQ and the impurities present.

Purification TechniqueBest For...AdvantagesDisadvantages
Flash Chromatography Small to medium scale (mg to g), separating mixtures of compounds with different polarities.High resolution, applicable to a wide range of compounds.[12][13]Can be time-consuming, requires larger volumes of solvent, potential for product decomposition on silica.
Recrystallization Medium to large scale (g to kg), purifying solid compounds with high initial purity.Can provide very pure material, scalable, relatively inexpensive.[5]Only applicable to solids, requires finding a suitable solvent, can have lower yields.
Acid-Base Extraction All scales, separating acidic or basic compounds from neutral impurities.Simple, rapid, and effective for removing acidic or basic impurities.[14][15][16]Only works for compounds with acidic or basic functionality, can lead to emulsions, may not separate compounds with similar pKa values.

Question: What is a good starting point for a solvent system in flash chromatography for a novel THIQ?

Answer:

A good starting point for developing a solvent system for a new THIQ is to use a mixture of a non-polar solvent and a polar solvent.

  • Initial Screening: Start with a mixture of hexanes and ethyl acetate. Spot your crude mixture on a TLC plate and elute with different ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Adjusting Polarity:

    • If your compound has a very low Rf (stays at the baseline), increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • If your compound has a very high Rf (runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.

  • Adding a Basic Modifier: As discussed in the troubleshooting section, if you observe tailing, add 0.1-1% triethylamine to your chosen solvent system.

  • For Highly Polar THIQs: If your compound is still at the baseline even with 100% ethyl acetate, switch to a more polar solvent system, such as dichloromethane and methanol. Again, add a small amount of triethylamine or ammonium hydroxide to prevent tailing.

Question: How can I confirm the purity of my final THIQ product?

Answer:

A combination of analytical techniques should be used to confirm the purity of your final product.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and for identifying any impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a very sensitive technique for assessing purity. A single peak in the chromatogram with the correct mass-to-charge ratio (m/z) for your target compound is excellent evidence of purity.

  • Melting Point: A sharp melting point range for a solid product is a classic indicator of high purity. Impurities will typically broaden and depress the melting point range.

By applying the principles and techniques outlined in this guide, you will be well-equipped to tackle the challenges of purifying crude tetrahydroisoquinoline products and obtain high-purity materials for your research and development endeavors.

References

Technical Support Center: Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroisoquinoline (THIQ) derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the THIQ scaffold?

The most prevalent methods for constructing the THIQ core are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. Each method has its own advantages and is suited for different substrate types and desired substitution patterns.

Q2: Why is my Pictet-Spengler reaction failing or giving a low yield?

Low yields in the Pictet-Spengler reaction can be attributed to several factors including a deactivated aromatic ring, improper reaction conditions (temperature, catalyst), or decomposition of starting materials.[1][2][3] This reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the β-arylethylamine.[4]

Q3: How can I minimize the formation of styrene-like side products in my Bischler-Napieralski reaction?

The formation of styrene derivatives is a result of a retro-Ritter reaction.[5][6][7] To mitigate this, you can try using the corresponding nitrile as a solvent to shift the reaction equilibrium.[5][7] Alternatively, employing milder reaction conditions, such as using triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures, can suppress this side reaction.[6][8]

Q4: What are the major limitations of the Pomeranz-Fritsch reaction for THIQ synthesis?

The classical Pomeranz-Fritsch reaction often requires harsh acidic conditions and high temperatures, which can lead to low yields, especially with sensitive substrates.[9] The reaction yield is highly dependent on the substituents on the aromatic ring, with electron-withdrawing groups hindering the cyclization.[9]

Q5: I am struggling with the purification of my THIQ derivative. What are some common issues and solutions?

Common purification challenges include the separation of the product from starting materials or side products, and product instability on silica gel. Acid-base extraction can be effective for separating the basic THIQ product from non-basic impurities.[2] If your compound is sensitive to acidic silica gel, you can deactivate the silica by flushing the column with a solvent system containing a small amount of triethylamine or use an alternative stationary phase like alumina.

Troubleshooting Guides

Pictet-Spengler Reaction
Observation Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the β-arylethylamine is not sufficiently activated (lacks electron-donating groups).[4]Use a stronger acid catalyst or higher reaction temperatures. If possible, modify the substrate to include electron-donating groups.
Inactive or inappropriate acid catalyst.[1][3]Verify the concentration and activity of your acid catalyst. Screen different protic or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂).
Low reaction temperature.[1]Gradually increase the reaction temperature while monitoring the reaction by TLC to avoid decomposition.
Impure starting materials.[3]Purify the β-arylethylamine and aldehyde/ketone before use.
Formation of Multiple Products/Side Reactions Over-alkylation or polymerization.[1]Use a slight excess of the carbonyl compound and consider slow addition of the reagents.[1]
Formation of undesired regioisomers.Modify the substitution pattern on the aromatic ring to direct the cyclization to the desired position.
Decomposition of starting material or product.[1]Use milder reaction conditions (lower temperature, weaker acid). Consider protecting sensitive functional groups.[1]
Bischler-Napieralski Reaction
Observation Potential Cause Recommended Solution
Low to No Product Formation Deactivated aromatic ring (contains electron-withdrawing groups).[8]Use a stronger dehydrating agent such as P₂O₅ in refluxing POCl₃.[7][10]
Insufficiently powerful dehydrating agent.For activated rings, POCl₃ is often sufficient. For less reactive substrates, consider Tf₂O with a non-nucleophilic base like 2-chloropyridine for milder conditions.[6][8]
Substrate is unstable under the harsh acidic conditions.[8]Use milder modern protocols (e.g., Tf₂O/2-chloropyridine at low temperatures).[8]
Significant Styrene Side Product Formation (Retro-Ritter Reaction) High reaction temperatures favoring the elimination pathway.[5]Employ milder reaction conditions. The Tf₂O/2-chloropyridine system often allows for lower reaction temperatures.[6]
Reaction equilibrium favors the retro-Ritter product.Use the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[5][7]
Formation of a stable conjugated system in the side product.[5]Consider a synthetic route that avoids the formation of the nitrilium ion intermediate, such as using oxalyl chloride to generate an N-acyliminium intermediate.[5][7]

Experimental Protocols

General Procedure for the Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline.

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol% to stoichiometric)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve the β-arylethylamine in the chosen solvent.[11]

  • Add the aldehyde or ketone to the solution at room temperature.[11]

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the acid catalyst.[12]

  • Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can range from 1 to 24 hours.[11]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[12]

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).[12]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[11]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for the Bischler-Napieralski Reaction

This protocol outlines a general procedure for the synthesis of a 3,4-dihydroisoquinoline, which can be subsequently reduced to a THIQ.

Materials:

  • β-arylethylamide (1.0 eq)

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), 2.0-3.0 eq)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Methanol/water mixture

  • Sodium borohydride (for subsequent reduction)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide.[8]

  • Add the anhydrous solvent, followed by the dropwise addition of POCl₃ at room temperature.[8]

  • Heat the reaction mixture to reflux for the required time (typically 2-6 hours), monitoring by TLC.[13]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.[13]

  • For reduction to the THIQ, dissolve the residue in a methanol/water mixture and cool to 0 °C.[13]

  • Carefully add sodium borohydride portion-wise until the reaction is complete (monitored by TLC).[13]

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude THIQ derivative by column chromatography.

Visualizations

pictet_spengler_workflow start Start Pictet-Spengler Reaction reactants Dissolve β-arylethylamine and aldehyde/ketone in solvent start->reactants add_catalyst Add acid catalyst (e.g., TFA) reactants->add_catalyst reaction Stir at appropriate temperature (Monitor by TLC) add_catalyst->reaction workup Quench with NaHCO₃ and extract with organic solvent reaction->workup purify Dry, concentrate, and purify by chromatography workup->purify end_product Obtain THIQ Derivative purify->end_product

Caption: A generalized experimental workflow for the Pictet-Spengler synthesis of THIQ derivatives.

troubleshooting_low_yield start Low Yield in THIQ Synthesis check_aromatics Is the aromatic ring electron-rich? start->check_aromatics increase_activation Use stronger acid/ higher temperature or modify substrate check_aromatics->increase_activation No check_conditions Are reaction conditions (temp, time, catalyst) optimized? check_aromatics->check_conditions Yes increase_activation->check_conditions optimize_conditions Screen different catalysts, temperatures, and reaction times check_conditions->optimize_conditions No check_purity Are starting materials pure? check_conditions->check_purity Yes optimize_conditions->check_purity purify_reagents Purify starting materials before reaction check_purity->purify_reagents No success Improved Yield check_purity->success Yes purify_reagents->success

Caption: A decision-making workflow for troubleshooting low yields in THIQ synthesis.

substrate_electronics_effect substituent Aromatic Ring Substituent edg Electron-Donating Group (EDG) (e.g., -OCH₃, -OH) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) substituent->ewg reaction_rate Rate of Electrophilic Aromatic Substitution edg->reaction_rate Increases Nucleophilicity ewg->reaction_rate Decreases Nucleophilicity high_yield Higher Reaction Rate & Yield reaction_rate->high_yield Faster low_yield Lower Reaction Rate & Yield reaction_rate->low_yield Slower

Caption: The influence of substrate electronics on the outcome of electrophilic aromatic substitution-based THIQ syntheses.

References

stability and degradation pathways of 7-amino-THIQ hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-amino-1,2,3,4-tetrahydroisoquinoline (7-amino-THIQ) hydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 7-amino-THIQ hydrochloride under stress conditions?

A1: Based on the chemical structure of 7-amino-THIQ hydrochloride, which contains a secondary amine within the tetrahydroisoquinoline ring system and a primary aromatic amine, several degradation pathways can be anticipated under forced degradation conditions. The primary sites susceptible to degradation are the amino groups and the benzylic position of the tetrahydroisoquinoline core.

Potential degradation pathways include:

  • Oxidation: The primary amino group and the tetrahydroisoquinoline ring are susceptible to oxidation.[1] Oxidation of the amino group could lead to the formation of nitroso or nitro derivatives, while oxidation of the tetrahydroisoquinoline ring could result in the formation of N-oxides or ring-opened products.[1]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring cleavage.

  • Photodegradation: Exposure to UV light may induce photolytic degradation, potentially leading to the formation of colored degradants through oxidative pathways.[2][3]

Q2: What are the recommended storage conditions for 7-amino-THIQ hydrochloride to ensure its stability?

A2: To minimize degradation, 7-amino-THIQ hydrochloride should be stored in a cool, dry, and dark place. The solid material should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions and store them at 2-8°C for short periods, protected from light. Long-term storage of solutions, especially at room temperature or frozen, is not recommended without specific stability data, as some amino-containing compounds have shown instability under such conditions.[4][5]

Q3: Which analytical techniques are most suitable for stability-indicating studies of 7-amino-THIQ hydrochloride?

A3: A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its potential degradation products.[6] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for this purpose.[1][7] The method should be validated to ensure it is specific, accurate, precise, and linear for both the active pharmaceutical ingredient (API) and its degradants.[6][7] Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Stability Studies

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram of a stressed sample that are not present in the control sample.

  • A decrease in the peak area of the 7-amino-THIQ hydrochloride peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of the Compound This is the expected outcome of a forced degradation study. Proceed with the characterization of the new peaks to identify the degradation products. Use techniques like LC-MS to determine their mass and fragmentation patterns.
Contamination Ensure that all glassware is scrupulously clean and that solvents are of high purity. Run a blank injection of the solvent to check for contaminants.
Interaction with Excipients (if in formulation) If the study is being performed on a formulated product, one of the new peaks could be a result of an interaction between the drug and an excipient. Analyze the excipients under the same stress conditions to rule this out.
Column Bleed or System Contamination If the peaks are broad and appear at random retention times, they may be due to column bleed or a contaminated HPLC system. Flush the system and column with an appropriate solvent sequence.
Issue 2: Poor Mass Balance in Forced Degradation Studies

Symptoms:

  • The sum of the assay of the main peak and the known degradation products is significantly less than 100% of the initial concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Non-UV Active Degradants Some degradation products may not have a chromophore and will not be detected by a UV detector. Use a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), to screen for non-UV active compounds.
Formation of Volatile Degradants Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Consider using headspace gas chromatography (GC) to analyze for volatile degradants.
Precipitation of Degradants Degradation products may be poorly soluble in the analysis solvent and precipitate out of the solution. Visually inspect the sample for any precipitates. If precipitation is suspected, try dissolving the sample in a stronger solvent.
Adsorption of Compound or Degradants The active compound or its degradants may adsorb to the surface of the sample container or HPLC column. Use silanized glassware and ensure the column is properly conditioned.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of 7-amino-THIQ hydrochloride to identify potential degradation pathways and develop a stability-indicating analytical method.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-amino-THIQ hydrochloride in methanol or a suitable solvent at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid powder of 7-amino-THIQ hydrochloride in a hot air oven at 80°C for 48 hours.

    • After exposure, dissolve the powder in a suitable solvent to achieve a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the solid powder of 7-amino-THIQ hydrochloride to a UV lamp (254 nm) for 24 hours.

    • Dissolve the powder in a suitable solvent to achieve a final concentration of 0.1 mg/mL.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating RP-HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the main peak area.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study on 7-amino-THIQ hydrochloride.

Stress Condition% Degradation of 7-amino-THIQ HClNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 N HCl, 60°C, 24h15.2%24.8 min
0.1 N NaOH, RT, 24h8.5%16.2 min
3% H₂O₂, RT, 24h25.8%33.5 min
Dry Heat, 80°C, 48h5.1%17.1 min
UV Light, 24h12.3%25.5 min

Visualizations

Hypothetical Degradation Pathways of 7-Amino-THIQ Hydrochloride

G cluster_main 7-Amino-THIQ Hydrochloride cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation main 7-Amino-THIQ nitroso 7-Nitroso-THIQ main->nitroso [O] n_oxide THIQ N-Oxide main->n_oxide [O] ring_opened Ring-Opened Product main->ring_opened H₂O / Δ dimer Dimeric Product main->dimer

Caption: Potential degradation pathways for 7-amino-THIQ.

Experimental Workflow for Stability Indicating Method Development

G cluster_workflow Workflow start Start: 7-Amino-THIQ HCl Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis RP-HPLC Analysis stress->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation optimization Method Optimization evaluation->optimization Not Acceptable validation Method Validation (ICH Guidelines) evaluation->validation Acceptable optimization->analysis finish End: Validated Stability-Indicating Method validation->finish

Caption: Workflow for developing a stability-indicating method.

References

Technical Support Center: Pictet-Spengler Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during Pictet-Spengler cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Pictet-Spengler reaction?

The most frequently encountered byproducts are diastereomers (cis and trans isomers) if a new chiral center is formed at the C-1 position.[1][2] Other common side products include regioisomers, products from the oxidation of the indole nucleus, and δ-lactams when using unprotected α-ketoacids.

Q2: How can I control the diastereoselectivity of the reaction?

Diastereoselectivity is often influenced by reaction temperature and the choice of acid catalyst. Lower temperatures generally favor the kinetically controlled formation of the cis isomer.[2] Conversely, higher temperatures or stronger acidic conditions can lead to equilibration and favor the thermodynamically more stable trans isomer.[3]

Q3: What causes the formation of regioisomers?

Regioisomers can form when the aromatic ring of the β-arylethylamine has more than one potential site for electrophilic attack by the iminium ion. The choice of solvent can sometimes influence the regioselectivity of the cyclization.

Q4: Can the starting materials decompose under the reaction conditions?

Yes, tryptamine derivatives and some aldehydes can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition and the formation of various impurities. It is crucial to carefully select the acid catalyst and control the reaction temperature.

Q5: Are there any less common byproducts I should be aware of?

While less frequently reported, the formation of dimeric species or N-oxides of the tryptamine starting material can occur under certain conditions. Dimerization may arise from intermolecular reactions, and N-oxidation can be a result of oxidative processes, particularly if the reaction is exposed to air for extended periods.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Isomer (Diastereomer Control)

Symptoms:

  • NMR or HPLC analysis shows a mixture of two or more products with very similar mass spectra but different retention times or spectral patterns.

  • The observed product ratio changes with reaction time or temperature.

Possible Causes:

  • Epimerization at C-1: The initially formed kinetic product (often the cis isomer) can epimerize to the more thermodynamically stable trans isomer under the reaction conditions.[3]

  • Inadequate Temperature Control: Fluctuations in temperature can lead to inconsistent diastereoselectivity.

Troubleshooting Steps:

  • Temperature Optimization: To favor the cis isomer, conduct the reaction at lower temperatures (e.g., 0 °C to room temperature). For the trans isomer, higher temperatures may be required, but this should be balanced against potential decomposition.[2]

  • Catalyst Screening: The type and concentration of the acid catalyst can influence the rate of epimerization. Experiment with milder acids (e.g., Brønsted acids) or Lewis acids to find the optimal balance between reaction rate and selectivity.[4]

  • Reaction Time: Monitor the reaction over time to determine the point at which the desired diastereomer is at its maximum concentration before significant epimerization occurs.

Issue 2: Formation of Regioisomers

Symptoms:

  • Mass spectrometry indicates the formation of products with the same mass as the desired product, but NMR analysis reveals different substitution patterns on the aromatic ring.

Possible Causes:

  • Multiple Activated Positions on the Aromatic Ring: The presence of multiple electron-donating groups can lead to cyclization at different positions.

Troubleshooting Steps:

  • Solvent Effects: Investigate the use of different solvents (polar vs. nonpolar) as this can sometimes influence the regioselectivity of the cyclization.

  • Protecting Groups: If possible, temporarily install a protecting group on one of the competing positions to direct the cyclization to the desired site.

  • Catalyst Choice: The steric bulk of the catalyst or substrate can sometimes be exploited to favor cyclization at a less hindered position.

Issue 3: Observation of Oxidation or Decomposition Products

Symptoms:

  • The reaction mixture turns dark or contains insoluble material.

  • TLC or LC-MS analysis shows a complex mixture of products with masses that do not correspond to the expected product or simple byproducts.

  • Presence of N-oxide or other oxidized species.

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or overly strong acids can cause decomposition of the starting materials or product.[2]

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, especially in the presence of air.

Troubleshooting Steps:

  • Milder Conditions: Reduce the reaction temperature and/or use a milder acid catalyst.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Issue 4: Formation of δ-Lactam Byproduct

Symptoms:

  • A byproduct with a mass corresponding to the intramolecular cyclization of the starting materials is observed, particularly when using an unprotected α-ketoacid.

Possible Causes:

  • Intramolecular Cyclization: The carboxylic acid of the aldehyde component can react intramolecularly with the amine.

Troubleshooting Steps:

  • Protecting Groups: Protect the carboxylic acid of the aldehyde component (e.g., as an ester) to prevent lactam formation. The protecting group can be removed in a subsequent step.

Data Presentation

Table 1: Influence of Reaction Temperature on Diastereoselectivity

Temperature (°C)Predominant IsomerDiastereomeric Ratio (cis:trans)Notes
Low (e.g., -78 to 0)cis (Kinetic)High (e.g., >10:1)Favored under kinetic control.
Room TemperatureMixtureVariableRatio depends on substrate and catalyst.
High (e.g., Reflux)trans (Thermodynamic)Low (can favor trans)Increased risk of epimerization and decomposition.[3]

Table 2: Influence of Acid Catalyst on Byproduct Formation

Acid CatalystCommon ByproductsRecommendations
Strong Brønsted Acids (e.g., TFA, HCl)Epimerization to trans isomer, potential decomposition.[3]Use at lower concentrations and temperatures.
Lewis Acids (e.g., BF₃·OEt₂)Can offer different selectivity profiles.Useful for substrates that are sensitive to protic acids.
Milder Brønsted Acids (e.g., Acetic Acid)Slower reaction rates, may reduce epimerization.May require longer reaction times or higher temperatures.

Experimental Protocols

Protocol 1: Identification and Quantification of Diastereomers by ¹H NMR
  • Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify distinct signals for each diastereomer. Protons at the C-1 and C-3 positions often show different chemical shifts and coupling constants for the cis and trans isomers.

    • Integrate the non-overlapping signals corresponding to each diastereomer.

    • Calculate the diastereomeric ratio from the integral values.

Protocol 2: Analysis of Reaction Mixture by HPLC
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Method Development: Develop an HPLC method that provides baseline separation of the starting materials, product isomers, and any significant byproducts. A C18 column with a gradient elution of water and acetonitrile (with or without a modifier like formic acid or TFA) is a good starting point.

  • Analysis: Inject the sample and identify the peaks corresponding to the different components by comparing retention times with authentic standards (if available) or by collecting fractions for subsequent MS or NMR analysis.

  • Quantification: Determine the relative percentages of each component from the peak areas in the chromatogram.

Mandatory Visualization

pictet_spengler_byproducts cluster_main Pictet-Spengler Reaction cluster_byproducts Potential Byproducts Start β-Arylethylamine + Aldehyde/Ketone Imine Schiff Base/ Iminium Ion Start->Imine Condensation (Acid Catalyst) Oxidation Oxidation Product Start->Oxidation O₂ Product Desired Tetrahydro-β-carboline Imine->Product Intramolecular Cyclization Regioisomer Regioisomer Imine->Regioisomer Alternative Cyclization Dimer Dimerization Imine->Dimer Intermolecular Reaction Epimer Epimerization (e.g., cis to trans) Product->Epimer Acid/Heat

Caption: Overview of byproduct formation in the Pictet-Spengler reaction.

troubleshooting_workflow Start Problem Encountered Analyze Analyze Crude Reaction (TLC, LC-MS, NMR) Start->Analyze Identify Identify Byproduct(s) Analyze->Identify Diastereomers Diastereomers? Identify->Diastereomers Regioisomers Regioisomers? Diastereomers->Regioisomers No Optimize_Temp Optimize Temperature & Reaction Time Diastereomers->Optimize_Temp Yes Other Other Byproducts? Regioisomers->Other No Optimize_Solvent Change Solvent/ Use Protecting Group Regioisomers->Optimize_Solvent Yes Optimize_Conditions Use Milder Conditions/ Inert Atmosphere Other->Optimize_Conditions Yes End Problem Resolved Other->End No Optimize_Temp->End Optimize_Solvent->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

optimizing reaction conditions for N-alkylation of tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of tetrahydroisoquinoline (THIQ). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the optimization of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of tetrahydroisoquinolines?

A1: The primary methods for N-alkylation of THIQs include:

  • Direct Alkylation with Alkyl Halides: This is a classic SN2 reaction where the nitrogen atom of the THIQ acts as a nucleophile, attacking an alkyl halide (or sulfonate) in the presence of a base.[1]

  • Reductive Amination: This method involves the reaction of the secondary amine of the THIQ core with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent to yield the N-alkylated product.[2][3]

  • Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[4][5][6]

  • Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving reactants in different phases (e.g., a water-soluble base and an organic-soluble substrate). A phase-transfer catalyst facilitates the transport of the anionic nucleophile into the organic phase for the reaction to occur.

Q2: I am observing low to no yield in my N-alkylation reaction using an alkyl bromide. What are the potential causes and solutions?

A2: Low yields in N-alkylation with alkyl bromides are a common issue. Here are several factors to consider and troubleshoot:

  • Insufficiently Reactive Leaving Group: While bromides are common leaving groups, they may not be reactive enough for your specific substrate or conditions.

    • Solution: Switch to an alkyl iodide, which is a better leaving group. Alternatively, you can add a catalytic amount of potassium iodide (KI) to your reaction with the alkyl bromide. This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for promoting the SN2 reaction.

    • Solution: Use a non-nucleophilic base to deprotonate the THIQ nitrogen without competing in the alkylation. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the anionic nitrogen nucleophile reactive.[1]

  • Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. If conventional heating is not effective, consider using a microwave reactor, which can significantly accelerate the reaction.[4][5][6]

  • Steric Hindrance: If either the tetrahydroisoquinoline or the alkyl halide is sterically hindered, the SN2 reaction will be slow.

    • Solution: For sterically hindered substrates, you may need to use more forcing conditions (higher temperature, longer reaction time). If this is not successful, consider an alternative synthetic approach, such as reductive amination, which is often less sensitive to steric bulk.[1]

Q3: I am getting a significant amount of O-alkylation as a side product. How can I improve the selectivity for N-alkylation?

A3: O-alkylation can be a competing side reaction, especially if your tetrahydroisoquinoline substrate contains a phenolic hydroxyl group. The selectivity between N- and O-alkylation is influenced by several factors:

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen in a THIQ is a "softer" nucleophile than the oxygen of a phenol. Alkyl halides are considered "soft" electrophiles. According to HSAB theory, soft-soft interactions are favored. However, reaction conditions can influence this preference.

  • Choice of Base and Solvent: The reaction conditions can alter the nucleophilicity of the nitrogen and oxygen atoms.

    • Solution: Employing a weaker base and a polar protic solvent can sometimes favor N-alkylation. Conversely, a strong base that fully deprotonates the phenol to a phenoxide will increase its nucleophilicity, potentially leading to more O-alkylation. Experimenting with different base/solvent combinations is recommended.

  • Protecting Groups: If O-alkylation remains a persistent issue, the most straightforward solution is to protect the hydroxyl group before performing the N-alkylation. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents.2. Poorly chosen solvent or base.3. Insufficient reaction temperature or time.4. Steric hindrance.1. Check the purity and activity of your starting materials and catalysts.2. Screen different solvents (e.g., DMF, ACN, THF) and bases (e.g., K₂CO₃, Cs₂CO₃, NaH).3. Gradually increase the temperature and monitor the reaction by TLC. Consider using a microwave reactor.[4][5][6]4. If sterically hindered, use more forcing conditions or switch to reductive amination.[1]
Formation of Side Products 1. O-alkylation of phenolic hydroxyl groups.2. Dialkylation of the nitrogen.3. Decomposition of starting material or product.1. Protect the hydroxyl group before N-alkylation.2. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.3. Lower the reaction temperature and monitor the reaction closely to avoid over-running. Ensure your reagents and solvents are pure.
Difficult Purification 1. Product is difficult to separate from starting material.2. Product is an oil and difficult to handle.3. Presence of inorganic salts from the base.1. Optimize the reaction to drive it to completion. Use a different chromatography solvent system or consider derivatization to a solid for purification.2. Try to form a salt of the product (e.g., hydrochloride salt) which may be a crystalline solid.3. Perform an aqueous workup to remove inorganic salts before chromatography.

Data Presentation: Reaction Condition Optimization

Table 1: Direct N-Alkylation with Alkyl Halides - Representative Conditions
EntryTetrahydroisoquinolineAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
11,2,3,4-TetrahydroisoquinolineBenzyl bromideK₂CO₃ (2.0)ACN8012>95
26,7-Dimethoxy-THIQEthyl iodideNaH (1.2)DMFRT685-90
31,2,3,4-TetrahydroisoquinolineMethyl iodideK₂CO₃ (1.5)AcetoneReflux8~90
41,2,3,4-TetrahydroisoquinolineAllyl bromideCs₂CO₃ (2.0)DMF604>90
Table 2: Reductive Amination - Representative Conditions
EntryTetrahydroisoquinolineCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
11,2,3,4-TetrahydroisoquinolineBenzaldehydeNaBH(OAc)₃DCERT1285-95
21,2,3,4-TetrahydroisoquinolineAcetoneNaBH₃CNMeOHRT24~80
3Quinolines (in situ reduction)Various aldehydesHantzsch esterDCE601272-93[2][3]
4Primary aminesVarious ketonesNaBH₄ / Ti(i-PrO)₄----[7]
Table 3: Microwave-Assisted N-Alkylation
EntryTetrahydroisoquinolineAlkylating AgentBase/CatalystSolventTemp. (°C)Time (min)Yield (%)
11,2,3,4-TetrahydroisoquinolineAryl iodidesPd-catalyst--5Good[5]
21,2,3,4-TetrahydroisoquinolinePyridyl bromidesPd-catalyst--30Good[5]
3AmidesParaformaldehydePPA/SiO₂Toluene10060-[4]
4AnilinesAlcoholsSmI₂Toluene14060up to 81[8]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
  • To a solution of the tetrahydroisoquinoline (1.0 equiv.) in a suitable solvent (e.g., DMF or ACN), add a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the alkyl halide (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination
  • To a solution of the tetrahydroisoquinoline (1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) in portions.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_direct_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve THIQ in Solvent add_base Add Base start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide stir_heat Stir at Desired Temperature add_alkyl_halide->stir_heat monitor Monitor by TLC stir_heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-Alkylation cause1 Poor Leaving Group start->cause1 cause2 Incorrect Base/Solvent start->cause2 cause3 Low Temperature start->cause3 cause4 Steric Hindrance start->cause4 sol1 Use Alkyl Iodide or add KI cause1->sol1 sol2 Screen Bases (K2CO3, NaH) and Solvents (DMF, ACN) cause2->sol2 sol3 Increase Temperature or use Microwave cause3->sol3 sol4 Use Forcing Conditions or Switch to Reductive Amination cause4->sol4

References

Technical Support Center: Enantioselective Synthesis of THIQ Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of Tetrahydroisoquinoline (THIQ) analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of THIQ analogs?

A1: The primary methods for enantioselective synthesis of THIQs include asymmetric hydrogenation of dihydroisoquinolines (DHIQs), asymmetric transfer hydrogenation, and the Pictet-Spengler reaction using a chiral catalyst.[1][2][3] Other notable methods involve palladium-catalyzed alkene carboamination reactions and lipase-catalyzed kinetic resolutions.[4][5][6]

Q2: My enantioselectivity (ee%) is consistently low. What are the first parameters I should investigate?

A2: Low enantioselectivity is a common issue. The first parameters to investigate are the choice of chiral ligand and the reaction temperature.[7][8] Lowering the reaction temperature often enhances enantioselectivity.[7][8] The purity of the catalyst and solvent can also significantly impact the outcome.

Q3: I am observing significant side product formation in my Pictet-Spengler reaction. What could be the cause?

A3: Side product formation in the Pictet-Spengler reaction can be caused by several factors, including overly harsh reaction conditions (e.g., high temperatures, strong acids) which can lead to undesired side reactions.[9] The presence of unprotected functional groups on the phenethylamine or aldehyde/ketone substrate can also lead to side products.[9]

Q4: What are the challenges associated with the purification of chiral THIQ analogs?

A4: The primary challenge in purifying chiral THIQ analogs is separating the desired enantiomer from the racemic mixture or minor enantiomer.[10][11] This often requires specialized techniques like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which can be costly and difficult to scale up.[10] Crystallization techniques can also be employed but may require extensive optimization.

Troubleshooting Guides

Low Enantioselectivity

Problem: The enantiomeric excess (ee%) of my THIQ product is below the desired level.

Potential Cause Suggested Solution
Suboptimal Chiral Ligand The steric and electronic properties of the chiral ligand are crucial. Screen a variety of ligands with different steric bulk and electronic properties. For iridium-catalyzed hydrogenations, ligands like (S)-Siphos-PE have shown excellent results.[5][6] For copper-catalyzed reactions, consider BOX or PyBOX ligands.[7]
Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Generally, lowering the temperature improves enantioselectivity.[7][8] Perform a temperature screen (e.g., from room temperature down to -78 °C) to find the optimal condition.
Solvent Effects The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction. Non-coordinating solvents like toluene are often preferred.[7] Screen a range of solvents with varying polarities.
Catalyst Purity and Loading Ensure the high purity of both the metal precursor and the chiral ligand. Impurities can poison the catalyst. Catalyst loading can also be critical; sometimes a slightly higher loading can improve enantioselectivity.[7]
Substrate Structure The steric and electronic properties of your substrate can impact the stereochemical outcome. Bulky substituents on the substrate can enhance facial discrimination.[7] If possible, consider modifying the substrate structure.
Presence of Additives In some cases, additives can significantly improve enantioselectivity. For instance, the addition of Lewis acids like AgSbF₆ has been shown to improve both activity and enantioselectivity in Ru-catalyzed transfer hydrogenations.[1] Brønsted acids like H₃PO₄ can also be beneficial in certain hydrogenations.[1]
Low Reaction Yield

Problem: The overall yield of my THIQ product is poor.

Potential Cause Suggested Solution
Catalyst Deactivation Strong coordination of the nitrogen atom in the substrate or product to the metal center can lead to catalyst deactivation, particularly with iridium catalysts.[1] Strategies to mitigate this include using catalyst activation or substrate activation techniques.[1]
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to determine if the reaction has gone to completion. If not, consider increasing the reaction time or temperature (be mindful of the effect on enantioselectivity).
Side Reactions As mentioned in the FAQs, side reactions can consume starting material and lower the yield. For Pictet-Spengler reactions, using milder conditions and protecting sensitive functional groups can help.[9] In copper-catalyzed reactions, alkyne homocoupling (Glaser coupling) is a common side reaction that can be minimized by slow addition of the alkyne.[7]
Product Instability/Decomposition The desired product may be unstable under the reaction or workup conditions. Consider performing the reaction under an inert atmosphere and using milder workup procedures.
Purification Issues Product loss during purification can significantly impact the final yield. Optimize your purification method (e.g., flash column chromatography, crystallization) to minimize losses.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different enantioselective methods for THIQ synthesis.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of DHIQs

SubstrateChiral LigandAdditiveSolventTemp (°C)Yield (%)ee (%)Reference
1-Phenyl-DHIQJosiPhos derivativeH₃PO₄--9796[1]
1-Phenyl-DHIQtBu-ax-Josiphos---78-9680-99[12]
-(S)-Siphos-PE-Toluene1108692[5][6]

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

SubstrateChiral LigandAdditiveSolventYield (%)ee (%)Reference
1-Aryl/Alkyl DHIQs(R,R)-N,N*f-H₂O--[1]
1-Benzyl-6,7-dimethoxy-DHIQ-AgSbF₆->90 (conv.)98[1]
1-Phenyl-DHIQ-AgSbF₆/Bi(OTf)₃-87 (conv.)94[1]

Experimental Protocols

General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., tBu-ax-Josiphos) in a degassed, anhydrous solvent (e.g., toluene). Stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate flask, dissolve the dihydroisoquinoline (DHIQ) substrate in the same solvent.

  • Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Pressurize the reaction vessel with hydrogen gas (the pressure will be substrate and catalyst dependent, typically ranging from atmospheric pressure to 100 psi).

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen gas. Quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired THIQ analog.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

General Protocol for Pictet-Spengler Reaction
  • Reaction Setup: To a solution of the β-arylethylamine in a suitable solvent (e.g., toluene, CH₂Cl₂), add the aldehyde or ketone substrate.

  • Catalyst Addition: Add the chiral catalyst (e.g., a chiral phosphoric acid like (R)-TRIP).[3]

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature. The optimal temperature can range from ambient to elevated temperatures, depending on the reactivity of the substrates and the catalyst used.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃) and extract the product with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Visualizations

TroubleshootingWorkflow Start Low Enantioselectivity Observed CheckTemp Optimize Temperature (Lowering is often better) Start->CheckTemp Improved Enantioselectivity Improved CheckTemp->Improved Improvement NotImproved Still Low ee% CheckTemp->NotImproved No Improvement CheckLigand Screen Chiral Ligands (Vary sterics and electronics) CheckLigand->Improved NotImproved2 CheckLigand->NotImproved2 No Improvement CheckSolvent Screen Solvents (Vary polarity) CheckSolvent->Improved NotImproved3 CheckSolvent->NotImproved3 No Improvement CheckPurity Verify Catalyst and Reagent Purity CheckPurity->Improved NotImproved4 CheckPurity->NotImproved4 No Improvement CheckAdditives Investigate Additives (Lewis/Brønsted Acids) CheckAdditives->Improved Reevaluate Re-evaluate Substrate/ Reaction Design CheckAdditives->Reevaluate No Improvement NotImproved->CheckLigand NotImproved2->CheckSolvent NotImproved3->CheckPurity NotImproved4->CheckAdditives

Caption: Troubleshooting workflow for low enantioselectivity in THIQ synthesis.

CatalyticCycle Catalyst [M-L] SubstrateComplex [M-L(S)] Catalyst->SubstrateComplex + Substrate (S) Intermediate [M-L(Int)] SubstrateComplex->Intermediate Stereodetermining Step ProductComplex [M-L(P)] Intermediate->ProductComplex Reaction ProductComplex->Catalyst - Product (P) L_star L* = Chiral Ligand M M = Metal Center S S = Substrate P P = Product

Caption: Generalized catalytic cycle for asymmetric metal-catalyzed reactions.

References

Technical Support Center: Synthesis of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetrahydroisoquinoline derivatives. The following sections address common issues related to solvent effects in key synthetic methodologies.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of tetrahydroisoquinoline derivatives, with a focus on the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

Problem: Low or No Yield of Tetrahydroisoquinoline

Potential Cause Suggested Solution
Poor Solubility of Reactants Select a solvent that dissolves both the β-arylethylamine and the aldehyde/ketone at the reaction temperature. A solvent screen with small-scale reactions is recommended.
Unfavorable Reaction Equilibrium In some cases, aprotic solvents can lead to higher yields compared to traditional protic solvents.[1] Consider switching from an alcohol (e.g., methanol) to a non-protic solvent like dichloromethane (DCM), toluene, or acetonitrile.
Decomposition of Starting Material or Product If reactants or products are sensitive to harsh acidic conditions, consider using milder catalysts or even non-acidic conditions. High temperatures can also lead to degradation; monitor the reaction and avoid excessive heating.
Iminium Ion Formation is Too Slow Protic solvents can facilitate the formation of the key iminium ion intermediate through hydrogen bonding.[2] If the reaction is sluggish in an aprotic solvent, a switch to a protic solvent or the addition of a catalytic amount of a protic acid might be beneficial.

Problem: Formation of Side Products

Potential Cause Suggested Solution
Ortho/Para Isomer Formation The regioselectivity of the cyclization can be highly solvent-dependent. For dopamine derivatives, a switch from a protic solvent like trifluoroethanol (TFE), which favors the para-product, to a non-polar aprotic solvent like toluene can significantly increase the yield of the desired ortho-isomer.
Over-alkylation or Polymerization Use a slight excess of the carbonyl compound to ensure complete consumption of the amine starting material.[3]
Bischler-Napieralski Reaction

Problem: Low or No Yield of Dihydroisoquinoline

Potential Cause Suggested Solution
Inefficient Dehydration The choice of dehydrating agent is critical. For less reactive substrates, stronger reagents like a mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) may be necessary.[4]
Inappropriate Reaction Temperature These reactions often require elevated temperatures. If the reaction is not proceeding, consider switching to a higher-boiling solvent like xylene or using microwave irradiation to achieve the necessary temperature.[5]
Deactivated Aromatic Ring The Bischler-Napieralski reaction is an electrophilic aromatic substitution and works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, the reaction may fail.[4]

Problem: Significant Formation of Styrene Byproduct (Retro-Ritter Reaction)

Potential Cause Suggested Solution
Fragmentation of the Nitrilium Ion Intermediate This side reaction is common when the formation of a conjugated styrene is favorable.[5] Using the corresponding nitrile (e.g., acetonitrile if an acetyl group is part of the intermediate) as the solvent can shift the equilibrium away from the retro-Ritter product.[6]
Harsh Reaction Conditions Milder reaction conditions can sometimes suppress this side reaction. Consider alternative reagents like oxalyl chloride to generate an N-acyliminium intermediate which is less prone to fragmentation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the synthesis of tetrahydroisoquinolines?

A1: The solvent plays a crucial role in several aspects of the reaction. It must first dissolve the reactants to allow them to interact. Beyond solubility, the solvent can influence the reaction rate and equilibrium position by stabilizing or destabilizing reactants, intermediates, and transition states.[6] Its properties, such as polarity and proticity (the ability to donate a proton), can significantly impact the reaction's yield, selectivity (chemo-, regio-, and stereo-), and the formation of side products.

Q2: Should I use a protic or aprotic solvent for the Pictet-Spengler reaction?

A2: The choice between a protic and an aprotic solvent depends on the specific substrates and desired outcome.

  • Protic solvents (e.g., methanol, ethanol, water) can facilitate the reaction by hydrogen bonding with the carbonyl group, activating it for nucleophilic attack by the amine, and by stabilizing the iminium ion intermediate.[2]

  • Aprotic solvents (e.g., dichloromethane, toluene, acetonitrile), however, have been shown in some cases to provide superior yields.[1] They are also crucial for controlling regioselectivity in certain substrates. A solvent screen is often the best approach to determine the optimal conditions for a new reaction.

Q3: How does solvent polarity affect the yield of my reaction?

A3: Solvent polarity can have a significant impact on reaction yield. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions involving such species. For instance, the formation of the charged iminium ion in the Pictet-Spengler reaction can be favored in polar solvents. However, excessive stabilization of the starting materials by a highly polar solvent can increase the activation energy and slow down the reaction. The optimal solvent polarity is a balance that needs to be determined empirically for each specific reaction.

Q4: Can the solvent influence the stereoselectivity of my asymmetric synthesis?

A4: Yes, absolutely. In asymmetric syntheses of tetrahydroisoquinolines, the solvent can play a critical role in determining the enantiomeric excess (ee) or diastereomeric ratio (dr). The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby directing the approach of the reagents to favor the formation of one stereoisomer over the other. For example, in certain asymmetric hydrogenations to produce chiral tetrahydroquinolines, switching from a non-polar solvent mixture like toluene/dioxane to a protic solvent like ethanol can lead to the formation of the opposite enantiomer.

Q5: My reaction mixture turns into a thick tar. What role could the solvent play in this?

A5: Tar formation is often a result of polymerization or decomposition of starting materials or products, which can be exacerbated by the solvent and reaction conditions. If the solvent does not adequately dissolve the reactants or intermediates, localized high concentrations can lead to unwanted side reactions. Additionally, if the reaction is run at a high temperature in a solvent that does not effectively dissipate heat, thermal decomposition can occur. Ensure good stirring and consider a solvent in which all species are soluble at the reaction temperature.

Data Presentation

The following tables summarize quantitative data on the effect of solvents on the yield and stereoselectivity of tetrahydroisoquinoline synthesis.

Table 1: Solvent Effects on the Diastereoselectivity of a 1,3-Dipolar Cycloaddition for Tetrahydroisoquinoline Synthesis [7]

SolventYield (%)Diastereomeric Ratio (dr)
CHCl₃8912.5:1
DCE 91 25:1
Toluene856.2:1
Dioxane871:1
Ethyl Acetate741:1

Table 2: Solvent Effects on the Enantioselective Synthesis of a Tetrahydroquinoxaline Derivative via Asymmetric Hydrogenation

Solvent SystemYield (%)Enantiomeric Excess (ee, %)Enantiomer
Toluene/Dioxane 93 98 R
Ethanol (EtOH) 83 93 S

Experimental Protocols

General Procedure for a Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1.0 eq.) in the chosen anhydrous solvent (e.g., dichloromethane, toluene, or methanol).

  • Add the aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%, or a few drops of concentrated HCl).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Bischler-Napieralski Reaction[8]
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 eq.).

  • Add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[8]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[8]

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[8]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[8]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[8]

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography or recrystallization.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Reactants (β-arylethylamine, Aldehyde/Amide) solvent_selection Solvent Selection (Protic vs. Aprotic, Polarity) start->solvent_selection reagent_prep Prepare Reagents (Catalyst/Dehydrating Agent) solvent_selection->reagent_prep reaction_setup Set up Reaction (Inert atmosphere, Temperature control) reagent_prep->reaction_setup monitoring Monitor Progress (TLC, LC-MS) reaction_setup->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography, Recrystallization) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the synthesis of tetrahydroisoquinoline derivatives.

solvent_effects_logic cluster_properties Solvent Properties cluster_intermediates Intermediate/Transition State cluster_outcomes Reaction Outcomes polarity Polarity (Dielectric Constant) charged_intermediate Charged Intermediates (e.g., Iminium Ion) polarity->charged_intermediate Stabilizes transition_state Transition State Geometry polarity->transition_state Influences side_products Side Products polarity->side_products Can Influence proticity Proticity (H-bond Donor) proticity->charged_intermediate Stabilizes via H-bonding proticity->transition_state Influences proticity->side_products Can Influence yield Yield charged_intermediate->yield Affects Rate selectivity Selectivity (Regio-, Stereo-) transition_state->selectivity Determines

Caption: Logical relationship between solvent properties and reaction outcomes in tetrahydroisoquinoline synthesis.

References

Technical Support Center: Managing Scalability Issues in Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting strategies for managing common scalability issues encountered during the synthesis of Tetrahydroisoquinolines (THIQs). The following sections offer detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), comprehensive experimental protocols, and visual workflows to assist researchers in successfully transitioning their THIQ synthesis from laboratory to larger scales.

Troubleshooting Guides

This section addresses specific challenges that may arise during the scale-up of THIQ synthesis, focusing on the two primary synthetic routes: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are precursors to THIQs.[1] However, scaling up this reaction can present several challenges.

Q1: My Bischler-Napieralski reaction is showing a significant drop in yield upon scale-up. What are the potential causes and how can I address them?

A significant decrease in yield when moving to a larger scale is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, promoting side reactions and decomposition.[2]

    • Solution:

      • Ensure efficient stirring to maintain a homogenous temperature distribution.

      • Slow down the addition rate of the dehydrating agent (e.g., POCl₃).

      • Utilize a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.

      • Consider a semi-batch or continuous flow process for better heat management.[2]

  • Poor Mixing: Inadequate mixing can result in localized high concentrations of reagents, leading to side product formation.

    • Solution:

      • Use an appropriate stirrer and agitation speed for the reactor size and viscosity of the reaction mixture.

      • Ensure the reactor is properly baffled to improve mixing efficiency.

  • Incomplete Reaction: The reaction may not go to completion at a larger scale within the same timeframe as the lab-scale experiment.

    • Solution:

      • Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.

      • Gradually increase the reaction temperature, ensuring it does not lead to decomposition.

Q2: I am observing the formation of a significant amount of tarry byproducts in my large-scale Bischler-Napieralski reaction. What is the cause and how can I prevent this?

Tarry material formation is often due to polymerization and decomposition at elevated temperatures or with prolonged reaction times.[3]

  • Solution:

    • Temperature Control: Carefully control the reaction temperature and avoid localized overheating. A gradual increase to the target temperature can be beneficial.[3]

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-heating and subsequent decomposition.[3]

    • Solvent: Ensure sufficient solvent is used to maintain a stirrable and homogeneous reaction mixture.[3]

Q3: Upon scaling up, I am noticing the formation of an unexpected regioisomer. Why is this happening and what can I do?

The formation of unexpected regioisomers can occur if the cyclization happens at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.[1]

  • Solution:

    • Substrate Modification: If possible, modify the activating groups on the aromatic ring to direct the cyclization to the desired position.

    • Reaction Conditions: Milder reaction conditions, such as using triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures, may offer better regioselectivity.[1]

    • Thorough Analysis: Carefully characterize the product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.[3]

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a versatile method for synthesizing the THIQ core structure.[4] While generally robust, scalability can introduce challenges.

Q1: The yield of my Pictet-Spengler reaction has decreased significantly on a larger scale. What are the common culprits?

A drop in yield during the scale-up of a Pictet-Spengler reaction can often be traced back to the following:

  • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, and its formation can be less efficient at larger scales due to localized pH and concentration gradients.[5]

    • Solution:

      • Ensure efficient mixing to maintain homogeneity.

      • Optimize the concentration and addition rate of the acid catalyst.

  • Reagent Stoichiometry: Inaccurate reagent stoichiometry, especially of the aldehyde or ketone, can become more pronounced at a larger scale.

    • Solution:

      • Carefully control the stoichiometry of the reactants. A slight excess of the carbonyl compound can sometimes be beneficial to ensure complete consumption of the amine.[6]

  • Temperature Control: While some Pictet-Spengler reactions proceed at room temperature, others require heating. Inconsistent temperature control in a large reactor can affect the reaction rate and yield.[7]

    • Solution:

      • Ensure uniform heating and efficient temperature monitoring throughout the reactor.

Q2: I am struggling with the purification of my large-scale Pictet-Spengler reaction, and the product is difficult to separate from starting materials. What can I do?

Purification challenges are common when scaling up. Co-elution of starting materials and byproducts with the desired product can occur.[7]

  • Solution:

    • Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC or HPLC to minimize the amount of unreacted starting material.[7]

    • Acid-Base Extraction: Utilize acid-base extraction to separate the basic THIQ product from non-basic impurities.

    • Crystallization: If the product is a solid, recrystallization can be an effective purification method at a large scale.

    • Chromatography Optimization: If column chromatography is necessary, optimize the solvent system to achieve better separation.

Q3: My stereoselective Pictet-Spengler reaction is showing a loss of enantiomeric excess (ee) upon scale-up. How can I prevent this?

Maintaining stereochemical integrity during scale-up is crucial for asymmetric reactions.

  • Solution:

    • Temperature Control: Lower temperatures generally favor the kinetically controlled product and can help prevent racemization. Precise and consistent temperature control is critical.[7]

    • Catalyst Stability and Homogeneity: Ensure the chiral catalyst is stable under the reaction conditions and is homogeneously distributed throughout the reaction mixture.

    • Reaction Time: Shorter reaction times, where possible, can minimize the risk of racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up THIQ synthesis, particularly the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is often exothermic, especially during the addition of the dehydrating agent (e.g., POCl₃). On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid increase in temperature and pressure.[2] It is crucial to have robust temperature control, an efficient cooling system, and an emergency quenching plan in place.

Q2: How does the choice of solvent impact the scalability of THIQ synthesis?

The solvent plays a critical role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up, a solvent that is effective at a small scale may not be ideal for a large-scale process. For instance, in the Bischler-Napieralski reaction, using a nitrile solvent can sometimes suppress the formation of styrene byproducts via a retro-Ritter reaction.[8] For the Pictet-Spengler reaction, the choice between protic and aprotic solvents can significantly affect yield and reaction time.[7] When scaling up, consider solvent properties such as boiling point, heat capacity, and safety.

Q3: What role does impurity profiling play in managing scalability issues?

Impurity profiling is the identification and quantification of all impurities in your product.[9] As reactions are scaled up, minor impurities observed at the lab scale can become significant. Understanding the impurity profile at different scales helps to:

  • Identify the source of impurities (e.g., starting materials, side reactions, degradation).

  • Optimize reaction conditions to minimize the formation of specific impurities.

  • Develop effective purification strategies for the final product.

  • Ensure the final product meets regulatory requirements for purity.[10]

Q4: Are there greener alternatives for catalysts and solvents in THIQ synthesis?

Yes, research is ongoing to develop more environmentally friendly methods for THIQ synthesis. For the Pictet-Spengler reaction, water has been explored as a solvent, and various organocatalysts are being developed to replace traditional strong acid catalysts.[11] In some cases, enzymatic versions of the Pictet-Spengler reaction have been reported. For the Bischler-Napieralski reaction, milder reagents like triflic anhydride can sometimes be used in place of harsher reagents like POCl₃.[12]

Data Presentation

Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Trifluoroacetic acid (TFA)10DichloroethaneReflux285[13]
Hydrochloric acid (HCl)-AcetonitrileReflux->95[7]
Gold(I) complex-DichloromethaneRoom Temp-up to 97[7]
Chiral Phosphoric Acid10Toluene252488[13]
Thiourea derivative----Good yields[7]
Table 2: Effect of Solvent on Pictet-Spengler Reaction Yield and Stereoselectivity
Tryptamine AnalogAldehydeSolventYield (%)Diastereomeric Ratio (cis:trans)Reference
D-Tryptophan methyl ester HClPiperonalAcetonitrileHigh99:1[7]
D-Tryptophan methyl ester HClPiperonalNitromethaneHigh99:1[7]
Dopamine derivativeAldehyde 11TolueneSlower reaction, good ortho-selectivity-[7]
Dopamine derivativeAldehyde 11Trifluoroethanol (TFE)Fast reaction, high para-selectivity-[7]
Table 3: Common Dehydrating Agents for the Bischler-Napieralski Reaction and Their Typical Conditions
Dehydrating AgentTypical ConditionsSubstrate SuitabilityReference
Phosphorus oxychloride (POCl₃)Refluxing in an inert solvent (e.g., toluene, acetonitrile)Electron-rich aromatic rings[14]
Phosphorus pentoxide (P₂O₅) in POCl₃RefluxingElectron-deficient or neutral aromatic rings[14]
Triflic anhydride (Tf₂O) with 2-chloropyridine-20 °C to room temperatureBroad range of substrates, milder conditions[1]
Polyphosphoric acid (PPA)High temperaturesCan be effective for some substrates[14]

Experimental Protocols

Protocol 1: Gram-Scale Pictet-Spengler Reaction

This protocol provides a general procedure for a gram-scale acid-catalyzed Pictet-Spengler reaction.[4][15]

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Acid catalyst (e.g., TFA, 10-50 mol%; or a few drops of concentrated HCl)

  • Suitable solvent (e.g., methanol, dichloroethane, acetonitrile)

  • Saturated aqueous NaHCO₃ solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • To a solution of the β-arylethylamine in a suitable solvent, add the aldehyde or ketone.

  • Add the acid catalyst to the stirred solution at room temperature.[7]

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent (3 x volume of the aqueous layer).[7]

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Gram-Scale Bischler-Napieralski Reaction using POCl₃

This protocol is a general guideline for a gram-scale Bischler-Napieralski reaction using phosphorus oxychloride.[1][3]

Materials:

  • β-arylethylamide substrate (1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetonitrile)

  • Phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents)

  • Crushed ice

  • Concentrated base (e.g., ammonium hydroxide or sodium hydroxide solution)

  • Organic solvent for extraction (e.g., DCM or ethyl acetate)

  • Brine

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent.

  • Add phosphorus oxychloride (POCl₃) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

THIQ_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Start_Materials β-arylethylamine + Aldehyde/Ketone or Acyl Halide Reaction_Choice Choose Synthetic Route Start_Materials->Reaction_Choice Pictet_Spengler Pictet-Spengler Reaction Reaction_Choice->Pictet_Spengler Aldehyde/ Ketone Bischler_Napieralski Bischler-Napieralski Reaction Reaction_Choice->Bischler_Napieralski Amide Precursor Quenching Reaction Quenching Pictet_Spengler->Quenching Bischler_Napieralski->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification THIQ_Product Tetrahydroisoquinoline (THIQ) Purification->THIQ_Product

Caption: General workflow for THIQ synthesis.

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_Heat Evaluate Heat Transfer & Temperature Control Start->Check_Heat Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Time Monitor Reaction Progress & Time Start->Check_Time Solution_Heat Optimize Cooling, Slow Reagent Addition Check_Heat->Solution_Heat Solution_Mixing Adjust Stirrer Speed, Use Baffles Check_Mixing->Solution_Mixing Solution_Reagents Use Pure Reagents, Adjust Stoichiometry Check_Reagents->Solution_Reagents Solution_Time Extend Reaction Time as needed Check_Time->Solution_Time

Caption: Troubleshooting logic for low yield in THIQ synthesis.

Bischler_Napieralski_Pathway Amide β-arylethylamide Activate Activation with Dehydrating Agent (e.g., POCl₃) Amide->Activate Intermediate Nitrilium Ion Intermediate Activate->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction THIQ THIQ Reduction->THIQ

Caption: Bischler-Napieralski reaction pathway to THIQ.

References

Technical Support Center: Characterization of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the characterization of isoquinoline alkaloids. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and identifying these diverse natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps in characterizing a newly isolated isoquinoline alkaloid?

A1: The typical workflow begins with extraction from the natural source (e.g., plant material) using a solvent like methanol. This crude extract is then subjected to purification, often involving techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure alkaloid.[1] The structure of the purified compound is then elucidated using a combination of spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: My HPLC chromatogram shows significant peak tailing for my isoquinoline alkaloid sample. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like isoquinoline alkaloids is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column. Here are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to ≤ 3) protonates the silanol groups, minimizing their interaction with the protonated alkaloids. Conversely, increasing the pH to > 8 can neutralize the basic alkaloids, also reducing interactions.

  • Use of Additives: Incorporating a basic additive like triethylamine (TEA) into the mobile phase can competitively bind to the active silanol sites, effectively masking them from your analyte.

  • Column Selection: Employ a modern, high-purity silica column that is end-capped. End-capping chemically treats the residual silanol groups to reduce their polarity and accessibility.

  • Buffer Concentration: Increasing the buffer concentration in your mobile phase can also help to mask silanol interactions and improve peak shape.

Q3: I am having trouble distinguishing between two isoquinoline alkaloid isomers using mass spectrometry alone. What should I do?

A3: While mass spectrometry provides valuable information about the molecular weight and fragmentation patterns, isomers often yield very similar or identical mass spectra. To differentiate between them, you will need to employ other analytical techniques:

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can reveal subtle differences in the chemical environment of protons and carbons, allowing for the differentiation of structural isomers.

  • 2D NMR for Stereoisomers: For stereoisomers, 2D NOESY or ROESY experiments are crucial. These techniques detect through-space correlations between protons, providing information about their spatial proximity and thus the relative stereochemistry of the molecule.

  • Chiral Chromatography: If you suspect you have enantiomers, chiral HPLC or chiral capillary electrophoresis can be used to separate them.

Q4: What are the key challenges in determining the absolute configuration of a chiral isoquinoline alkaloid?

A4: Determining the absolute configuration is a significant challenge. While relative stereochemistry can often be determined by NMR (NOESY/ROESY), establishing the absolute configuration typically requires one of the following methods:

  • X-ray Crystallography: This is the gold standard for determining absolute configuration, but it requires a suitable single crystal of your compound, which can be difficult to obtain.[2]

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration of molecules in solution by comparing experimental spectra to those predicted by quantum mechanical calculations.[3]

  • Comparison to Known Compounds: If a closely related analog with a known absolute configuration is available, comparison of optical rotation or circular dichroism (CD) data can sometimes provide the absolute configuration. However, this method is not always reliable.

Troubleshooting Guides

Mass Spectrometry Analysis

Issue: Unclear or Ambiguous Fragmentation Patterns in MS/MS

This can hinder the structural elucidation of your isoquinoline alkaloid.

Troubleshooting Workflow:

start Ambiguous MS/MS Fragmentation step1 Optimize Collision Energy (CID/HCD) start->step1 step2 Compare with Literature/Databases step1->step2 Still unclear step3 Consider Different Alkaloid Subclasses step2->step3 No match found step4 Perform High-Resolution MS (HRMS) step3->step4 Subclass-specific fragments still ambiguous step5 Utilize Complementary Techniques (NMR) step4->step5 Elemental composition confirmed, but structure uncertain end_node Structural Hypothesis Formed step5->end_node

Caption: Troubleshooting ambiguous MS/MS fragmentation data.

Detailed Steps:

  • Optimize Collision Energy: The fragmentation pattern is highly dependent on the collision energy. Systematically vary the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy to find the optimal setting that produces a rich spectrum of fragment ions without excessive fragmentation into very small, uninformative pieces.[4]

  • Consult Literature and Databases: Compare your experimental fragmentation patterns with published data for known isoquinoline alkaloids. Resources like scientific journals and mass spectral libraries (e.g., GNPS) can be invaluable.[5][6]

  • Consider Different Subclass Fragmentation Rules: Different classes of isoquinoline alkaloids have characteristic fragmentation pathways. For example, protoberberines often show retro-Diels-Alder (rDA) fragmentation, while benzylisoquinolines typically cleave at the benzylic position.[7][8] Understanding these rules can help you interpret your spectra.

  • Acquire High-Resolution Mass Spectrometry (HRMS) Data: HRMS provides the exact mass of precursor and fragment ions, allowing you to determine their elemental composition. This is crucial for confirming fragment identities and distinguishing between isobaric species.

  • Correlate with NMR Data: Ultimately, MS data should be used in conjunction with NMR data for unambiguous structure determination.

NMR Spectroscopy

Issue: Severe Signal Overlap in ¹H NMR Spectrum

This is a common problem in complex molecules like isoquinoline alkaloids, especially in the aromatic region, making structural assignment difficult.

Troubleshooting Workflow:

start Signal Overlap in ¹H NMR step1 Acquire 2D NMR Spectra start->step1 step5 Consider Changing Solvent start->step5 If 2D is still insufficient step2 COSY step1->step2 ¹H-¹H Correlations step3 HSQC/HMQC step1->step3 ¹H-¹³C Direct Correlations step4 HMBC step1->step4 ¹H-¹³C Long-Range Correlations end_node Fragment Assembly and Structure Elucidation step2->end_node step3->end_node step4->end_node step5->step1

Caption: Resolving signal overlap in ¹H NMR spectra.

Detailed Steps:

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. This is extremely powerful for resolving overlapping proton signals by spreading them out in the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is essential for connecting different spin systems and piecing together the carbon skeleton of the molecule.

  • Change the Deuterated Solvent: Sometimes, changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or Methanol-d₄) can induce differential shifts in proton resonances, potentially resolving overlapping signals.

Issue: Ambiguous Stereochemistry from NOESY/ROESY Data

Misinterpretation of NOE (Nuclear Overhauser Effect) data can lead to incorrect stereochemical assignments.

Troubleshooting Steps:

  • Distinguish NOE from Chemical Exchange: ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often preferred for medium-sized molecules because it can help to distinguish between true NOEs and artifacts arising from chemical exchange, which can give cross-peaks of the opposite sign to the diagonal peaks.

  • Consider Molecular Flexibility: Isoquinoline alkaloids can have flexible ring systems. A lack of an expected NOE does not necessarily mean the protons are far apart; the molecule may exist in multiple conformations, some of which do not place the protons in close proximity. Conformational analysis using computational methods can be helpful here.[9]

  • Quantitative NOE Analysis: For rigid molecules, the intensity of an NOE cross-peak is proportional to the inverse sixth power of the distance between the protons. While precise distance measurements are complex, the relative intensities of different NOE cross-peaks can provide strong evidence for a particular stereoisomer.

Quantitative Data Summary

Table 1: Characteristic MS/MS Fragmentations of Common Isoquinoline Alkaloid Classes
Alkaloid ClassParent IonCharacteristic Neutral Losses / Fragment Ions (m/z)Notes
Protoberberine (e.g., Berberine)[M]⁺Loss of substituents from the aromatic rings (e.g., CH₃, CO). Retro-Diels-Alder (rDA) fragmentation of the B-ring is also common.The fully aromatic quaternary nature of berberine makes its core structure very stable.[1]
Benzophenanthridine (e.g., Sanguinarine)[M]⁺Dominated by the loss of substituents from the rigid ring structure.Fragmentation is often initiated by the loss of small molecules like CO or CH₂O from the substituents.[1]
Aporphine (e.g., Nuciferine)[M+H]⁺Can undergo rDA fragmentation. Loss of the N-methyl group is also a common fragmentation pathway.The fragmentation pattern can be complex and depends on the substitution pattern.
Benzylisoquinoline (e.g., Reticuline)[M+H]⁺Characteristic cleavage of the Cα-Cβ bond of the benzyl group, leading to the formation of a stable isoquinolinium ion.This is a key diagnostic fragmentation for this class of alkaloids.
Table 2: Typical ¹H NMR Chemical Shift Ranges (ppm) for Protoberberine Alkaloids
ProtonChemical Shift Range (ppm)Notes
H-16.7 - 7.2Aromatic proton on ring A.
H-46.8 - 7.5Aromatic proton on ring A.
H-84.5 - 5.0 (d, J≈15 Hz) & 4.7 - 5.2 (d, J≈15 Hz)Methylene protons adjacent to the nitrogen. Often appear as two distinct doublets.[10]
H-97.0 - 7.8Aromatic proton on ring D.
H-126.9 - 7.6Aromatic proton on ring D.
H-138.5 - 9.8Aromatic proton on ring C, highly deshielded due to the adjacent quaternary nitrogen.[11]
OCH₃3.8 - 4.2Methoxy group protons.
O-CH₂-O5.9 - 6.2Methylenedioxy group protons.

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the alkaloid.

Experimental Protocols

Protocol 1: General Sample Preparation and HPLC-MS/MS Analysis of Berberine in a Plant Matrix
  • Extraction:

    • Weigh approximately 1.0 g of dried, powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process two more times. .

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the alkaloids with methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.[1]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, increase to 90-95% B over 10-15 minutes.[1]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (for Berberine):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 336.1.

    • Product Ions (Q3): Monitor characteristic fragments such as m/z 320.1, 292.1.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.[1]

Signaling Pathway Visualization

Many isoquinoline alkaloids, such as berberine, exhibit a wide range of pharmacological activities by modulating key cellular signaling pathways.

Berberine Berberine AMPK AMPK Berberine->AMPK Activates NFkB NF-κB Berberine->NFkB Inhibits MAPK MAPK Berberine->MAPK Inhibits PI3K PI3K/Akt Berberine->PI3K Modulates OxidativeStress Oxidative Stress AMPK->OxidativeStress Reduces Inflammation Inflammation (IL-6, TNF-α) NFkB->Inflammation Promotes MAPK->Inflammation Promotes Apoptosis Apoptosis MAPK->Apoptosis Promotes CellSurvival Cell Survival & Proliferation PI3K->CellSurvival Promotes

Caption: Key signaling pathways modulated by Berberine.

References

Validation & Comparative

Comparative Bioactivity of 7-Amino-THIQ Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of tetrahydroisoquinoline (THIQ) analogs, with a focus on the contribution of the 7-amino substitution to their anticancer properties.

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the various functionalized THIQ analogs, those with substitutions at the 7-position have garnered significant interest, particularly in the context of anticancer drug discovery. This guide provides a comparative analysis of the bioactivity of 7-amino-THIQ derivatives against other THIQ analogs, supported by available experimental data.

Comparative Cytotoxicity of THIQ Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various THIQ analogs against different human cancer cell lines. It is important to note that these values are collated from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental protocols.

Compound ID/NameSubstitution PatternCancer Cell LineIC50 (µM)Reference
7-Amino Analogs & Related Compounds
Compound 13f (Quinoxaline dioxide derivative)7-(3-aminopiperidin-1-yl)-6-chloroK562 (Leukemia)Not specified, but high activity[2]
Compound 14a (Quinoxaline dioxide derivative)7-amino-6-chloroVarious0.1 - 7.6[2]
THIQ Analogs with Other Substitutions
Compound GM-3-121 N-benzoyl, 4'-ethylphenyl at C1MCF-7 (Breast)0.43 (µg/mL)[1]
Compound GM-3-18 N-benzoyl, 4'-chlorophenyl at C1HCT116 (Colon)0.9 - 10.7[1]
Compound 7e (Thieno[2,3-c]isoquinoline)Various substitutionsA549 (Lung)0.155[3]
Compound 8d (Thieno[2,3-c]isoquinoline)Various substitutionsMCF7 (Breast)0.170[3]

Note on Data Interpretation: The data presented highlights the potent anticancer activity of various THIQ and related heterocyclic structures. Notably, 7-amino substituted quinoxaline dioxides show significant cytotoxicity.[2] While direct IC50 values for a simple 7-amino-THIQ in comparison to other 7-substituted analogs are sparse in the available literature, the consistent high potency of compounds with nitrogen-containing substituents at or near the 7-position suggests the importance of this functional group for anticancer activity.

Structure-Activity Relationship (SAR) Insights

The analysis of various studies provides the following SAR insights:

  • Substitution at Position 7: The presence of an amino group or a nitrogen-containing heterocycle at the 7-position of a heterocyclic core often contributes to potent cytotoxic activity.[2]

  • Substituents on the Phenyl Ring: For THIQ analogs with a C1-phenyl substitution, the nature and position of the substituent on the phenyl ring significantly influence anticancer activity. Electron-withdrawing groups like chlorine can enhance cytotoxicity.[1]

  • N-Substitution: The nature of the substituent on the nitrogen atom of the THIQ ring is another critical determinant of biological activity.

Experimental Protocols

The most common method used to evaluate the in vitro cytotoxicity of these compounds is the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • THIQ analog to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the THIQ analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare serial dilutions of THIQ analogs cell_treatment 3. Treat cells with THIQ analogs compound_prep->cell_treatment incubation 4. Incubate for 48-72 hours cell_treatment->incubation mtt_addition 5. Add MTT solution incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours mtt_addition->formazan_formation solubilization 7. Add solubilization solution formazan_formation->solubilization read_absorbance 8. Read absorbance solubilization->read_absorbance calculate_ic50 9. Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway THIQ THIQ Analog Cell_Stress Cellular Stress THIQ->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

The available data, while not providing a direct, comprehensive comparison, strongly suggests that the 7-amino substitution is a key feature for enhancing the anticancer bioactivity of THIQ and related heterocyclic scaffolds. The potent cytotoxicity observed in various 7-amino substituted analogs underscores the potential of this chemical space for the development of novel anticancer agents. Further studies involving the synthesis and parallel biological evaluation of a focused library of 7-substituted THIQ analogs are warranted to delineate a more precise structure-activity relationship and to identify lead candidates for further preclinical and clinical development. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their own investigations into the bioactivity of these promising compounds.

References

structure-activity relationship (SAR) studies of THIQ derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Tetrahydroisoquinoline (THIQ) Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various THIQ derivatives, focusing on their anticancer and neurological applications. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Anticancer Activity of THIQ Derivatives

THIQ derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms including microtubule disruption and inhibition of key signaling pathways like KRas.[1][2][3]

Microtubule Disruptors

Inspired by the activity of natural products, synthetic THIQ derivatives have been developed as potent microtubule destabilizing agents. The SAR of these compounds often focuses on substitutions at the N-benzyl group and the 6-position of the THIQ core.

Table 1: SAR of THIQ Derivatives as Microtubule Disruptors

Compound IDN-Benzyl Substitution6-Position SubstitutionAntiproliferative Activity (GI₅₀, nM) vs. DU-145 (Prostate)Antiproliferative Activity (GI₅₀, nM) vs. MDA-MB-231 (Breast)Reference
8a 2'-ChloroO-Sulfamate230551[2][3]
8b 2',3'-DichloroO-Sulfamate100110[2][3]
8c 2',5'-DichloroO-Sulfamate90100[2][3]
7a 2'-ChloroOH>10,000>10,000[2][3]
7b 2',3'-DichloroOH300500[2][3]
7c 2',5'-DichloroOH500300[2][3]

Key SAR Insights for Microtubule Disruptors:

  • 6-O-Sulfamate Group: The presence of a sulfamate group at the 6-position is crucial for potent antiproliferative activity. The corresponding phenol derivatives (7a-c) are significantly less active.[2][3]

  • N-Benzyl Substitution: Dichloro-substitution on the pendant N-benzyl ring generally enhances activity compared to mono-chloro substitution. The 2',5'-dichloro substitution pattern (8c) provided the most potent activity in this series.[2][3]

The antiproliferative activity of the THIQ derivatives was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Cell Seeding: Cancer cell lines (e.g., DU-145, MDA-MB-231) are seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) for 72 hours.

  • Lysis and Luminescence Measurement: After the incubation period, the CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: The luminescence is measured using a plate reader. The GI₅₀ values (concentration causing 50% growth inhibition) are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G Experimental Workflow: Antiproliferative Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of THIQ derivatives B->C Start Treatment D Add compounds to cells and incubate for 72h C->D E Add CellTiter-Glo® reagent D->E End Incubation F Measure luminescence E->F G Calculate percentage of growth inhibition F->G Raw Data H Determine GI₅₀ values G->H

Caption: Workflow for determining the antiproliferative activity of THIQ derivatives.

KRas Inhibitors

Certain THIQ derivatives have been identified as inhibitors of KRas, a key oncogene product.[1]

Table 2: SAR of THIQ Derivatives as KRas Inhibitors

Compound IDR Group (4-position of phenyl ring)KRas Inhibition (IC₅₀, µM) vs. HCT116 (Colon)Reference
GM-3-18 Chloro0.9 - 10.7[1]
GM-3-143 TrifluoromethylSignificant Inhibition[1]
GM-3-121 EthylHighest Inhibition[1]
GM-3-16 Not specified1.6 - 2.6[1]

Key SAR Insights for KRas Inhibitors:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like chloro (GM-3-18) and trifluoromethyl (GM-3-143) at the 4-position of the phenyl ring attached to the THIQ core is associated with significant KRas inhibition.[1]

  • Alkyl Groups: An ethyl group at the same position (GM-3-121) also resulted in high inhibitory activity.[1]

Neurological Applications of THIQ Derivatives

The THIQ scaffold is also prominent in the development of agents targeting the central nervous system, including dopamine receptor agonists and modulators of nuclear receptors like Rev-erbα.[4][5]

Dopamine Receptor Agonists

THIQ derivatives have been designed as dopamine D₁ and D₂ receptor agonists, with potential applications in Parkinson's disease.[4][6]

Table 3: SAR of THIQ Derivatives as Dopamine Receptor Agonists

Compound IDKey Structural FeaturesD₁ Receptor Potency (EC₅₀, nM)D₂ Receptor Potency (EC₅₀, nM)Reference
Compound 27 (2R,4aR,10aR)-2-methylsulfanylmethyl-4-propyl-3,4,4a,5,10,10a-hexahydro-2H-naphtho[2,3-b][1][7]oxazin-9-ol1301.8[4]
Rotigotine Clinically approved dopamine agonist1101.5[4]

Key SAR Insights for Dopamine Receptor Agonists:

  • The complex, fused ring system of compound 27, designed based on the structures of pergolide and PHBQ, achieves a D₁ and D₂ receptor profile similar to the clinically used drug rotigotine.[4]

The functional activity of THIQ derivatives at dopamine receptors is typically determined using cell-based assays that measure second messenger signaling.

  • Cell Culture: HEK293 cells stably expressing either the human dopamine D₁ or D₂ receptor are used.

  • Compound Incubation: Cells are incubated with varying concentrations of the test compounds.

  • cAMP Measurement: For D₁ receptors (Gs-coupled), activation leads to an increase in intracellular cyclic AMP (cAMP). For D₂ receptors (Gi-coupled), activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. The cAMP levels are quantified using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The EC₅₀ values (concentration producing 50% of the maximal response) are determined by plotting the cAMP response against the compound concentration and fitting the data to a four-parameter logistic equation.

G Dopamine D1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes THIQ THIQ Agonist THIQ->D1R Binds and Activates

Caption: Simplified signaling pathway for a THIQ D1 receptor agonist.

Rev-erbα Agonists

A series of THIQ derivatives have been developed as agonists of the nuclear receptor Rev-erbα, which plays a role in regulating circadian rhythm and metabolism.[5]

Table 4: SAR of THIQ Derivatives as Rev-erbα Agonists

Compound IDN-SubstitutionC3-Side ChainRev-erbα Agonist Efficacy (Fold Repression at 10 µM)Rev-erbα Agonist Potency (EC₅₀, nM)
1 p-nitrophenylEthyl ester1.81200
3o Phenyl1-Naphthyl amide1.41000
3p PhenylTetrahydronaphthyl amide1.41100

Key SAR Insights for Rev-erbα Agonists:

  • N-Substitution: Replacement of the p-nitrophenyl group at the nitrogen of the THIQ core with other groups was explored.

  • C3-Side Chain: Modification of the ethyl ester at the C3 position to various amides, particularly biaryl amides like 1-naphthyl (3o) and tetrahydronaphthyl (3p), led to modest improvements in efficacy.[5]

Conclusion

The tetrahydroisoquinoline scaffold continues to be a highly versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the THIQ core and its substituents can lead to significant changes in biological activity and target selectivity. For researchers in drug discovery, the THIQ framework offers a robust platform for developing potent and selective modulators of a wide range of biological processes, from cell division to neurotransmission. Future studies will likely continue to uncover new therapeutic applications for this remarkable heterocyclic system.

References

Illuminating the Anti-Inflammatory Potential of Tetrahydroisoquinoline (THIQ) Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds, demonstrating significant anti-inflammatory properties through various mechanisms of action. This guide provides an objective comparison of the anti-inflammatory effects of selected THIQ compounds, supported by experimental data, to aid in the evaluation and advancement of these potential therapeutics.

The anti-inflammatory prowess of THIQ derivatives is largely attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. Notably, studies have highlighted their capacity to suppress the NF-κB signaling cascade, a central regulator of the inflammatory response, and to inhibit the activity of enzymes such as cyclooxygenases (COX) and phosphodiesterase 4 (PDE4).

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The in vitro efficacy of THIQ compounds has been evaluated through various assays, primarily focusing on the inhibition of key inflammatory enzymes and cytokines.

Inhibition of Cyclooxygenase (COX) Enzymes

A series of 1,2,4-triazole tetrahydroisoquinoline hybrids were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The results, compared with the standard non-steroidal anti-inflammatory drug (NSAID) celecoxib, are summarized below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
9e 1.830.872.10
9g 2.541.272.00
11f 1.510.582.60
Celecoxib >100.82>12.2

Data sourced from a study on 1,2,4-triazole tetrahydroisoquinoline hybrids.[1]

Inhibition of Pro-Inflammatory Cytokines

The inhibitory effect of promising THIQ compounds on the production of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2) was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)PGE2 Inhibition (%)
9e 55.258.160.3
9g 52.855.458.7
11f 60.162.565.4
Celecoxib (at 10 µM) 45.348.750.2

Data represents the percentage of inhibition compared to the LPS-treated control group.[1]

Another study focused on THIQ derivatives as phosphodiesterase 4 (PDE4) inhibitors, a mechanism known to reduce inflammation. The lead compound from this series, compound 36 , demonstrated potent inhibition of TNF-α release.

CompoundPDE4D IC50 (nM)TNF-α Release IC50 (nM) (in hPBMCs)
36 12.835.6
Apremilast (Reference) 10.023.0

Data from a study on THIQ derivatives as PDE4 inhibitors.[2]

In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory potential of lead THIQ compounds was further validated in a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.

Treatment (Dose)Paw Edema Inhibition (%) after 3h
9e (10 mg/kg)68.5
9g (10 mg/kg)65.2
11f (10 mg/kg)72.8
Celecoxib (10 mg/kg)60.4
Indomethacin (10 mg/kg)75.3

Percentage of inhibition was calculated relative to the carrageenan-injected control group.[1]

Mechanistic Insights: Key Signaling Pathways

The anti-inflammatory effects of THIQ compounds are underpinned by their interaction with critical intracellular signaling pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation THIQ_Compounds THIQ Compounds COX_Assay COX-1/COX-2 Enzyme Assay THIQ_Compounds->COX_Assay LPS_Stimulation LPS Stimulation THIQ_Compounds->LPS_Stimulation PDE4_Assay PDE4 Enzyme Assay THIQ_Compounds->PDE4_Assay hPBMC_Culture Human PBMCs Macrophage_Culture RAW 264.7 Macrophages Macrophage_Culture->LPS_Stimulation Cytokine_Analysis Cytokine & PGE2 Measurement (ELISA) LPS_Stimulation->Cytokine_Analysis TNFa_Release TNF-α Release Assay hPBMC_Culture->TNFa_Release Animal_Model Rat Model Carrageenan_Injection Carrageenan-Induced Paw Edema Animal_Model->Carrageenan_Injection Compound_Administration Oral Administration of THIQ Compounds Carrageenan_Injection->Compound_Administration Edema_Measurement Paw Volume Measurement Compound_Administration->Edema_Measurement Tissue_Analysis Histopathology & Biomarker Analysis Edema_Measurement->Tissue_Analysis

Experimental workflow for evaluating the anti-inflammatory effects of THIQ compounds.

The NF-κB pathway is a primary target. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Certain THIQ derivatives have been shown to inhibit this nuclear translocation.

Inhibition of the NF-κB signaling pathway by THIQ compounds.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the test compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, where the peroxidase substrate is oxidized, leading to a colorimetric product. The absorbance is measured at 590 nm. Various concentrations of the test compounds were incubated with the enzyme, and the IC50 values were calculated by plotting the percentage of inhibition versus the compound concentration.

Carrageenan-Induced Paw Edema in Rats

Male Wistar rats were randomly divided into groups. Paw edema was induced by a subplantar injection of 1% carrageenan solution into the right hind paw. The test compounds, suspended in a suitable vehicle, were administered orally 30 minutes before the carrageenan injection. The paw volume was measured using a plethysmometer at specified time intervals after the carrageenan injection. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated groups with that of the control group.

Measurement of Pro-inflammatory Cytokines and PGE2

RAW 264.7 macrophage cells were seeded in 24-well plates and pre-treated with various concentrations of the test compounds for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The cell culture supernatants were then collected, and the concentrations of TNF-α, IL-6, and PGE2 were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of natural isoquinoline alkaloids and their synthetic counterparts, supported by experimental data. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have long been recognized for their wide range of pharmacological activities. With advancements in medicinal chemistry, numerous synthetic analogs have been developed to enhance their therapeutic properties, improve safety profiles, and overcome limitations such as poor bioavailability. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer a valuable resource for research and drug development.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of natural isoquinoline alkaloids versus their synthetic analogs. The data is primarily presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency.

Table 1: Anticancer Activity of Noscapine and its Synthetic Analogs
CompoundCancer Cell LineIC50 (µM)Reference
Natural
NoscapineMDA-MB-231 (Triple-Negative Breast Cancer)58.2[1]
MCF7 (Triple-Positive Breast Cancer)48.9[1]
Synthetic Analogs
9-Nitro-NoscapineMDA-MB-23118.2[1]
MCF714.5[1]
9-Amino-NoscapineMDA-MB-23112.8[1]
MCF710.6[1]
7-Acetyl-NoscapineMIA PaCa-2 (Pancreatic Cancer)~1.0-1.7[2]
9-Bromo-7-OCONHBn-NOSPC-3 (Prostate Cancer)Not specified, but higher tubulin binding than noscapine[3]
Table 2: Anti-inflammatory Activity of Berberine and its Natural Derivatives
CompoundAssayMeasurementResultReference
Natural
Berberine (BBR)LPS-induced RAW264.7 macrophages↓ TNF-α, IL-1β, IL-6Significant reduction[4]
Carrageenan-induced paw edema (mice)↓ EdemaSignificant reduction at 20 mg/kg[4]
Natural Derivatives
Oxyberberine (OBB)LPS-induced RAW264.7 macrophages↓ TNF-α, IL-1β, IL-6More potent than BBR[4]
Carrageenan-induced paw edema (mice)↓ EdemaSuperior anti-inflammatory effect to BBR at 20 mg/kg[4]
Dihydroberberine (DHBB)LPS-induced RAW264.7 macrophages↓ TNF-α, IL-1β, IL-6Less potent than BBR[4]
Table 3: Antitussive and Spasmolytic Activity of Glaucine and its Synthetic Analogs
CompoundActivityKey FindingsReference
Natural
GlaucineAntitussiveAs effective as codeine[5][6]
SpasmolyticPresent[7]
Synthetic Analogs
7-Methyl DehydroglaucineAntitussiveSimilar to glaucine[7]
3-Aminomethyl DerivativesSpasmolyticPreserved spasmolytic activity with lower toxicity than glaucine[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (natural and synthetic alkaloids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of pharmacological agents.

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (natural and synthetic alkaloids) or a vehicle control via a suitable route (e.g., intraperitoneal or oral). A positive control, such as indomethacin, is often included.

  • Induction of Edema: After a specific time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the difference in paw volume or thickness before and after the carrageenan injection. The percentage of inhibition of edema by the test compounds is calculated relative to the vehicle-treated group.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of natural and synthetic isoquinoline alkaloids.

experimental_workflow_cytotoxicity cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Natural vs. Synthetic Alkaloids) cell_seeding->compound_treatment incubation Incubation (e.g., 48h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation (in viable cells) mtt_addition->formazan_formation solubilization Solubilization (e.g., with DMSO) formazan_formation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

noscapine_microtubule_dynamics cluster_microtubule Microtubule Dynamics growth Growth (Polymerization) shortening Shortening (Depolymerization) growth->shortening Dynamic Instability pause Paused State growth->pause shortening->growth shortening->pause pause->growth pause->shortening mitotic_arrest Mitotic Arrest pause->mitotic_arrest Leads to noscapine Noscapine & Synthetic Analogs noscapine->pause Increases time in paused state apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Noscapine's mechanism of action on microtubule dynamics.

berberine_cancer_signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_ampk AMPK Pathway berberine Berberine pi3k PI3K berberine->pi3k Inhibits p38 p38 MAPK berberine->p38 Activates ampk AMPK berberine->ampk Activates akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation mtor->cell_proliferation Promotes apoptosis Apoptosis p38->apoptosis Induces ampk->mtor Inhibits autophagy Autophagy ampk->autophagy Induces

References

A Researcher's Guide to Cross-Validation of Analytical Data for Novel Tetrahydroisoquinoline (THIQ) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity, identity, and stability of novel therapeutic candidates is paramount. This guide provides a comparative framework for the cross-validation of analytical data for newly synthesized tetrahydroisoquinoline (THIQ) compounds, a promising class of molecules in drug discovery.

The robust characterization of a novel compound requires orthogonal analytical techniques to ensure the reliability of data. Cross-validation, the process of using multiple analytical methods to confirm a result, is a critical step in preclinical development. This guide outlines key analytical techniques and presents a comparative analysis of their performance in the context of a hypothetical novel THIQ compound, "THIQ-X."

Cross-Validation Workflow for Novel Compounds

The analytical workflow for a novel compound involves a series of orthogonal analyses to confirm its identity, purity, and quantity. Each method provides a different perspective on the compound's properties, and concordance between the results strengthens the overall data package.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_primary_analysis Primary Analysis cluster_cross_validation Cross-Validation cluster_final_report Final Data Package Synthesis Novel THIQ Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC_UV HPLC-UV (Purity) Purification->HPLC_UV LC_MS LC-MS (Identity & Purity) Purification->LC_MS qNMR qNMR (Purity & Structure) HPLC_UV->qNMR Elemental_Analysis Elemental Analysis (Composition) HPLC_UV->Elemental_Analysis HRMS HRMS (Molecular Formula) LC_MS->HRMS Final_Report Certificate of Analysis qNMR->Final_Report Elemental_Analysis->Final_Report HRMS->Final_Report

Caption: A typical workflow for the synthesis, purification, and analytical cross-validation of a novel THIQ compound.

Comparative Analysis of Key Analytical Techniques

The following tables summarize the quantitative data obtained for "THIQ-X" using a suite of analytical techniques. This approach allows for a direct comparison of the methods and highlights the importance of orthogonality.

Table 1: Purity Assessment of THIQ-X

Analytical TechniquePrinciplePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
HPLC-UV Chromatographic separation with UV detection99.50.01%0.03%High precision, robust, widely available.[1][2]
LC-MS Chromatographic separation with mass spectrometry detection99.30.005%0.015%High sensitivity and specificity, provides molecular weight information.[3][4]
qNMR Quantitative Nuclear Magnetic Resonance99.1 (±0.5)--Primary method, does not require a reference standard of the analyte.
Elemental Analysis Combustion analysis to determine elemental compositionC: 75.2 (75.0 calc.)H: 7.9 (7.8 calc.)N: 5.5 (5.4 calc.)--Confirms elemental composition and can indicate the presence of inorganic impurities.

Table 2: Identity Confirmation of THIQ-X

Analytical TechniqueData ObtainedResultConclusion
LC-MS Mass-to-charge ratio (m/z)[M+H]⁺ = 258.18Consistent with the expected molecular weight.
¹H NMR Chemical shifts, coupling constants, integrationSpectrum consistent with proposed structureConfirms the chemical structure and proton environment.
¹³C NMR Chemical shiftsSpectrum consistent with proposed structureConfirms the carbon framework of the molecule.
HRMS (High-Resolution Mass Spectrometry) Exact mass measurement[M+H]⁺ = 258.1805Calculated for C₁₆H₂₄NO: 258.1807. Confirms the molecular formula.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg/mL of THIQ-X in 50:50 Acetonitrile:Water.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: 0.1 mg/mL of THIQ-X in 50:50 Acetonitrile:Water.

Quantitative NMR (qNMR)
  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Procedure:

    • Accurately weigh approximately 10 mg of THIQ-X and 5 mg of maleic acid into a vial.

    • Dissolve in 0.75 mL of DMSO-d₆.

    • Transfer to an NMR tube.

    • Acquire a ¹H NMR spectrum with a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.

    • Integrate a well-resolved, non-overlapping peak of THIQ-X and the vinylic peak of maleic acid.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for both the analyte and the internal standard.

Signaling Pathway Context

For novel THIQ compounds that are inhibitors of a specific kinase, understanding the signaling pathway is crucial for interpreting biological data.

SignalingPathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse THIQ_X THIQ-X THIQ_X->KinaseB Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of THIQ-X on Kinase B.

This guide provides a foundational framework for the cross-validation of analytical data for novel THIQ compounds. By employing orthogonal analytical techniques and adhering to detailed, reproducible protocols, researchers can build a robust and reliable data package to support the advancement of new therapeutic agents.

References

A Comparative Guide to the In-Vitro and In-Vivo Activity of Tetrahydroisoquinoline Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides an objective comparison of the in-vitro and in-vivo performance of three distinct THIQ drug candidates: the anticancer agent Trabectedin, the antimalarial compound (+)-SJ733, and the neuroprotective agent 1-methyl-THIQ. The information presented is supported by experimental data to aid researchers in their drug development endeavors.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the in-vitro and in-vivo activities of the selected tetrahydroisoquinoline drug candidates.

Table 1: In-Vitro Activity of Tetrahydroisoquinoline Drug Candidates

Drug CandidateTarget/AssayCell Line / StrainMetricValueCitation(s)
Trabectedin (ET-743) CytotoxicityHT29 (Colon Carcinoma)IC502.5 nM (24h exposure)[1]
CytotoxicityNCI-H295R (Adrenocortical Carcinoma)IC500.15 nM (4-day exposure)[2]
(+)-SJ733 Antiplasmodial ActivityPlasmodium falciparum 3D7EC5010-60 nM[3]
Antiplasmodial ActivityPlasmodium falciparum Dd2 (Chloroquine-resistant)EC5010-60 nM[3]
1-methyl-THIQ Neuroprotection (against MPP+ toxicity)SH-SY5Y (Neuroblastoma)% increase in cell viabilityData qualitative[4]
Caspase-3 Inhibition (glutamate-induced)Granular cell cultures (rat)% inhibitionData qualitative

Table 2: In-Vivo Activity of Tetrahydroisoquinoline Drug Candidates

Drug CandidateAnimal ModelDisease ModelDosing RegimenKey FindingCitation(s)
Trabectedin (ET-743) Nude miceColorectal Cancer Patient-Derived Orthotopic Xenograft (PDOX)Combination with FOLFIRIArrested tumor growth[5]
BALB/c miceC26 Colon Adenocarcinoma0.05 mg/kg, IV, 3x/week for 3 weeksIncreased survival, no effect on tumor growth[6]
(+)-SJ733 NOD-scid IL2Rγnull micePlasmodium falciparum 3D7 infection4 daily oral dosesED90 of 1.9 mg/kg[7]
C57BL/6 micePlasmodium berghei ANKA infectionSingle doseRapid clearance of trophozoites and schizonts[8]
1-methyl-THIQ C57BL/6 miceMPTP-induced Parkinson's diseasePre-treatmentPrevented reduction in striatal dopamine[4]
RatsKainate-induced excitotoxicityPre-treatmentPrevented release of excitatory amino acids

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In-Vitro Cytotoxicity Assay (MTT Assay for Trabectedin)
  • Cell Culture: Human colon carcinoma cell lines (e.g., HT29) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Trabectedin is serially diluted in culture medium to achieve a range of concentrations. The medium from the cell plates is replaced with the drug-containing medium, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

In-Vivo Subcutaneous Xenograft Model (Trabectedin)
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice or NOD-SCID mice), typically 4-6 weeks old, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]

  • Cell Preparation and Implantation: Human colon cancer cells (e.g., C26) are harvested during the logarithmic growth phase.[6] A suspension of 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of a mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[9]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. Trabectedin is administered via the appropriate route (e.g., intravenous injection) at the specified dose and schedule. The control group receives the vehicle.[9]

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors can be excised for further analysis.[9]

In-Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
  • Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and resistant (e.g., Dd2) strains of Plasmodium falciparum are maintained in in-vitro culture with human erythrocytes in RPMI-1640 medium supplemented with Albumax II.[3]

  • Assay Setup: The assay is performed in 96-well plates. The test compound, (+)-SJ733, is serially diluted in culture medium. A suspension of parasitized red blood cells (typically at 1% parasitemia and 2% hematocrit) is added to each well.[11]

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[12]

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.[11][12]

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and the EC50 value is determined using a non-linear regression analysis.[11]

In-Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)
  • Animal Model and Infection: Swiss albino mice are infected intraperitoneally with Plasmodium berghei ANKA.[13]

  • Treatment: Two hours post-infection (Day 0), the mice are orally administered with the test compound, (+)-SJ733, at various doses. Treatment is continued daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.[13][14]

  • Parasitemia Determination: On Day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.[14]

  • Efficacy Calculation: The average percentage of parasitemia suppression is calculated for each dose group relative to the vehicle control group. The ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively) are then determined.[15]

In-Vitro Neuroprotection Assay (Caspase-3 Activity)
  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium. For primary neuronal cultures, granular cells can be obtained from the cerebella of young rats.

  • Induction of Apoptosis: Apoptosis is induced by treating the cells with a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) or glutamate.

  • Treatment: Cells are co-treated with the neurotoxin and various concentrations of 1-methyl-THIQ.

  • Cell Lysis: After the treatment period, cells are harvested and lysed to release the intracellular contents.[16]

  • Caspase-3 Activity Measurement: The activity of caspase-3 in the cell lysates is measured using a fluorometric or colorimetric assay kit. These assays utilize a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) that is cleaved by active caspase-3 to produce a detectable signal.[16][17]

  • Data Analysis: The caspase-3 activity in the treated cells is compared to that in the cells treated with the neurotoxin alone to determine the neuroprotective effect of 1-methyl-THIQ.[17]

In-Vivo Neuroprotection Model (MPTP Mouse Model)
  • Animal Model: Male C57BL/6 mice are commonly used for this model.[4]

  • MPTP Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice (e.g., via intraperitoneal injection) to induce a Parkinson's disease-like phenotype.[18]

  • Treatment: 1-methyl-THIQ is administered to the mice before or after the MPTP injections, depending on the study design (preventative or therapeutic).[4]

  • Behavioral Assessment: Motor function can be assessed using tests such as the rotarod or open-field test to evaluate bradykinesia and locomotor activity.[4]

  • Neurochemical Analysis: At the end of the experiment, the brains are collected. The striatum is dissected, and the levels of dopamine and its metabolites are measured using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the activity of the discussed tetrahydroisoquinoline drug candidates.

experimental_workflow_in_vitro_cytotoxicity cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cancer Cells (e.g., HT29) seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of THIQ Candidate seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for In-Vitro Cytotoxicity (MTT Assay).

experimental_workflow_in_vivo_xenograft cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth & Treatment cluster_evaluation Efficacy Evaluation prepare_cells Prepare Cancer Cell Suspension inject_cells Subcutaneously Inject Cells into Immunocompromised Mice prepare_cells->inject_cells monitor_growth Monitor Tumor Growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer THIQ Candidate or Vehicle randomize->treat measure_tumor Measure Tumor Volume and Body Weight treat->measure_tumor analyze_data Compare Tumor Growth Between Groups measure_tumor->analyze_data excise_tumor Excise Tumor for Further Analysis analyze_data->excise_tumor kras_signaling_pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Growth Factor Binding KRas_GDP KRas-GDP (Inactive) Grb2_SOS->KRas_GDP GDP/GTP Exchange KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP KRas_GTP->KRas_GDP GTP Hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation wnt_signaling_pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binding Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Ubiquitination Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation & Binding Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation

References

A Comparative Spectroscopic Guide to THIQ Regioisomers: 1,2,3,4- vs. 5,6,7,8-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparative analysis of the spectroscopic data of 1,2,3,4-tetrahydroisoquinoline and its regioisomer, 5,6,7,8-tetrahydroisoquinoline. This guide provides supporting experimental data and protocols to aid in the identification and characterization of these important heterocyclic scaffolds.

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. The constitutional isomerism between 1,2,3,4-tetrahydroisoquinoline and 5,6,7,8-tetrahydroisoquinoline gives rise to distinct chemical and physical properties, which in turn influence their biological activities. Accurate and unambiguous characterization of these regioisomers is therefore critical in drug discovery and development. This guide presents a side-by-side comparison of their spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and provides detailed experimental protocols for their synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,2,3,4-tetrahydroisoquinoline and 5,6,7,8-tetrahydroisoquinoline, facilitating their differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Proton Assignment 1,2,3,4-Tetrahydroisoquinoline Chemical Shift (δ, ppm) 5,6,7,8-Tetrahydroisoquinoline Chemical Shift (δ, ppm)
H-14.09 (s, 2H)8.33 (d, 1H)
H-33.20 (t, 2H)7.28 (d, 1H)
H-42.85 (t, 2H)6.97 (dd, 1H)
H-57.08-7.15 (m, 1H)2.92 (t, 2H)
H-67.08-7.15 (m, 2H)1.88 (m, 2H)
H-77.08-7.15 (m, 1H)1.80 (m, 2H)
H-87.01 (d, 1H)2.78 (t, 2H)
NH1.95 (s, 1H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Assignment 1,2,3,4-Tetrahydroisoquinoline Chemical Shift (δ, ppm) [1][2]5,6,7,8-Tetrahydroisoquinoline Chemical Shift (δ, ppm)
C-147.1153.2
C-342.8147.8
C-429.2121.1
C-4a134.5137.2
C-5126.532.8
C-6126.423.0
C-7125.822.5
C-8128.928.9
C-8a134.0156.8

Table 3: Infrared (IR) Spectroscopic Data

Functional Group 1,2,3,4-Tetrahydroisoquinoline Wavenumber (cm⁻¹) [3]5,6,7,8-Tetrahydroisoquinoline Wavenumber (cm⁻¹) [4]
N-H Stretch3300-3500 (broad)-
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2800-30002800-3000
C=C Stretch (Aromatic)1450-16001450-1600
C-N Stretch1250-13501250-1350

Table 4: Mass Spectrometry Data

Parameter 1,2,3,4-Tetrahydroisoquinoline [3]5,6,7,8-Tetrahydroisoquinoline [4]
Molecular FormulaC₉H₁₁NC₉H₁₁N
Molecular Weight133.19 g/mol 133.19 g/mol
Major Fragment (m/z)132, 104, 77132, 105, 77

Experimental Protocols

Detailed methodologies for the synthesis of both THIQ regioisomers are provided below. These protocols are based on established synthetic routes.[5][6][7]

Synthesis of 1,2,3,4-Tetrahydroisoquinoline via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of 1,2,3,4-tetrahydroisoquinolines.[5][6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.

Materials:

  • 2-Phenylethylamine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-phenylethylamine (1 equivalent) in concentrated hydrochloric acid.

  • Cool the solution in an ice bath and add formaldehyde solution (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

  • Cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of 5,6,7,8-Tetrahydroisoquinoline via Catalytic Hydrogenation

The synthesis of 5,6,7,8-tetrahydroisoquinoline can be achieved through the selective catalytic hydrogenation of isoquinoline. The choice of catalyst and reaction conditions is crucial to favor the reduction of the pyridine ring over the benzene ring.

Materials:

  • Isoquinoline

  • Platinum(IV) oxide (Adam's catalyst) or Palladium on Carbon (Pd/C)

  • Ethanol or Acetic Acid

  • Hydrogen gas (H₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve isoquinoline (1 equivalent) in ethanol or acetic acid.

  • Add the catalyst (e.g., 5 mol% PtO₂ or 10% Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If acetic acid was used as the solvent, neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of THIQ regioisomers.

G Workflow for Spectroscopic Comparison of THIQ Regioisomers cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion s1 1,2,3,4-THIQ Synthesis (Pictet-Spengler) a1 ¹H NMR s1->a1 Sample 1 a2 ¹³C NMR s1->a2 Sample 1 a3 IR Spectroscopy s1->a3 Sample 1 a4 Mass Spectrometry s1->a4 Sample 1 s2 5,6,7,8-THIQ Synthesis (Catalytic Hydrogenation) s2->a1 Sample 2 s2->a2 Sample 2 s2->a3 Sample 2 s2->a4 Sample 2 c1 Compare Chemical Shifts (δ) a1->c1 a2->c1 c2 Compare Vibrational Frequencies (cm⁻¹) a3->c2 c3 Compare Fragmentation Patterns (m/z) a4->c3 conc Structural Elucidation and Regioisomer Differentiation c1->conc c2->conc c3->conc

References

Simplified Tetrahydroisoquinoline Analogs: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Recently, significant research has focused on the development of simplified THIQ analogs as potential anticancer agents.[2][3] These efforts aim to identify novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological evaluation of several recently developed simplified THIQ analogs, with a focus on their anticancer properties.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various simplified THIQ analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values provide a quantitative measure of a compound's potency.

Compound/AnalogCancer Cell LineIC50 (µM)GI50 (µM)Reference
Compound 7e A549 (Lung)0.155-[4]
MCF7 (Breast)>25-[4]
Compound 8d A549 (Lung)>25-[4]
MCF7 (Breast)0.170-[4]
Compound 5d (HSR1304) A549 (Lung)-1.591[5]
HCT116 (Colon)-2.281[5]
UO-31 (Renal)-1.931[5]
MDA-MB-231 (Breast)-1.892[5]
STX 2895 A549 (Lung)Not specified (nanomolar)-[6]
MDA-MB-231 (Breast)Not specified (nanomolar)-[6]
STX 3329 A549 (Lung)Not specified (nanomolar)-[6]
MDA-MB-231 (Breast)Not specified (nanomolar)-[6]
STX 3450 A549 (Lung)Not specified (nanomolar)-[6]
MDA-MB-231 (Breast)Not specified (nanomolar)-[6]
STX 3451 A549 (Lung)Not specified (nanomolar)-[6]
MDA-MB-231 (Breast)Not specified (nanomolar)-[6]
Compound 20 VariousGood broad-spectrum activity-[7]
Compounds 19 & 21 VariousNo obvious antitumor activity-[7]

Mechanisms of Action

Several simplified THIQ analogs exert their anticancer effects through the induction of cell cycle arrest and apoptosis. The specific mechanisms and signaling pathways implicated are summarized below.

Cell Cycle Arrest

Flow cytometry analysis has revealed that certain THIQ analogs can halt the progression of the cell cycle at specific phases.

  • Compound 7e was found to cause cell cycle arrest at the G2/M phase in the A549 lung cancer cell line.[4][8]

  • Compound 8d induced cell cycle arrest at the S phase in the MCF7 breast cancer cell line.[4][8]

  • STX 2895, STX 3329, STX 3450, and STX 3451 all led to an increase in the G2/M phase in both A549 and MDA-MB-231 cell lines.[6]

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs.

  • Compound 7e led to a 79-fold increase in apoptosis in the A459 cell line.[4]

  • Compound 8d resulted in a 69-fold increase in apoptosis in the MCF7 cell line.[4]

  • The STX series of analogs were confirmed to induce apoptosis in both A549 and MDA-MB-231 cells, as evidenced by an increase in the sub-G1 phase and positive Annexin V-FITC staining.[6] This series of compounds was also shown to cause microtubule depolymerization and implicate the intrinsic apoptosis pathway through increased cytochrome c release and a decrease in mitochondrial transmembrane potential.[6]

Signaling Pathways

The anticancer activity of simplified THIQ analogs has been linked to the modulation of specific signaling pathways crucial for cancer cell survival and proliferation.

G cluster_0 CDK2/DHFR Inhibition THIQ Analog (7e) THIQ Analog (7e) CDK2 CDK2 THIQ Analog (7e)->CDK2 inhibits THIQ Analog (8d) THIQ Analog (8d) DHFR DHFR THIQ Analog (8d)->DHFR inhibits Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression promotes DNA Synthesis DNA Synthesis DHFR->DNA Synthesis promotes Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Progression->Cancer Cell Proliferation DNA Synthesis->Cancer Cell Proliferation

Caption: Inhibition of CDK2 and DHFR by THIQ analogs disrupts cell cycle and DNA synthesis.

G cluster_1 Intrinsic Apoptosis Pathway THIQ Analog (STX series) THIQ Analog (STX series) Mitochondrion Mitochondrion THIQ Analog (STX series)->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspases Caspases Cytochrome c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: THIQ analogs can trigger the intrinsic apoptosis pathway leading to cell death.

G cluster_2 NF-κB Signaling Pathway THIQ Analog (5d) THIQ Analog (5d) NF-κB NF-κB THIQ Analog (5d)->NF-κB blocks nuclear translocation Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Cell Survival & Proliferation Cell Survival & Proliferation Gene Transcription->Cell Survival & Proliferation promotes

Caption: Inhibition of NF-κB nuclear translocation by a THIQ analog suppresses pro-survival genes.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of these THIQ analogs.

Cell Culture

Human cancer cell lines (e.g., A549, MCF7, MDA-MB-231) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

MTT Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the THIQ analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle distribution.

  • Treatment: Cells are treated with the THIQ analog at its IC50 concentration for a set time (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.[4]

Annexin V-FITC Apoptosis Assay

This assay is used to detect and quantify apoptosis.

  • Treatment: Cells are treated with the THIQ analog for a specified duration.

  • Harvesting and Washing: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.[4]

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.

  • Cell Lysis: Treated cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or cell cycle regulation), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.[10]

References

A Comparative Guide to the Neuroprotective Properties of 1MeTIQ and its Parent Compound THIQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ). The information presented is based on experimental data from preclinical studies to assist researchers in evaluating their potential as therapeutic agents for neurodegenerative diseases.

Executive Summary

Both 1MeTIQ and THIQ, endogenous amines found in the mammalian brain, exhibit neuroprotective properties, primarily attributed to their ability to inhibit monoamine oxidase (MAO) and scavenge free radicals.[1][2][3] However, a critical distinction lies in their interaction with the glutamatergic system. Experimental evidence strongly indicates that 1MeTIQ possesses a unique and more complex neuroprotective mechanism due to its additional activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, a property not shared by THIQ.[1] This antagonism of glutamate-induced excitotoxicity appears to confer superior neuroprotective efficacy to 1MeTIQ in relevant models of neuronal damage.

Quantitative Data Comparison

The following tables summarize the quantitative data from various experimental models assessing the neuroprotective effects of 1MeTIQ and THIQ.

Table 1: Efficacy in Models of Glutamate-Induced Excitotoxicity

Parameter1MeTIQTHIQKey FindingsReference(s)
Glutamate-Induced Cell Death Prevents cell deathNo effect1MeTIQ's protective effect is linked to its NMDA receptor antagonism.[1]
Glutamate-Induced 45Ca2+ Influx Prevents influxNo effectDemonstrates 1MeTIQ's ability to block a key step in excitotoxicity.[1]
[3H]MK-801 Binding to NMDA Receptors Inhibits bindingNot reported to have this effectConfirms 1MeTIQ as an NMDA receptor antagonist.[1]
Neuroprotection against Glutamate (250 µM) ~100% protection at 500 µMNot effective1MeTIQ's potency is comparable to established NMDA antagonists like MK-801 and memantine.[3]

Table 2: Efficacy in Models of Toxin-Induced Dopaminergic Neurodegeneration

ModelParameter1MeTIQTHIQKey FindingsReference(s)
6-OHDA-Induced Dopamine Depletion Completely inhibits ~70% reduction in dopamine releaseCompletely inhibits ~70% reduction in dopamine releaseBoth compounds are effective in this model, likely due to their antioxidant and MAO-inhibiting properties.[2]
Rotenone-Induced Dopamine Depletion Significantly reduces the fall in striatal dopamineNot explicitly compared in the same study1MeTIQ counteracts the damaging action of this mitochondrial complex I inhibitor.
1BnTIQ-Induced Dopamine Depletion Completely antagonizes the reduction in dopamine concentrationNot explicitly compared in the same study1MeTIQ protects against this endogenously-derived neurotoxin.[4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 1MeTIQ and THIQ are mediated by distinct, albeit overlapping, signaling pathways.

1MeTIQ: A Multi-Target Neuroprotective Agent

1MeTIQ's neuroprotective profile is multifaceted, involving three primary mechanisms: MAO inhibition, free radical scavenging, and antagonism of the NMDA receptor. The latter is the key differentiator from its parent compound, THIQ. By blocking the NMDA receptor, 1MeTIQ prevents excessive calcium influx, a critical event in the excitotoxic cascade that leads to neuronal death.

Caption: Multi-target mechanism of 1MeTIQ's neuroprotection.

THIQ: Focused Antioxidant and MAO-Inhibitory Action

The neuroprotective mechanism of THIQ is primarily attributed to its antioxidant properties, including the scavenging of free radicals and the inhibition of MAO, which reduces the generation of oxidative stress from dopamine metabolism.[2] Unlike 1MeTIQ, it does not appear to interact with the NMDA receptor and thus offers no protection against glutamate-induced excitotoxicity.[1]

THIQ_Pathway cluster_stress Cellular Stressors cluster_thiq THIQ cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Dopamine Metabolism Dopamine Metabolism MAO MAO Dopamine Metabolism->MAO Neurotoxins Neurotoxins Free Radicals Free Radicals Neurotoxins->Free Radicals THIQ THIQ THIQ->MAO Inhibits THIQ->Free Radicals Scavenges MAO->Free Radicals Generates Reduced Oxidative Stress Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection

Caption: Neuroprotective mechanism of THIQ.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of 1MeTIQ and THIQ.

Glutamate-Induced Excitotoxicity in Cerebellar Granule Cells
  • Objective: To assess the ability of 1MeTIQ and THIQ to protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary cultures of cerebellar granule cells are prepared from 7-day-old Wistar rats.

  • Excitotoxic Insult: Neurons are exposed to a neurotoxic concentration of glutamate (e.g., 100-250 µM) for a defined period (e.g., 30 minutes).[3]

  • Treatment: 1MeTIQ or THIQ are co-applied with glutamate at various concentrations (e.g., 100-500 µM).[3] Established NMDA receptor antagonists like MK-801 (0.5 µM) and memantine (5 µM) are used as positive controls.[3]

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed 24 hours post-insult using fluorescent dyes such as propidium iodide (stains dead cells) or a combination of calcein-AM (stains live cells) and ethidium homodimer-1 (stains dead cells).[3]

    • Calcium Influx: Measured during glutamate exposure using the radioactive isotope 45Ca2+. A reduction in isotope uptake indicates a blockade of calcium channels.[1]

    • Caspase-3 Activity and LDH Release: In some paradigms, these markers of apoptosis and cell membrane damage, respectively, are quantified to assess the extent of neurotoxicity.[1]

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
  • Objective: To evaluate the in vivo efficacy of 1MeTIQ and THIQ in protecting dopaminergic neurons from 6-OHDA-induced degeneration.

  • Animal Model: Male Wistar rats are used. A unilateral lesion is created by injecting 6-OHDA directly into a brain region rich in dopaminergic neurons, such as the substantia nigra.

  • Treatment: 1MeTIQ or THIQ are administered systemically (e.g., intraperitoneally) in multiple doses before and after the 6-OHDA lesion.

  • Assessment of Neuroprotection:

    • In Vivo Microdialysis: This technique is used in awake, freely moving animals to measure the extracellular levels of dopamine and its metabolites (like 3-methoxytyramine, 3-MT) in the striatum. A preservation of dopamine release in treated animals compared to vehicle-treated, lesioned animals indicates neuroprotection.[2]

    • Immunohistochemistry: Post-mortem brain tissue is analyzed for the density of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and their terminals in the striatum. A higher number of surviving TH-positive neurons in the treated groups signifies a neuroprotective effect.

Experimental_Workflow cluster_invitro In Vitro: Glutamate Excitotoxicity Model cluster_invivo In Vivo: 6-OHDA Parkinson's Model cluster_analysis Comparative Analysis A Isolate & Culture Cerebellar Granule Cells B Treat with Glutamate +/- 1MeTIQ or THIQ A->B C Assess Cell Viability (e.g., Calcein/EthD-1) B->C D Measure 45Ca2+ Influx B->D I Compare Neuroprotective Efficacy of 1MeTIQ vs. THIQ C->I D->I E Unilateral 6-OHDA Lesion in Rat Substantia Nigra F Systemic Treatment with 1MeTIQ or THIQ E->F G In Vivo Microdialysis (Measure Dopamine Release) F->G H Post-mortem TH Immunohistochemistry F->H G->I H->I

Caption: Workflow for assessing 1MeTIQ vs. THIQ neuroprotection.

Conclusion

The available experimental data indicates that while both 1MeTIQ and its parent compound THIQ possess neuroprotective capabilities, 1MeTIQ has a broader and more potent mechanism of action. The crucial difference is the ability of 1MeTIQ to antagonize the NMDA receptor, thereby protecting neurons from glutamate-induced excitotoxicity. This is in addition to the shared properties of MAO inhibition and free radical scavenging. For research and drug development programs targeting neurodegenerative conditions where excitotoxicity is a key pathological feature, 1MeTIQ represents a more promising lead compound than THIQ.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Summary

Hazard Classification (Anticipated)GHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2AH319
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Tract Irritation)H335

This data is extrapolated from safety data sheets of analogous compounds and should be used as a guideline. Always consult your institution's safety officer for specific handling and disposal protocols.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE.[1][2] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

2. Containment of Spills: In the event of a spill, avoid generating dust.[1]

  • For small spills, gently sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[1]

  • Do not let the product enter drains or waterways.[1]

3. Waste Collection and Storage:

  • Collect surplus and non-recyclable solutions in a designated, compatible, and clearly labeled waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • Professional Disposal Service: The primary method of disposal is to engage a licensed professional waste disposal company.[1] Offer the surplus material and its container to the licensed service for proper disposal.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling and Collection cluster_disposal Final Disposal start Start: Need to Dispose of Chemical assess_ppe Assess and Don Appropriate PPE start->assess_ppe check_spill Check for Spills assess_ppe->check_spill contain_spill Contain and Clean Spill (if any) check_spill->contain_spill Spill Detected collect_waste Collect Waste in Labeled Container check_spill->collect_waste No Spill contain_spill->collect_waste store_waste Store Waste in a Safe Location collect_waste->store_waste contact_disposal Contact Licensed Disposal Service store_waste->contact_disposal transfer_waste Transfer Waste to Disposal Service contact_disposal->transfer_waste end End: Disposal Complete transfer_waste->end

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. The information herein is synthesized from safety data sheets of structurally similar compounds, including 1,2,3,4-Tetrahydroisoquinoline and other amine hydrochlorides, to provide a comprehensive guide in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required protective gear.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTight-sealing, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldTo be worn in addition to goggles when there is a splash hazard.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other appropriate material. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with an organic vapor cartridge is recommended.[1]
Body Protection Laboratory CoatStandard lab coat to be worn at all times.
Protective ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
Closed-toe ShoesRequired for all laboratory work.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] Keep away from strong oxidizing agents and strong acids.[1][3] The storage area should be a designated corrosives area.[1]

Handling and Use
  • Ventilation: All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoidance of Contact: Do not get in eyes, on skin, or on clothing.[1][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Hygiene: Wash hands and face thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1][3]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with the chemical should be collected in a suitable, closed container for disposal.[1]

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency.

Spillage
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) to soak up the spill.

  • Collect: Sweep up the absorbed material and place it into a suitable, closed container for disposal.[4]

  • Clean: Wash the spill site after material pickup is complete.

Personnel Exposure
Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3][5] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing.[1][6] Wash off immediately with soap and plenty of water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[3]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1][3][6] If not breathing, give artificial respiration.[1] Seek medical attention if you feel unwell.[3]
Ingestion Rinse mouth with water.[1][3][6] Do NOT induce vomiting.[1][6] Call a physician or poison control center immediately.[1]

Visual Safety Protocols

The following diagrams illustrate the standard workflow for handling this compound and the immediate actions to take in an emergency.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Standard Laboratory Handling Workflow

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Contain Spill Contain Spill Evacuate Area->Contain Spill Collect Absorbent Collect Absorbent Contain Spill->Collect Absorbent Clean Area Clean Area Collect Absorbent->Clean Area Exposure Event Exposure Event Remove from Source Remove from Source Exposure Event->Remove from Source Administer First Aid Administer First Aid Remove from Source->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Immediate Emergency Response Actions

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.